molecular formula C2H2O3 B048480 Formic anhydride CAS No. 1558-67-4

Formic anhydride

Cat. No.: B048480
CAS No.: 1558-67-4
M. Wt: 74.04 g/mol
InChI Key: VGGRCVDNFAQIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formic anhydride is a specialized and highly reactive chemical reagent of significant interest in synthetic organic chemistry and materials science. Its primary research value lies in its role as a potent formylating agent, effectively transferring a formyl group (-CHO) to a variety of nucleophiles. It is particularly valuable for the synthesis of formate esters and formamide derivatives under controlled conditions. A notable and specific application is its use in peptide synthesis for the formulation of the N-terminus of peptides, which can serve as a protective strategy or to modify the peptide's physicochemical properties.

Properties

IUPAC Name

formyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGRCVDNFAQIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429526
Record name formic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-67-4
Record name Formic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1558-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name formic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG7TRR6KVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formic anhydride ((HCO)₂O), the simplest and most reactive of the aliphatic acid anhydrides, is a potent yet unstable formylating agent of significant interest in organic synthesis. Its high reactivity, however, is matched by its inherent instability, decomposing at temperatures above -40 °C into formic acid and carbon monoxide.[1] This technical guide provides a comprehensive overview of the primary laboratory-scale methods for the synthesis of this compound. It details experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows to aid in the practical application of these methodologies. Due to its instability, this compound is not commercially available and must be prepared in situ or freshly synthesized for immediate use.[2]

Introduction

The formyl group (–CHO) is a fundamental functional group in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound serves as a highly efficient reagent for the introduction of this moiety. Its utility is particularly noted in the formylation of alcohols and amines.[3] The primary challenge in its application lies in its thermal lability, necessitating low-temperature synthesis and handling.[2] This guide will explore the three principal methods for the preparation of this compound: the reaction of formyl fluoride with sodium formate, the dehydration of formic acid using a carbodiimide, and the disproportionation of a mixed anhydride precursor.

Synthesis Methodologies

From Formyl Fluoride and Sodium Formate

This method, reported by Olah et al., is a well-established route to this compound.[4] It involves the reaction of formyl fluoride with an excess of sodium formate in an ethereal solvent at cryogenic temperatures. A catalytic amount of formic acid is also required to facilitate the reaction.[5]

Reaction Pathway:

cluster_reactants Reactants HCOF Formyl Fluoride Formic_Anhydride This compound HCOF->Formic_Anhydride Ether, -78 °C (catalytic HCOOH) HCOONa Sodium Formate HCOONa->Formic_Anhydride NaF Sodium Fluoride

Figure 1: Synthesis of this compound from Formyl Fluoride.

Experimental Protocol:

A solution of formyl fluoride in anhydrous diethyl ether is added to a suspension of excess sodium formate in the same solvent, cooled to -78 °C. A catalytic amount of formic acid is also present in the reaction mixture. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the high reactivity and toxicity of formyl fluoride, this procedure requires specialized handling in a well-ventilated fume hood.[3]

Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

This method, investigated by Muramatsu et al., utilizes the dehydrating properties of N,N'-dicyclohexylcarbodiimide (DCC) to condense two molecules of formic acid.[1] The reaction is typically carried out in an inert solvent at low temperatures to minimize the decomposition of the product.

Reaction Pathway:

cluster_reactants Reactants Formic_Acid 2 HCOOH (Formic Acid) Formic_Anhydride This compound Formic_Acid->Formic_Anhydride Ether, -10 °C DCC DCC (Dicyclohexylcarbodiimide) DCC->Formic_Anhydride DCU DCU (Dicyclohexylurea)

Figure 2: Synthesis of this compound using DCC.

Experimental Protocol:

A solution of N,N'-dicyclohexylcarbodiimide (0.5 equivalents) in anhydrous diethyl ether is added to a stirred solution of formic acid (1 equivalent) in the same solvent at a temperature not exceeding -5 °C. The reaction mixture is stirred for several hours at this temperature. The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration at low temperature. The resulting ethereal solution contains this compound. While this method avoids the use of hazardous formyl fluoride, the removal of the DCU byproduct can be challenging, and yields are often moderate.[1][3]

Disproportionation of Acetic this compound

This compound can also be generated through the disproportionation of a mixed anhydride, such as acetic this compound.[2] This mixed anhydride is more stable than this compound and can be prepared and isolated more readily.[6]

Reaction Pathway:

AFA 2 Acetic this compound Formic_Anhydride This compound AFA->Formic_Anhydride Equilibrium Acetic_Anhydride Acetic Anhydride AFA->Acetic_Anhydride Equilibrium

Figure 3: Formation of this compound via Disproportionation.

Experimental Protocol for Acetic this compound Precursor:

A detailed procedure for the synthesis of acetic this compound is available in Organic Syntheses.[6] In a typical preparation, acetyl chloride (3.75 moles) is added rapidly to a stirred mixture of finely ground sodium formate (4.41 moles) in anhydrous diethyl ether (250 mL), maintaining the temperature at 23–27 °C. The mixture is stirred for 5.5 hours to ensure complete reaction. After filtration of the sodium chloride byproduct, the ether is removed by distillation at reduced pressure, and the residue is distilled to yield acetic this compound (64% yield).[6]

Formation of this compound:

The disproportionation of acetic this compound is an equilibrium process.[1] To generate this compound, the mixed anhydride can be heated, though this also promotes the decomposition of the desired product. The unstable this compound must be used immediately or isolated via low-temperature, low-pressure distillation.[2]

Quantitative Data Summary

Synthesis MethodKey ReagentsSolventTemperature (°C)Typical YieldPurityKey Challenges
From Formyl FluorideFormyl fluoride, Sodium formateDiethyl ether-78ModerateHighHandling of toxic and moisture-sensitive formyl fluoride; cryogenic conditions required.[3]
Dehydration with DCCFormic acid, DCCDiethyl ether-10 to -5ModerateSolution formSeparation of dicyclohexylurea byproduct; potential for N-acylurea formation.[3][7]
DisproportionationAcetic this compoundNeat or solventVariableLow (equilibrium)MixtureEquilibrium nature of the reaction; instability of product upon heating.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent use of this compound, emphasizing the need for low-temperature handling.

Start Start Synthesis Synthesis of this compound (e.g., DCC method) Start->Synthesis Low Temperature Filtration Low-Temperature Filtration (Removal of DCU) Synthesis->Filtration Solution Ethereal Solution of This compound Filtration->Solution Use Immediate Use in Formylation Reaction Solution->Use Maintain low temp. End End Use->End

Figure 4: General Experimental Workflow for this compound.

Stability and Decomposition

This compound is a thermally unstable liquid with a boiling point of 24 °C at 20 mmHg.[2] It is reported to be stable in diethyl ether solution at low temperatures.[2] However, upon warming to room temperature or above, it undergoes decarbonylation to produce formic acid and carbon monoxide.[2] This decomposition can be catalyzed by the presence of formic acid itself.[2]

Decomposition Pathway:

Formic_Anhydride This compound Formic_Acid Formic Acid Formic_Anhydride->Formic_Acid Decomposition (Room Temp.) CO Carbon Monoxide Formic_Anhydride->CO Decomposition (Room Temp.)

Figure 5: Decomposition of this compound.

Conclusion

The synthesis of this compound presents a significant challenge due to the inherent instability of the molecule. The methods described herein—reaction of formyl fluoride with sodium formate, dehydration of formic acid with DCC, and disproportionation of acetic this compound—offer viable laboratory-scale routes to this potent formylating agent. The choice of method will depend on the available equipment, safety considerations, and the required purity of the final product. For all methods, strict adherence to low-temperature conditions and anhydrous techniques is paramount to success. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective and safe preparation and utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Properties of Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride, also known as methanoic anhydride, is a highly reactive organic compound with the chemical formula C₂H₂O₃.[1] As the anhydride of formic acid, it serves as a potent yet unstable formylating agent in organic synthesis.[1] Its high reactivity is coupled with significant instability at ambient temperatures, leading to its decomposition.[1] Consequently, this compound is not commercially available and must be prepared fresh (in situ) for immediate use.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis protocols, reactivity, and handling considerations.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Due to its instability, some physical properties like melting point are not well-documented.

Table of Physicochemical Properties
PropertyValueReference(s)
CAS Number 1558-67-4[1][2]
Molecular Formula C₂H₂O₃[1][2]
Molecular Weight 74.035 g/mol [1]
IUPAC Name Formyl formate (or Methanoic anhydride)[2]
Appearance Colorless gas or liquid[1]
Boiling Point 24 °C at 20 mmHg[1]
Structure Planar in the gas phase[1]
Spectroscopic Data

Spectroscopic analysis is critical for identifying this compound, especially when prepared in situ.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by two distinct carbonyl (C=O) stretching bands, a result of symmetric and asymmetric vibrations.[3] This is a hallmark feature of acyclic anhydrides.

VibrationPosition (cm⁻¹)IntensityNotes
Asymmetric C=O Stretch ~1820-1822Medium-WeakHigher frequency C=O stretch.
Symmetric C=O Stretch ~1750-1767StrongLower frequency, more intense C=O stretch.
C-O Stretch ~1000-1105StrongCharacteristic of the C-O-C anhydride linkage.

Note: Exact peak positions can vary based on the sample phase (gas, matrix) and solvent.[3]

NMR Spectroscopy: While ¹³C NMR data exists, detailed ¹H NMR analysis is less common due to the compound's rapid decomposition and the simplicity of the proton environment.[2]

Chemical Structure and Stability

Understanding the structure and inherent instability of this compound is key to its effective use.

Molecular Structure

This compound is the simplest acyclic carboxylic anhydride. Electron diffraction studies have confirmed that the molecule adopts a planar conformation in the gas phase.[1]

Figure 1: Chemical structure of this compound.
Stability and Decomposition

This compound is notoriously unstable and decomposes upon heating above room temperature.[1] Even at room temperature, it undergoes a slow decarbonylation reaction to yield formic acid and carbon monoxide.[1] This decomposition can be catalyzed by traces of formic acid itself.[1]

decomposition FA This compound (HCO)₂O Products Decomposition Products FA->Products Decarbonylation (Room Temp or Heat, Catalyzed by HCOOH) HCOOH Formic Acid (HCOOH) Products->HCOOH CO Carbon Monoxide (CO) Products->CO

Figure 2: Decomposition pathway of this compound.

Due to this instability, it must be stored at low temperatures (e.g., -78 °C in an ether solution) and used promptly after its preparation.[1]

Reactivity and Reaction Mechanisms

This compound is a powerful electrophile, readily reacting with various nucleophiles. The formyl group is significantly less sterically hindered and more electrophilic compared to the acetyl group in acetic anhydride, rendering this compound more reactive.

General Reaction with Nucleophiles

The primary application of this compound is in formylation reactions. It reacts with alcohols to produce formate esters and with primary or secondary amines to yield formamides. These reactions proceed via a nucleophilic acyl substitution mechanism.

nucleophilic_attack General Reaction with Nucleophiles (Nu-H) Reactants This compound + Nucleophile (Nu-H) (e.g., R-OH, R₂NH) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack on Carbonyl Carbon Products Formylated Product + Formic Acid Intermediate->Products Collapse of Intermediate & Elimination of Formate Leaving Group

Figure 3: General mechanism for formylation reactions.
  • Hydrolysis: Reacts with water to produce two equivalents of formic acid.

  • Alcoholysis: Reacts with alcohols (R-OH) to form a formate ester (HCOOR) and formic acid.

  • Aminolysis: Reacts with amines (R₂NH) to form a formamide (HCONR₂) and formic acid.

Experimental Protocols: Synthesis and Handling

Given that this compound cannot be purchased, reliable synthesis protocols are essential for its use. The following outlines the most cited laboratory-scale preparation methods.

Safety Note: The synthesis of this compound should be performed in a well-ventilated fume hood, as its decomposition produces carbon monoxide, a toxic gas. All glassware must be scrupulously dried to prevent hydrolysis.

Protocol 1: Synthesis via N,N'-Dicyclohexylcarbodiimide (DCC)

This method is common for preparing anhydrides from carboxylic acids under mild conditions.[1][4]

Methodology:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous formic acid (2.0 equivalents) dissolved in anhydrous diethyl ether or tetrahydrofuran.

  • Cooling: The flask is cooled to -10 °C in an ice-salt bath.

  • Addition of DCC: A solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred formic acid solution over 30-60 minutes, maintaining the temperature at -10 °C.

  • Reaction: The reaction mixture is stirred at -10 °C for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation/Use:

    • The cold reaction mixture is quickly filtered under an inert atmosphere to remove the DCU precipitate.

    • The resulting filtrate is a solution of this compound in the ethereal solvent. Due to its instability, this solution should be used immediately for subsequent reactions without concentration.

dcc_workflow start Dissolve Formic Acid in Anhydrous Ether cool Cool to -10 °C start->cool add_dcc Add DCC Solution Dropwise at -10 °C cool->add_dcc react Stir for 2-3 hours (DCU Precipitates) add_dcc->react filter Rapidly Filter Cold Mixture (under N₂ atmosphere) react->filter product Ethereal Solution of This compound filter->product use Use Immediately in Next Step product->use

Figure 4: Experimental workflow for DCC-mediated synthesis.
Protocol 2: Synthesis from Formyl Fluoride

This method produces this compound of high purity but requires the handling of formyl fluoride.[1]

Methodology:

  • Reaction Setup: A rigorously dried reaction vessel is charged with excess anhydrous sodium formate and a catalytic amount of formic acid, suspended in anhydrous diethyl ether.

  • Cooling: The suspension is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Formyl Fluoride: Formyl fluoride gas is bubbled through the stirred suspension.

  • Reaction: The reaction is typically rapid. The completion can be monitored by the cessation of gas uptake.

  • Isolation/Use: The product, this compound, is present in the ether solution. It can be isolated by low-temperature, low-pressure distillation, but this is rarely performed.[1] More commonly, the filtered solution is used directly in the next synthetic step.

Handling and Storage
  • Atmosphere: Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5]

  • Temperature: Store solutions at low temperatures (-20 °C to -78 °C) and for very short periods.[1]

  • Containers: Do not store in sealed containers, especially at temperatures above 0 °C, due to the risk of pressure buildup from carbon monoxide evolution.[6] Vented caps are recommended if brief storage is unavoidable.

References

The Elusive Anhydride: A Technical Guide to the Discovery and Synthesis of Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formic anhydride, the simplest acyclic carboxylic anhydride, has long been a molecule of significant interest due to its potential as a potent formylating agent. However, its inherent instability has made its isolation and characterization a formidable challenge. This technical guide provides a comprehensive overview of the historical discovery, definitive synthesis, and key physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside structured quantitative data and graphical representations of synthetic pathways to aid in its practical application and further research.

Introduction

As the anhydride of formic acid, this compound [(HCO)₂O] represents a fundamental organic structure. Its utility as a highly reactive formylating agent for nucleophiles such as amines and alcohols is of considerable interest in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The introduction of a formyl group can be a critical step in the synthesis of a wide array of complex molecules.

The history of this compound is marked by tentative observations and inferred existence. For years, its presence was only postulated as a transient intermediate in various chemical reactions. It was not until 1979 that the definitive preparation and characterization of this elusive molecule were reported, opening the door for its controlled use in synthetic chemistry. This guide consolidates the pivotal research that brought this compound from a chemical curiosity to a characterizable, albeit unstable, reagent.

The Discovery and First Characterization

While the possible formation of this compound was suggested by Olah et al. as early as 1955 in the reaction of formyl fluoride with metal formates, no spectroscopic or physical data were obtained at the time to confirm its existence.[1][2] Similarly, in 1964, Muramatsu et al. presumed its intermediacy during the formylation of p-nitrophenol and L-leucine using formic acid and dicyclohexylcarbodiimide (DCC), but again, no isolation was attempted.[1][2]

The first unequivocal preparation and characterization of this compound were reported by George A. Olah, Yashwant D. Vankar, Massoud Arvanaghi, and Jean Sommer in 1979 .[1] They successfully synthesized this compound through four independent methods and provided the first spectroscopic evidence of its structure using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[1] Their work confirmed that this compound could be prepared and exist in an ether solution at low temperatures, though it readily decomposes upon attempts at isolation at room temperature.[1][3]

Physicochemical and Spectroscopic Data

This compound is a colorless, unstable liquid that must be prepared fresh (in situ) for use.[3][4] Below is a summary of its key quantitative data.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₂H₂O₃[3]
Molar Mass 74.035 g·mol⁻¹[3]
Boiling Point 24 °C at 20 mmHg[3]
Appearance Colorless gas/liquid[3]
Stability Stable in diethyl ether solution at low temperatures; decomposes at room temperature.[3]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks and ParametersSource
Infrared (IR) Carbonyl (C=O) stretching frequencies: 1795 cm⁻¹ and 1775 cm⁻¹ (strong)[1]
¹H-NMR Singlet at δ = 8.45 ppm (in ether at -40 °C, TMS external standard)[1]
¹³C-NMR Proton decoupled: Singlet at δ = 158.54 ppm (in ether at -40 °C)[1]
Coupled: Doublet with JC-H = 242.8 Hz [1]

Experimental Protocols for Synthesis

The instability of this compound necessitates its in-situ preparation. The following protocols are based on the seminal work by Olah et al. and other established methods.

Synthesis via Formyl Fluoride and Sodium Formate (Olah Method A)

This method involves the reaction of formyl fluoride with an excess of sodium formate in the presence of a catalytic amount of formic acid.

  • Reagents: Formyl fluoride, sodium formate (excess), formic acid (catalytic amount), anhydrous diethyl ether.

  • Procedure:

    • A solution of formyl fluoride in anhydrous diethyl ether is prepared.

    • This solution is added to a stirred suspension of excess sodium formate and a catalytic amount of formic acid in anhydrous diethyl ether at -78 °C.

    • The reaction mixture is maintained at this temperature to generate a solution of this compound.

Formyl_Fluoride_Method HCOF Formyl Fluoride Ether Anhydrous Ether -78 °C HCOF->Ether HCOONa Sodium Formate HCOONa->Ether HCOOH_cat Formic Acid (catalyst) HCOOH_cat->Ether FormicAnhydride This compound (in solution) Ether->FormicAnhydride

Synthesis of this compound via Formyl Fluoride.
Synthesis via Dehydration of Formic Acid with DCC (Olah Method B)

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to couple two molecules of formic acid.

  • Reagents: Formic acid, N,N'-dicyclohexylcarbodiimide (DCC), anhydrous diethyl ether.

  • Procedure:

    • A solution of formic acid in anhydrous diethyl ether is cooled to -10 °C.

    • A solution of DCC in anhydrous diethyl ether is added dropwise to the stirred formic acid solution while maintaining the temperature at -10 °C.

    • The by-product, dicyclohexylurea (DCU), precipitates out of the solution.

    • The mixture is filtered at low temperature to yield a solution of this compound in ether.

DCC_Method Two_HCOOH 2x Formic Acid Ether_neg10 Anhydrous Ether -10 °C Two_HCOOH->Ether_neg10 DCC DCC DCC->Ether_neg10 FormicAnhydride_sol This compound (in solution) Ether_neg10->FormicAnhydride_sol DCU Dicyclohexylurea (precipitate) Ether_neg10->DCU

Synthesis of this compound using DCC.
Synthesis via Disproportionation of Acetic this compound

This compound can also be obtained from the disproportionation of mixed anhydrides like acetic this compound.

  • Starting Material: Acetic this compound.

  • Procedure:

    • Acetic this compound is allowed to stand, leading to an equilibrium mixture containing acetic anhydride and this compound.

    • While not a preparative method for pure this compound, this demonstrates a route to its formation.

Disproportionation AFA 2x Acetic this compound Equilibrium Equilibrium AFA->Equilibrium AA Acetic Anhydride Equilibrium->AA FA This compound Equilibrium->FA

Formation of this compound via Disproportionation.

Decomposition Pathway

A critical aspect of this compound chemistry is its instability. At temperatures above freezing, it readily decomposes, primarily through decarbonylation.

Table 3: Decomposition Products of this compound
ReactantConditionsProducts
This compound Room TemperatureFormic Acid and Carbon Monoxide

This decomposition is often catalyzed by the presence of formic acid itself.[3]

Decomposition FormicAnhydride This compound Decomp Decomposition (Room Temp) FormicAnhydride->Decomp FormicAcid Formic Acid Decomp->FormicAcid CO Carbon Monoxide Decomp->CO

Decomposition of this compound.

Conclusion

The successful synthesis and characterization of this compound by Olah and his team marked a significant milestone in organic chemistry, transforming the molecule from a theoretical intermediate into a tangible, albeit delicate, reagent. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals seeking to harness the synthetic potential of this fundamental anhydride. Careful attention to its inherent instability and the requirement for low-temperature, in-situ preparation are paramount for its successful application in the synthesis of novel compounds. Future research may focus on the development of stabilized derivatives or more practical, scalable synthetic methodologies.

References

Unraveling the Ephemeral: A Technical Guide to the Structure Elucidation of Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formic anhydride ((HCO)₂O), the simplest acyclic carboxylic anhydride, presents a significant challenge in structural chemistry due to its inherent instability.[1][2] This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its molecular structure. We delve into the synthetic routes required for its preparation, the spectroscopic techniques utilized for its characterization, and the theoretical calculations that complement experimental findings. A central focus is the critical analysis of the conflicting structural models proposed from gas-phase electron diffraction and microwave spectroscopy studies. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Logical workflows and molecular structures are visualized using Graphviz diagrams to offer a clear and concise understanding of the structure elucidation process.

Introduction

This compound is a highly reactive and thermally labile molecule that readily decomposes at room temperature into formic acid and carbon monoxide.[1][2] This instability has historically hindered its isolation and comprehensive characterization, making its structural elucidation a noteworthy scientific endeavor. Understanding the precise molecular geometry and electronic structure of this compound is crucial for comprehending its reactivity as a formylating agent in organic synthesis and its potential role in atmospheric chemistry.[1] This guide aims to provide a detailed technical overview of the key experimental and theoretical approaches that have been instrumental in revealing the structural nuances of this transient species.

Synthesis of this compound

Due to its instability, this compound is not commercially available and must be synthesized in situ for immediate use.[2] Several methods have been reported for its preparation, primarily focusing on low-temperature reactions to minimize decomposition.

Reaction of Formyl Fluoride with Sodium Formate

One of the most established methods involves the reaction of formyl fluoride with an excess of sodium formate in an ethereal solvent at cryogenic temperatures (-78 °C).[2] A catalytic amount of formic acid is also required.

Experimental Protocol:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and an argon inlet.

  • Reagents:

    • Formyl fluoride (HCOF)

    • Anhydrous sodium formate (HCOONa), finely powdered

    • Anhydrous diethyl ether

    • Formic acid (catalytic amount)

  • Procedure:

    • Suspend finely powdered, anhydrous sodium formate in anhydrous diethyl ether in the reaction flask under an inert argon atmosphere.

    • Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

    • Slowly bubble formyl fluoride gas through the cold suspension.

    • Add a catalytic amount of formic acid to the reaction mixture.

    • Allow the reaction to proceed for several hours at -78 °C.

    • The resulting solution of this compound in diethyl ether is used directly for subsequent analysis or reactions. Isolation can be attempted by low-temperature, low-pressure distillation, though this is challenging due to the compound's instability.[2]

Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

Another synthetic route involves the dehydration of formic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), at low temperatures.[2]

Experimental Protocol:

  • Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and an argon inlet.

  • Reagents:

    • Anhydrous formic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve DCC in anhydrous diethyl ether in the reaction flask under an argon atmosphere.

    • Cool the solution to -10 °C in an ice-salt bath.

    • Slowly add a solution of anhydrous formic acid in diethyl ether to the stirred DCC solution.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the reaction mixture at -10 °C for several hours.

    • The ethereal solution of this compound can be separated from the DCU precipitate by filtration at low temperature.

Spectroscopic Characterization

A combination of spectroscopic techniques has been employed to probe the structure and vibrational modes of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key insights into the functional groups and bonding within the molecule. The presence of two carbonyl groups in an anhydride leads to characteristic symmetric and asymmetric stretching vibrations.

Experimental Protocol (Gas-Phase FTIR):

  • Instrument: A high-resolution Fourier-transform infrared (FTIR) spectrometer.

  • Sample Cell: A gas cell with a defined path length and windows transparent to IR radiation (e.g., KBr).

  • Procedure:

    • Prepare a gaseous sample of this compound, typically in a stream of an inert carrier gas, from one of the low-temperature synthesis methods.

    • Introduce the gaseous sample into the evacuated gas cell.

    • Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Reference spectra of any precursors or byproducts should be recorded for subtraction if necessary.

Table 1: Experimental Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹) (Gas Phase IR)Frequency (cm⁻¹) (Argon Matrix IR)
C-H stretch2987 (w)2967 (w)
C=O stretch (asymmetric)1822 (m)1812 (m)
C=O stretch (symmetric)1767 (s)1762 (s)
C-H deformation-1381 (w)
C-H deformation-1359 (w)
Mixed (C-O stretch, C-H bend)1105 (s)1090 (s)
C-O stretch998 (m)998 (m)
C-O stretch-776 (w)
O-C=O bend-540 (w)
C-O-C bend-260 (w)
Torsion-227 (m)

Data sourced from the NIST WebBook. Intensities are denoted as (s) strong, (m) medium, and (w) weak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining experimental NMR spectra of isolated this compound is extremely challenging due to its rapid decomposition. However, ¹H NMR has been used to monitor reaction mixtures where this compound is present. The formyl proton of this compound is expected to appear as a singlet in a distinct downfield region.

Predicted NMR Data:

While experimental data for the isolated compound is lacking, theoretical calculations can predict the chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹H~9.0 - 9.2
¹³C~160 - 165

Note: These are estimated values based on data for similar compounds and theoretical predictions.

Molecular Structure Determination: A Tale of Two Conformations

The determination of the precise molecular geometry of this compound has been a subject of scientific debate, with two principal experimental techniques yielding conflicting results.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Experimental Protocol (GED):

  • Apparatus: A specialized electron diffraction instrument consisting of an electron gun, a diffraction chamber, a nozzle for sample introduction, and a detector (historically photographic plates, now often imaging plates or other position-sensitive detectors).

  • Sample Introduction: The gaseous sample of this compound is introduced into the high-vacuum diffraction chamber through a fine nozzle.

  • Data Acquisition: A high-energy electron beam is directed at the effusing gas jet. The scattered electrons produce a diffraction pattern of concentric rings, which is recorded by the detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed to determine the internuclear distances and vibrational amplitudes. This data is then used to refine a molecular model.

A study by Boogaard et al. using this technique suggested a non-planar, asymmetric structure for this compound.[3] Their analysis indicated that the formyl groups are twisted out of the C-O-C plane, resulting in a pseudo-gauche conformation.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with very high resolution, providing precise information about the moments of inertia and, consequently, the molecular geometry.

Experimental Protocol (Microwave Spectroscopy):

  • Apparatus: A microwave spectrometer, which includes a microwave source, a sample cell (waveguide), and a detector.

  • Sample Introduction: A low-pressure gaseous sample of this compound is introduced into the waveguide.

  • Data Acquisition: The frequency of the microwave radiation is swept, and the absorption of energy by the sample due to rotational transitions is detected.

  • Data Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. For an asymmetric top molecule like this compound, three rotational constants (A, B, and C) are determined. These constants are related to the moments of inertia, from which the molecular structure can be derived. Isotopic substitution is often used to pinpoint the positions of specific atoms.

In contrast to the GED results, microwave spectroscopy studies by Vaccani et al. indicated that this compound has a planar structure .[3]

Theoretical Calculations

Computational chemistry plays a vital role in complementing experimental data and resolving ambiguities. Ab initio and density functional theory (DFT) calculations have been used to predict the geometry, vibrational frequencies, and relative energies of different possible conformers of this compound. These theoretical models have been used to support both the planar and non-planar structures, depending on the level of theory and basis set employed.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from various experimental and theoretical studies on this compound.

Table 3: Comparison of Structural Parameters of this compound

ParameterGas-Phase Electron DiffractionMicrowave SpectroscopyTheoretical Calculation (Example)
Bond Lengths (Å)
C=O1.1951.1841.189
C-O1.3871.3921.395
C-H1.12 (assumed)1.1031.108
Bond Angles (°)
∠O=C-O125.8124.9125.2
∠C-O-C118.0117.7117.9
∠H-C=O121.0123.1122.5
Dihedral Angle (°)
O=C-O-C~250 (planar)Varies with method

Note: The values presented are representative and may vary slightly between different publications. The theoretical values are illustrative and depend on the computational method.

Visualizations of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the proposed molecular structures.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_theory Theoretical Modeling cluster_results Structural Models synthesis_ff Formyl Fluoride + Sodium Formate ged Gas-Phase Electron Diffraction (GED) synthesis_ff->ged In situ sample mw Microwave Spectroscopy synthesis_ff->mw In situ sample ir_raman IR & Raman Spectroscopy synthesis_ff->ir_raman In situ sample nmr NMR Spectroscopy (in situ / predicted) synthesis_ff->nmr In situ sample synthesis_dcc Formic Acid + DCC synthesis_dcc->ged In situ sample synthesis_dcc->mw In situ sample synthesis_dcc->ir_raman In situ sample synthesis_dcc->nmr In situ sample non_planar Non-planar (Pseudo-Gauche) ged->non_planar planar Planar mw->planar calc Ab initio / DFT Calculations ir_raman->calc Vibrational Frequencies calc->non_planar Energy/Geometry Prediction calc->planar Energy/Geometry Prediction conclusion conclusion non_planar->conclusion Conflicting Structural Data planar->conclusion Conflicting Structural Data

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Comparison of the proposed planar and non-planar structures of this compound. Note: As I cannot generate images, placeholders are used. In a real document, these would be replaced with 2D or 3D renderings of the molecules.

Conclusion

The structure elucidation of this compound serves as a compelling case study in the application of advanced experimental and theoretical techniques to understand a highly reactive and transient molecule. The discrepancy between the planar structure suggested by microwave spectroscopy and the non-planar, pseudo-gauche conformation indicated by gas-phase electron diffraction highlights the challenges in definitively characterizing such species. This ambiguity underscores the importance of employing multiple, complementary methods in structural analysis. Future work, potentially involving novel spectroscopic techniques or higher-level theoretical calculations, may finally resolve the conformational puzzle of this ephemeral yet fundamental chemical entity. For researchers in drug development, the pronounced reactivity of this compound as a formylating agent, stemming from its strained and electronically distinct structure, offers insights into the design of novel reagents for targeted chemical modifications.

References

The Role of Formic Anhydride in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of formic anhydride in scientific research. While inherently unstable and typically generated in situ, this compound serves as a potent and highly reactive formylating agent. This guide will detail its primary uses, provide experimental protocols, and present quantitative data for key reactions. Furthermore, it will illustrate relevant biological pathways and reaction mechanisms to provide a comprehensive understanding of its utility in organic synthesis and chemical biology.

Introduction to this compound: A Reactive Intermediate

This compound ((HCO)₂O) is the anhydride of formic acid. Due to its instability, it is not commercially available and is typically prepared fresh for immediate use.[1] It readily decomposes into formic acid and carbon monoxide, a reaction that can be catalyzed by the presence of formic acid itself.[1] In research, the term "this compound" is often used in the context of its in situ generation, most commonly from the reaction of formic acid with a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC).[2][3] This process forms a highly reactive formylating species, which may be this compound itself or a mixed anhydride like acetic this compound.

Acetic this compound (AFO) is a more stable, isolable mixed anhydride that is also a powerful formylating agent.[4][5] It is crucial to distinguish between the direct use of the more stable AFO and the in situ generation of the highly reactive formylating mixture from formic acid, which is the focus of many research applications.

The primary utility of this compound in research lies in its ability to introduce a formyl group (-CHO) onto various nucleophiles. This is particularly valuable in the following areas:

  • N-Formylation of Amines and Amino Acids: The synthesis of formamides is a critical step in the production of many pharmaceuticals and agrochemicals. Formylation is also a key strategy for protecting amino groups in peptide synthesis.[2]

  • O-Formylation of Alcohols: The formation of formate esters is another important application, providing intermediates for various chemical transformations.[6]

  • Peptide Synthesis: N-terminal formylation of peptides is a significant post-translational modification that can influence their biological activity.[7][8] For instance, N-formylated peptides are known to be potent chemoattractants for neutrophils and other phagocytic cells in the immune system.[5]

Core Applications and Experimental Protocols

N-Formylation of Amines

The introduction of a formyl group to an amine to form a formamide is one of the most common applications of in situ generated this compound. The high reactivity of the formylating species allows for rapid and high-yielding reactions under mild conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

  • In Situ Generation of Formylating Agent: In a separate flask, cool formic acid (2.0 eq) to 0 °C. To this, slowly add acetic anhydride (1.5 eq) while stirring. Allow the mixture to react for 15-20 minutes at this temperature.

  • Formylation Reaction: Cool the amine solution to -20 °C. Add the freshly prepared formic acid/acetic anhydride mixture dropwise to the cooled amine solution.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Quantitative Data for N-Formylation of Various Amines [2][9]

Substrate (Amine)Formylating SystemSolventTemp (°C)TimeYield (%)Reference
AnilineFormic Acid/Acetic AnhydrideSilica Gel (Solvent-free)MW2 min95[9]
p-ToluidineFormic Acid/Acetic AnhydrideSilica Gel (Solvent-free)MW2.5 min96[9]
BenzylamineFormic Acid/Acetic AnhydrideTHF-20< 15 min98[2]
MorpholineFormic Acid/Acetic AnhydrideTHF-20< 15 min97[2]
Various AnilinesFormic AcidNeat601-3 h85-98

MW = Microwave irradiation

N-Terminal Formylation of Peptides on Solid Support

Formylation of the N-terminus of a peptide is a crucial modification in the synthesis of biologically active peptides. This can be efficiently achieved on-resin using in situ generated this compound.

  • Resin Preparation: Swell the peptide-bound resin in N,N-dimethylformamide (DMF).

  • In Situ Generation of Formylating Agent: In a separate flask, dissolve formic acid (10 eq) in anhydrous diethyl ether or dichloromethane (DCM). Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (5 eq). Stir the mixture at 0 °C for 1 hour to generate the formylating agent.

  • Formylation Reaction: Filter the solution from step 2 to remove the dicyclohexylurea (DCU) byproduct. Add the filtrate to the swollen peptide-resin. Add diisopropylethylamine (DIPEA) (2 eq) and allow the reaction to proceed at room temperature for 2-4 hours.

  • Washing and Cleavage: Wash the resin thoroughly with DMF, DCM, and diethyl ether. The formylated peptide can then be cleaved from the resin using standard procedures (e.g., with a trifluoroacetic acid cocktail).

Quantitative Data for On-Resin Peptide Formylation [8]

Peptide SequenceFormylating SystemSolventTemp (°C)Time (h)Yield (%)Reference
H-Gly-Phe-Ala-ResinFormic Acid/DCC/PyridineDMFRT2>95[8]
H-Leu-Ala-Gly-Val-ResinFormic Acid/DCC/PyridineDMFRT2>95[8]
H-Trp(Boc)-Ala-Ile-Gly-ResinFormic Acid/DCC/PyridineDMFRT2>95[8]

RT = Room Temperature

Reaction Mechanisms and Biological Pathways

Mechanism of N-Formylation

The formylation of an amine with in situ generated this compound from formic acid and acetic anhydride proceeds through the formation of a more electrophilic acylating agent, acetic this compound. The lone pair of the amine nitrogen then attacks the more electrophilic formyl carbonyl carbon.

G FormicAcid Formic Acid AceticFormicAnhydride Acetic this compound (Reactive Intermediate) FormicAcid->AceticFormicAnhydride Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->AceticFormicAnhydride TetrahedralIntermediate Tetrahedral Intermediate AceticFormicAnhydride->TetrahedralIntermediate Amine R-NH₂ Amine->TetrahedralIntermediate Nucleophilic Attack Formamide Formamide (Product) TetrahedralIntermediate->Formamide Collapse AceticAcid Acetic Acid (Byproduct) TetrahedralIntermediate->AceticAcid G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLP N-Formyl Peptide (e.g., fMLP) FPR FPR (GPCR) fMLP->FPR Binds G_protein Gαβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_response Cellular Response (Chemotaxis, Phagocytosis, ROS production) Ca_release->Cellular_response PKC_activation->Cellular_response

References

Formic Anhydride: A Technical Guide to its Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride ((HCO)₂O), the simplest organic acid anhydride, is a highly reactive and unstable molecule. Its potent formylating capabilities make it a reagent of interest in organic synthesis, particularly for the introduction of formyl groups under specific conditions. However, its inherent instability presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, including its synthesis, decomposition pathways, and analytical characterization. While quantitative kinetic data for its decomposition is scarce due to its transient nature, this guide consolidates available information to aid researchers in its effective utilization.

Physicochemical Properties and Stability

This compound is a colorless liquid with a boiling point of 24 °C at 20 mmHg. It is notably unstable at room temperature and above, readily undergoing decomposition. Its stability is significantly enhanced in solution, particularly in diethyl ether, and at low temperatures. Due to its high reactivity, this compound is not commercially available and must be synthesized immediately prior to use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₂O₃
Molar Mass74.035 g·mol⁻¹
AppearanceColorless gas/liquid
Boiling Point24 °C at 20 mmHg
StabilityUnstable at room temperature; stable in diethyl ether solution at low temperatures.

Synthesis of this compound

The synthesis of this compound requires anhydrous conditions and low temperatures to prevent its rapid decomposition. Two primary methods are documented in the literature.

From Formyl Fluoride and Sodium Formate

This method yields this compound in a relatively pure form, suitable for research purposes.

Experimental Protocol: Synthesis of this compound from Formyl Fluoride

Materials:

  • Formyl fluoride (HCOF)

  • Sodium formate (HCOONa), anhydrous and finely ground

  • Formic acid (HCOOH), anhydrous (catalytic amount)

  • Anhydrous diethyl ether

Procedure:

  • In a three-necked flask equipped with a stirrer, a low-temperature thermometer, and a gas inlet, suspend an excess of finely ground sodium formate in anhydrous diethyl ether.

  • Add a catalytic amount of anhydrous formic acid to the suspension.

  • Cool the stirred mixture to -78 °C using a dry ice/acetone bath.

  • Slowly bubble formyl fluoride gas through the cold suspension.

  • Monitor the reaction progress (e.g., by observing the consumption of formyl fluoride).

  • Upon completion, the resulting solution contains this compound in diethyl ether. This solution should be used immediately for subsequent reactions.

  • For isolation, perform a low-temperature, low-pressure distillation, keeping in mind the high volatility and instability of the product.

In Situ Preparation from Formic Acid and Dicyclohexylcarbodiimide (DCC)

This method is convenient for the in situ generation of this compound for immediate use in formylation reactions, avoiding the need to handle the unstable anhydride directly.

Experimental Protocol: In Situ Synthesis of this compound using DCC

Materials:

  • Formic acid (HCOOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve formic acid in anhydrous diethyl ether in a reaction vessel.

  • Cool the solution to -10 °C to -5 °C in an ice-salt bath.

  • Slowly add a solution of DCC in anhydrous diethyl ether to the stirred formic acid solution. The molar ratio of formic acid to DCC should be 2:1.

  • Stir the reaction mixture at low temperature for several hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the cold reaction mixture to remove the DCU precipitate. The filtrate contains this compound in diethyl ether and is ready for immediate use.

G Synthesis of this compound via DCC Formic Acid Formic Acid Reaction Mixture Reaction Mixture Formic Acid->Reaction Mixture DCC DCC DCC->Reaction Mixture Anhydrous Diethyl Ether Anhydrous Diethyl Ether Anhydrous Diethyl Ether->Reaction Mixture Low Temperature (-10°C) Low Temperature (-10°C) Low Temperature (-10°C)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration This compound Solution This compound Solution Filtration->this compound Solution Filtrate DCU DCU (precipitate) Filtration->DCU Solid

Diagram of the in situ synthesis of this compound.

Decomposition of this compound

This compound is prone to decomposition, particularly at ambient temperatures and in the presence of moisture or catalysts.

Decarbonylation

The primary thermal decomposition pathway for this compound is decarbonylation. This reaction yields formic acid and carbon monoxide. The decomposition is autocatalytic, as the formic acid produced can further catalyze the breakdown of the remaining anhydride.

G Decomposition Pathways of this compound This compound This compound Decarbonylation Decarbonylation This compound->Decarbonylation Heat/Autocatalysis Hydrolysis Hydrolysis This compound->Hydrolysis Formic Acid Formic Acid Carbon Monoxide Carbon Monoxide Water Water Water->Hydrolysis Decarbonylation->Formic Acid Decarbonylation->Carbon Monoxide Hydrolysis->Formic Acid 2 equivalents

Primary decomposition routes for this compound.

Hydrolysis

In the presence of water, this compound rapidly hydrolyzes to produce two equivalents of formic acid. This reaction underscores the necessity of maintaining strictly anhydrous conditions during its synthesis and use.

Analytical Characterization

The high reactivity of this compound necessitates rapid and sensitive analytical techniques for its characterization, often performed in situ.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the anhydride functionality. Anhydrides typically exhibit two characteristic carbonyl (C=O) stretching bands. For the related, more stable acetic this compound, these bands appear at approximately 1765 and 1791 cm⁻¹. While specific values for this compound are less commonly reported due to its instability, similar characteristic peaks are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the formyl proton of this compound. In studies of acetic this compound, a singlet corresponding to the formyl proton is observed at δ 9.05 ppm. A peak in a similar region (δ 8.85 ppm) has been attributed to this compound as a contaminant.

Table 2: Spectroscopic Data for this compound and Related Compounds

CompoundTechniqueCharacteristic SignalReference
Acetic this compound¹H NMRδ 9.05 ppm (formyl H)
This compound (impurity)¹H NMRδ 8.85 ppm (formyl H)
Acetic this compoundIR (neat)1765 and 1791 cm⁻¹ (C=O stretch)
Monitoring Decomposition

In situ monitoring is crucial for studying the decomposition of this compound. Techniques like Fourier-transform infrared (FTIR) spectroscopy can be employed to track the disappearance of the characteristic anhydride carbonyl bands and the appearance of the broader carbonyl stretch of formic acid as decomposition proceeds.

G Workflow for Monitoring this compound Decomposition In Situ Synthesis In Situ Synthesis of This compound In Situ FTIR In Situ FTIR Analysis In Situ Synthesis->In Situ FTIR Time-Resolved Spectra Time-Resolved Spectra In Situ FTIR->Time-Resolved Spectra Acquire spectra over time Data Analysis Data Analysis Time-Resolved Spectra->Data Analysis Monitor peak intensities Decomposition Kinetics Decomposition Kinetics Data Analysis->Decomposition Kinetics Determine rate of disappearance of anhydride peaks

An experimental workflow for studying decomposition.

Handling and Storage

Given its instability, the following precautions are essential when working with this compound:

  • Temperature: All manipulations should be carried out at low temperatures, ideally below 0 °C.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) should be maintained to prevent hydrolysis.

  • Solvent: Anhydrous diethyl ether is the recommended solvent to enhance stability.

  • Storage: this compound should not be stored. It must be prepared fresh and used immediately.

Conclusion

This compound is a valuable yet challenging reagent due to its pronounced instability. A thorough understanding of its synthesis under anhydrous, low-temperature conditions and its primary decomposition pathways—decarbonylation and hydrolysis—is paramount for its successful application. While quantitative kinetic data on its decomposition remains elusive, qualitative observations consistently highlight its transient nature. The experimental protocols and analytical insights provided in this guide are intended to equip researchers with the necessary knowledge to handle and utilize this reactive species effectively and safely in their synthetic endeavors. Further research, particularly employing in situ spectroscopic techniques, is warranted to quantitatively delineate the kinetics of its decomposition under various conditions.

physical properties of formic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Formic Anhydride

Introduction

This compound, also known as methanoic anhydride, is the simplest acyclic carboxylic anhydride with the chemical formula C₂H₂O₃.[1][2][3] It is the anhydride of formic acid.[1] This highly reactive and unstable compound serves as a potent formylating agent in organic synthesis, enabling the introduction of a formyl group (-CHO) to various nucleophiles.[4] Its utility is particularly noted in the synthesis of formate esters and formamides, as well as in peptide synthesis for the formylation of the N-terminus.[4] Due to its inherent instability at room temperature, this compound is not commercially available and must be synthesized in situ for immediate use.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and key chemical reactions.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor.[4] It is a planar molecule in the gas phase.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name formyl formate[2][3][4]
Other Names Methanoic anhydride, Formyloxymethanone[1]
CAS Number 1558-67-4[1][2][4]
Chemical Formula C₂H₂O₃[1][2][5]
Molecular Weight 74.035 g·mol⁻¹[1][5]
Appearance Colorless gas/liquid[1][4]
Boiling Point 24 °C at 20 mmHg 91.833 °C at 760 mmHg[1] [6]
Density 1.184 g/cm³[6]
Melting Point Not available[6]
Solubility Soluble in diethyl ether[1]
Flash Point 29.31 °C[6]

Experimental Protocols: Synthesis of this compound

This compound's instability necessitates its fresh preparation for use.[1] Several laboratory-scale synthetic methods have been reported.

Synthesis from Formic Acid and Dicyclohexylcarbodiimide (DCC)

One common method involves the reaction of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in an ether solvent at low temperatures.[1] The DCC acts as a dehydrating agent, coupling two molecules of formic acid to form the anhydride.

Protocol:

  • Dissolve formic acid in anhydrous diethyl ether in a reaction vessel.

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide in diethyl ether to the cooled formic acid solution while stirring.

  • Maintain the reaction temperature at -10 °C throughout the addition.

  • After the addition is complete, the byproduct, dicyclohexylurea (DCU), precipitates out of the solution as a white solid.

  • The ethereal solution of this compound can be used directly for subsequent reactions after filtering off the DCU precipitate at low temperature.[4]

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_products Products formic_acid Formic Acid reaction_vessel Reaction at -10°C in Diethyl Ether formic_acid->reaction_vessel dcc DCC in Ether dcc->reaction_vessel filtration Filtration at low temperature reaction_vessel->filtration formic_anhydride This compound (in ether solution) filtration->formic_anhydride dcu Dicyclohexylurea (precipitate) filtration->dcu

Synthesis of this compound using DCC.
Synthesis from Formyl Fluoride and Sodium Formate

Another reported synthesis involves the reaction of formyl fluoride with an excess of sodium formate.[1]

Protocol:

  • Suspend excess sodium formate in anhydrous diethyl ether in a reaction vessel.

  • Add a catalytic amount of formic acid to the suspension.

  • Cool the mixture to -78 °C.

  • Introduce formyl fluoride to the cooled mixture.

  • The reaction yields this compound in the ether solution.[1]

Synthesis via Disproportionation of Acetic this compound

This compound can also be generated through the thermal disproportionation of acetic this compound.[1][7] Acetic this compound itself is more stable than this compound and can be prepared by reacting formic acid with acetic anhydride or sodium formate with acetyl chloride.[8][9] Upon standing, acetic this compound can disproportionate into the more stable acetic anhydride and the desired this compound.[7]

Chemical Reactivity and Stability

This compound is a highly reactive molecule, primarily used as a formylating agent.[4] Its most notable characteristic is its thermal instability.

Decomposition

Above room temperature, this compound readily decomposes into formic acid and carbon monoxide via a decarbonylation reaction.[1] This decomposition can be catalyzed by the presence of formic acid.[1] Due to this instability, it must be used promptly after its preparation.[1]

decomposition_pathway FA This compound (C₂H₂O₃) Heat > Room Temperature Decomp_Products Decomposition Products FA->Decomp_Products Decarbonylation Formic_Acid Formic Acid (HCOOH) Decomp_Products->Formic_Acid CO Carbon Monoxide (CO) Decomp_Products->CO

Thermal decomposition of this compound.
Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield two equivalents of formic acid.[4] This reaction underscores the need for anhydrous conditions during its synthesis and use.[9]

hydrolysis_reaction FA This compound (C₂H₂O₃) Formic_Acid Formic Acid (2 HCOOH) FA->Formic_Acid Hydrolysis Water Water (H₂O) Water->Formic_Acid

Hydrolysis of this compound.
Formylation Reactions

The primary application of this compound is in formylation reactions.[4] It readily reacts with nucleophiles such as alcohols and amines to produce formate esters and formamides, respectively.[4] These reactions are crucial in various synthetic pathways, including the modification of biomolecules like peptides.[4]

Conclusion

This compound is a fundamental yet challenging reagent in organic chemistry. Its high reactivity as a formylating agent is contrasted by its significant thermal instability, which necessitates in situ preparation and immediate use under controlled, low-temperature, and anhydrous conditions. The data and protocols summarized in this guide provide a technical foundation for researchers, scientists, and drug development professionals working with this unique chemical entity. A thorough understanding of its physical properties and chemical behavior is paramount for its safe and effective application in synthetic chemistry.

References

Formic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride, also known as methanoic anhydride, is a highly reactive organic compound with the chemical formula C₂H₂O₃.[1][2] It is the anhydride of formic acid and is a potent formylating agent.[2] Due to its inherent instability, this compound is not commercially available and is typically prepared in situ for immediate use in chemical synthesis.[1] Its high reactivity makes it a valuable reagent for the introduction of formyl groups onto various nucleophiles, particularly amines, alcohols, and amino acids.[2][3] This guide provides an in-depth overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and a summary of its spectroscopic characteristics.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[2] It is highly unstable and decomposes at temperatures above room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂H₂O₃[1][2]
Molar Mass 74.035 g·mol⁻¹[1]
Appearance Colorless liquid/gas[1]
Boiling Point 24 °C at 20 mmHg[1]
Density 1.184 g/cm³[4]
Flash Point 29.31 °C[4]
Vapor Pressure 60.031 mmHg at 25°C[4]
Refractive Index 1.349[4]
Solubility Soluble in diethyl ether[1]

Synthesis and Stability

This compound's instability necessitates its fresh preparation for synthetic applications. It can be synthesized through several methods, though handling requires low temperatures to prevent decomposition.

Synthesis of this compound

One common method for the laboratory-scale synthesis of this compound involves the reaction of formyl fluoride with an excess of sodium formate in diethyl ether at low temperatures.

synthesis Ether, -78 °C HCOF Formyl Fluoride reagents HCOF->reagents HCOONa Sodium Formate HCOONa->reagents FA This compound (C₂H₂O₃) NaF Sodium Fluoride reagents->FA reagents->NaF

Caption: Synthesis of this compound.

Another established method is the reaction of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in ether at -10 °C.[1] It can also be formed from the disproportionation of acetic this compound.[1][5]

Decomposition

This compound readily decomposes, especially at room temperature or higher, through a decarbonylation reaction to yield formic acid and carbon monoxide.[1] This decomposition can be catalyzed by the presence of formic acid itself.[1]

decomposition FA This compound (HCO)₂O HCOOH Formic Acid FA->HCOOH + H₂O (hydrolysis) CO Carbon Monoxide FA->CO decarbonylation

Caption: Decomposition pathways of this compound.

Experimental Protocols

Due to its instability, a more practical approach for many formylation reactions is the in situ generation of a mixed anhydride, such as acetic this compound, which is more stable.

Protocol 1: Synthesis of Acetic this compound

This procedure is adapted from Organic Syntheses and provides a reliable method for preparing a versatile formylating agent.[6]

Materials:

  • Sodium formate (finely ground)

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • To a stirred mixture of 4.41 moles of finely ground sodium formate in 250 mL of anhydrous diethyl ether, add 3.75 moles of acetyl chloride rapidly while maintaining the temperature between 23-27 °C.[6]

  • The addition is mildly exothermic and can be controlled with a cooling bath.[6]

  • After the addition is complete, continue stirring the mixture for 5.5 hours at the same temperature to ensure the reaction goes to completion.[6]

  • Filter the mixture with suction and rinse the solid residue with 100 mL of anhydrous diethyl ether. Combine the washings with the original filtrate.[6]

  • Remove the ether by distillation under reduced pressure.[6]

  • Distill the residue to yield colorless acetic this compound. The boiling point is 27–28 °C at 10 mm Hg.[6]

Note: It is crucial to maintain anhydrous conditions throughout the procedure to prevent hydrolysis to formic and acetic acids.[6]

Protocol 2: General N-Formylation of a Primary Amine

This protocol describes a general method for the formylation of primary amines using an in-situ generated mixed this compound.

Materials:

  • Primary amine

  • Formic acid

  • Acetic anhydride

  • Appropriate solvent (e.g., THF)

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve the primary amine in the chosen solvent.

  • Cool the solution to -20 °C.[3]

  • In a separate flask, prepare acetic this compound by slowly adding acetic anhydride to an excess of formic acid at a low temperature.

  • Add the freshly prepared acetic this compound solution dropwise to the cooled amine solution.

  • Allow the reaction to stir for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formamide.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Reactivity and Applications

The primary utility of this compound lies in its powerful formylating ability.

Formylation Reactions

This compound is an excellent reagent for the formylation of a wide variety of amines, including simple alkyl and aromatic amines, as well as sterically hindered and multifunctional amines, to produce formamides in high yields.[2][3] It is also effective for the formylation of alcohols to produce formate esters.[2]

formylation FA This compound reagents FA->reagents Amine Primary Amine (R-NH₂) Amine->reagents Formamide Formamide (R-NHCHO) HCOOH Formic Acid reagents->Formamide reagents->HCOOH

References

A Technical Guide to the Historical Preparation of Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of formic anhydride (C₂H₂O₃), a highly reactive and unstable symmetrical anhydride of formic acid. Due to its inherent instability, this compound is typically prepared in situ for immediate use as a potent formylating agent. This document provides a comprehensive overview of the key historical synthetic routes, complete with detailed experimental protocols, quantitative data, and logical diagrams to elucidate the reaction pathways.

Introduction

This compound, the simplest organic acid anhydride, has long been a challenging target for synthesis and isolation due to its tendency to decompose, even at room temperature, into formic acid and carbon monoxide.[1] Its transient nature necessitates low-temperature reaction conditions and often precludes purification by standard methods like distillation at atmospheric pressure. Historically, several approaches have been developed to generate this compound, primarily for its utility in formylation reactions in organic synthesis. This guide focuses on the seminal historical methods that have enabled the study and application of this reactive species.

Key Historical Synthetic Methods

The two most prominent historical methods for the preparation of this compound involve the reaction of a formyl halide with a formate salt and the dehydration of formic acid using a carbodiimide. A third, less direct method, involves the disproportionation of a mixed anhydride.

Synthesis from Formyl Fluoride and Sodium Formate

A significant breakthrough in the preparation of this compound was reported by George A. Olah and his collaborators.[2] This method involves the reaction of formyl fluoride with an excess of sodium formate at very low temperatures in an ethereal solvent, with a catalytic amount of formic acid.[1][2]

In a typical procedure, formyl fluoride, dissolved in anhydrous ether, is reacted with a suspension of excess sodium formate at -78 °C.[2] A catalytic quantity of formic acid is essential for the reaction to proceed. The reaction mixture is stirred at this low temperature to facilitate the formation of this compound.[2] Due to its instability, the resulting ethereal solution of this compound is used directly for subsequent reactions. Attempts to isolate pure this compound by distillation, even at low temperatures, have often resulted in products contaminated with formic acid.[2]

Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

Another widely recognized historical method for generating this compound is the dehydration of formic acid using a powerful dehydrating agent, N,N'-dicyclohexylcarbodiimide (DCC).[1][3] This method, pioneered by Muramatsu and colleagues, provides a convenient route to this compound for in situ applications.[3]

To a solution of formic acid in anhydrous ether at a temperature maintained between -10 °C and 0 °C, a solution of N,N'-dicyclohexylcarbodiimide in ether is added dropwise with stirring.[3] The molar ratio of formic acid to DCC is typically 2:1. The reaction leads to the formation of this compound and the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which precipitates out of the solution. After stirring for several hours at low temperature, the DCU is removed by filtration. The resulting filtrate contains this compound, which can be used directly for formylation reactions. For instance, the addition of this solution to p-nitrophenol yields p-nitrophenyl formate in good yield.[3]

Disproportionation of Acetic this compound

This compound can also be formed through the disproportionation of mixed anhydrides, such as acetic this compound.[1][4] When acetic this compound is allowed to stand, it can disproportionate into the more stable acetic anhydride and the transient this compound.[4] This method is less of a direct synthetic route and more of an equilibrium consideration in reactions involving mixed anhydrides.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical preparations of this compound.

Method Reactants Solvent Temperature (°C) Catalyst Reported Yield
From Formyl FluorideFormyl Fluoride, Sodium FormateAnhydrous Ether-78Formic AcidNot isolated; used in situ. Good yield of subsequent products.[2]
From Formic Acid and DCCFormic Acid, N,N'-DicyclohexylcarbodiimideAnhydrous Ether-10 to 0NoneNot isolated; used in situ. 60% yield for the formation of p-nitrophenyl formate.[3]
DisproportionationAcetic this compound---Not typically used as a preparative method.
Physical and Spectroscopic Properties of this compound
Molecular Formula C₂H₂O₃
Molecular Weight 74.035 g/mol [1]
Boiling Point 24 °C at 20 mmHg[1]
Appearance Colorless liquid/gas[1]
Stability Stable in diethyl ether solution at low temperatures. Decomposes at room temperature.[1]
¹H NMR (in ether, -40 °C) δ 8.45 (singlet)[2]
¹³C NMR (in ether, -40 °C) δ 158.54[2]
Infrared (IR) Spectroscopy Strong C=O stretching frequencies at 1795 cm⁻¹ and 1775 cm⁻¹[2]

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic methods for this compound.

formic_anhydride_synthesis_from_halide reactant1 Formyl Fluoride (HCOF) product This compound ((HCO)₂O) reactant1->product reactant2 Sodium Formate (HCOONa) reactant2->product catalyst Formic Acid (HCOOH) catalyst->product conditions -78 °C Anhydrous Ether conditions->product side_product Sodium Fluoride (NaF)

Fig. 1: Synthesis of this compound from Formyl Fluoride.

formic_anhydride_synthesis_from_dcc reactant1 Formic Acid (HCOOH) product This compound ((HCO)₂O) reactant1->product reactant2 DCC (C₁₃H₂₂N₂) reactant2->product conditions -10 °C to 0 °C Anhydrous Ether conditions->product side_product DCU (C₁₃H₂₄N₂O)

Fig. 2: Dehydration of Formic Acid using DCC.

Conclusion

The historical preparation of this compound has been a significant challenge in synthetic chemistry due to the compound's inherent instability. The methods developed by Olah and Muramatsu, utilizing formyl fluoride and DCC respectively, have been pivotal in allowing for the in situ generation and study of this reactive species. While the isolation of pure this compound remains difficult, these historical methods have provided the foundation for its use as a valuable formylating reagent in a variety of chemical transformations. This guide provides researchers and professionals in drug development with a detailed understanding of the foundational synthetic routes to this important, albeit transient, chemical entity.

References

Methodological & Application

Application Notes and Protocols: Formic Anhydride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Formic anhydride is a highly reactive and potent formylating agent used in synthetic organic chemistry.[1] In the field of peptide synthesis, it serves as a crucial reagent for the introduction of formyl groups (-CHO) onto peptides. This modification is significant as N-formylation is a common post-translational modification that can influence a peptide's biological activity, stability, and physicochemical properties.[1][2] For instance, the N-terminal formylation of proteins is a hallmark of bacterial proteins and can trigger immune responses in humans.[3] this compound itself is unstable, often generated in situ as a mixed anhydride, such as acetic this compound, to achieve efficient formylation of the N-terminus or lysine side chains of peptides.[4][5]

Key Applications

The primary application of this compound in peptide synthesis is for formylation reactions. This can be targeted to two main sites on a peptide chain:

  • N-Terminal Formylation: The addition of a formyl group to the free amine at the N-terminus of a peptide. This can serve as a protecting group strategy or to synthesize biologically relevant N-formyl peptides, which are known to act as chemoattractants for phagocytic cells.[1][2]

  • Lysine Side-Chain Formylation: The formylation of the ε-amino group of lysine residues. N-formyl lysine is an important modification in epigenetics, particularly in histone proteins, where it plays a role in regulating gene expression.[2][3][5]

A recently developed one-pot, on-resin protocol allows for the formylation of protected peptides with near-quantitative yields, accommodating a wide range of amino acids and peptide lengths up to 34 residues.[2]

Reaction Mechanism: N-Formylation via Mixed Anhydride

The formylation process often proceeds through the in situ formation of a mixed anhydride, typically acetic this compound. The reaction is base-catalyzed, with pyridine commonly used. The proposed mechanism involves the formation of a highly reactive N-acetyl pyridinium intermediate, which then reacts with formate to generate the mixed anhydride. This anhydride is the active formylating agent that reacts with the peptide's free amino group. A potential side reaction is the deprotonation of the mixed anhydride's formyl residue, leading to the formation of carbon monoxide.[4][5]

G reactant reactant reagent reagent intermediate intermediate product product side_product side_product peptide peptide formic_acid Formic Acid formate Formate formic_acid->formate + Pyridine (Deprotonation) pyridine1 Pyridine mixed_anhydride Acetic this compound formate->mixed_anhydride Reaction acetic_anhydride Acetic Anhydride acetyl_pyridinium N-acetyl Pyridinium (Highly Reactive) acetic_anhydride->acetyl_pyridinium + Pyridine pyridine2 Pyridine acetyl_pyridinium->mixed_anhydride Reaction formylated_peptide N-Formyl Peptide mixed_anhydride->formylated_peptide N-Formylation co Carbon Monoxide mixed_anhydride->co Deprotonation (Side Reaction) peptide_resin Peptide-Resin (with free NH2) peptide_resin->formylated_peptide N-Formylation

Caption: Proposed mechanism of peptide N-formylation.

Quantitative Data Summary

The on-resin formylation method provides high yields across various peptide sequences. The data below is summarized from a study by Kokollari et al. (2023).[2][5]

ParameterValue / ConditionEfficacyReference
Reaction Type On-resin, one-pot N-formylation-[2][5]
Reagents Formic acid, acetic anhydride, pyridine, DMF-[2]
Temperature Room Temperature-[2][5]
Peptide Length Short peptides up to 34 amino acids> 90%[2][3]
Yield Near-quantitative> 90%[2][5]
Amino Acid Compatibility Works across the spectrum of canonical amino acidsHigh[2][3]
Target Sites N-terminus and Lysine side chainsHigh[2][5]

Experimental Protocols

Protocol 1: Rapid On-Resin N-Formylation of Peptides

This protocol describes a one-pot procedure for the N-formylation of protected peptides directly on the solid-phase resin.[2][3]

Materials:

  • Peptide-resin (post-SPPS, with N-terminal Fmoc group removed)

  • Dimethylformamide (DMF)

  • Pyridine

  • Formic acid

  • Acetic anhydride

  • Standard solid-phase synthesis vessel

  • Shaker or stirrer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for approximately 15-30 minutes.

  • Reagent Addition: To the swollen resin, add pyridine followed by formic acid.

  • Activation: Add acetic anhydride dropwise to the mixture over a period of 10 minutes while stirring or shaking. This generates the active mixed anhydride in situ.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction time can be monitored, but near-quantitative conversion is often achieved rapidly.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cleavage: Cleave the newly N-formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

G start_end start_end process process input input output output start Start: Peptide-Resin swell 1. Swell Resin in DMF start->swell add_reagents 2. Add Pyridine & Formic Acid swell->add_reagents add_anhydride 3. Add Acetic Anhydride (dropwise, 10 min) add_reagents->add_anhydride react 4. React at Room Temperature add_anhydride->react wash 5. Wash Resin with DMF react->wash cleave 6. Cleave Peptide from Resin wash->cleave end End: Purified N-Formyl Peptide cleave->end reagents Reagents: - Pyridine - Formic Acid - Acetic Anhydride reagents->add_reagents cleavage_cocktail Cleavage Cocktail (e.g., TFA-based) cleavage_cocktail->cleave

Caption: Workflow for on-resin peptide N-formylation.
Protocol 2: Preparation of Acetic this compound

For applications requiring an isolated formylating agent, acetic this compound can be prepared, though it should be used promptly due to its instability.[6]

Materials:

  • Sodium formate (anhydrous)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Reaction flask with stirrer and dropping funnel

  • Filtration apparatus

Procedure:

  • Setup: In a reaction flask, prepare a stirred mixture of sodium formate in anhydrous diethyl ether.

  • Addition: Add acetyl chloride to the mixture rapidly while maintaining the temperature between 23-27°C.

  • Reaction: Stir the mixture for approximately 5-6 hours at the same temperature to ensure the reaction goes to completion.

  • Filtration: Filter the mixture by suction to remove the solid residue (sodium chloride). Wash the solid with additional ether and combine the washings with the filtrate.

  • Isolation: Remove the ether from the filtrate by distillation under reduced pressure. The remaining residue is acetic this compound.

  • Purification (Optional): The product can be further purified by distillation. The boiling point is 27–28°C at 10 mm Hg.[6]

Note: Acetic this compound is unstable and prone to decomposition into formic acid and carbon monoxide. It should be prepared fresh and used immediately.[1]

Potential Side Reactions and Considerations

  • Decomposition: this compound readily decomposes, even at room temperature, into formic acid and carbon monoxide.[1] This is a critical safety and efficacy consideration.

  • Urethane Formation: In mixed anhydride methods, a common side reaction is the attack of the amine nucleophile at the carbonate carbonyl instead of the desired carboxyl carbonyl, leading to the formation of an undesired urethane byproduct.[7]

  • Racemization: While modern protocols with additives have minimized this issue, activation of the carboxyl group, especially with hindered amino acids like valine and isoleucine, carries a risk of racemization.[8][9]

  • Over-activation: Using overly powerful activating conditions can lead to side reactions on amino acid side chains or the formation of symmetrical anhydrides.[10]

Handling: Due to its high reactivity and instability, this compound and its immediate precursors should be handled with care in a well-ventilated fume hood. The use of fresh, high-purity reagents is crucial for achieving high yields and minimizing side reactions.[1][6]

References

Application Notes and Protocols: Formic Anhydride as a Formylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for protecting amine groups, synthesizing pharmaceutical intermediates, and preparing isocyanides.[1][2] Formic anhydride ((HCO)₂O) is a potent formylating agent, but its inherent instability and tendency to decompose at room temperature limit its practical application and commercial availability.[3][4] Consequently, the more stable mixed anhydride, acetic this compound (AFA), is widely used as a highly efficient and reactive surrogate.[5][6] AFA is typically generated in situ from formic acid and acetic anhydride, offering rapid reaction times and high yields for the formylation of a wide range of substrates, including amines, amino acids, and alcohols.[7][8] This document provides a detailed overview of the properties, applications, and experimental protocols for using this compound and its practical equivalent, AFA, in formylation reactions.

Properties and Handling

This compound ((HCO)₂O):

  • Appearance: Colorless liquid or gas.[3]

  • Boiling Point: 24 °C at 20 mmHg.[3]

  • Stability: this compound is highly unstable and not commercially available. It decomposes upon heating above room temperature into formic acid and carbon monoxide.[3] This decomposition can be catalyzed by residual formic acid. Due to its instability, it must be prepared fresh (in situ) and used immediately under low-temperature conditions.[3]

Acetic this compound (AFA) (CH₃CO-O-CHO):

  • Appearance: Colorless liquid.[8]

  • Stability: AFA is more stable than this compound but is still sensitive to moisture and heat.[2][8] It can decompose above 60 °C, or at lower temperatures in the presence of impurities, evolving carbon monoxide.[8] It should be stored at low temperatures (e.g., 4 °C) in a vented container, as moisture can catalyze its decomposition to acetic acid and carbon monoxide.[9] AFA is often prepared immediately before use.[5]

Key Applications

The primary application of this compound and AFA is the efficient formylation of nucleophiles.

  • N-Formylation of Amines: This is the most common application. AFA provides excellent yields for the formylation of primary and secondary amines, including simple alkyl, aromatic, sterically hindered, and multifunctional amines.[7] The resulting formamides are crucial intermediates in medicinal chemistry and are used as protecting groups in peptide synthesis.[1][7]

  • N-Formylation of Amino Acids: AFA is an effective reagent for protecting the amino group of amino acids, a critical step in peptide synthesis.[7][9]

  • O-Formylation of Alcohols: Alcohols can be formylated to produce formate esters using AFA.[9][10] The reaction is generally efficient, though the formation of acetate byproducts can occur, particularly with primary and secondary alcohols.[10]

Reaction Mechanisms and Workflows

The formylation reaction proceeds via nucleophilic acyl substitution. The nucleophile (e.g., an amine or alcohol) attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate as the leaving group to yield the formylated product.

G cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Product Isolation p1 In Situ Generation of AFA r1 Add Substrate (Amine/Alcohol) p1->r1 Use Immediately r2 Reaction at Controlled Temp r1->r2 w1 Quench Reaction r2->w1 w2 Extraction w1->w2 w3 Purification w2->w3 end Formylated Product w3->end Final Product

Caption: General experimental workflow for formylation using in situ generated AFA.

G Amine R₂NH (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AFA H(CO)O(CO)CH₃ (AFA) AFA->Intermediate Formamide R₂N-CHO (Formamide) Intermediate->Formamide Collapse AceticAcid CH₃COOH (Acetic Acid) Intermediate->AceticAcid Leaving Group

Caption: Simplified mechanism for the N-formylation of an amine with AFA.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for formylation reactions using AFA, which is generated in situ from formic acid and acetic anhydride.

Substrate TypeExample SubstrateReaction ConditionsYield (%)Reference(s)
Primary Alkyl Amine BenzylamineFormic Acid, Acetic Anhydride, -20 °C, <15 min97-100[7]
Aromatic Amine Aniline DerivativesFormic Acid, Acetic Anhydride, Silica Gel, MicrowaveHigh[1]
Secondary Amine N-MethylanilineFormic Acid, Toluene, Reflux w/ Dean-Stark98[2]
Sterically Hindered Amine tert-ButylamineFormic Acid, Acetic Anhydride, -20 °C, <15 min97-100[7]
Amino Acid Various Amino AcidsFormic Acid, Acetic Anhydride78-90[7]
Alcohol Tertiary AlcoholsFormic Acid, Acetic AnhydrideHigh[10]

Experimental Protocols

Protocol 1: In Situ Generation of Acetic this compound (AFA) for N-Formylation of Amines

This protocol is adapted from a general procedure for the high-yield N-formylation of various amines.[7]

Materials:

  • Formic acid (98-100%)

  • Acetic anhydride

  • Amine substrate

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

  • AFA Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (1.2 equivalents). Cool the flask to -20 °C using an ice-salt bath.

  • Slowly add formic acid (1.0 equivalent) dropwise to the cooled acetic anhydride with vigorous stirring. Maintain the temperature below 0 °C during the addition.

  • After the addition is complete, stir the mixture at -20 °C for 15-20 minutes to ensure the formation of AFA. The reagent should be used immediately.

  • Formylation Reaction: Dissolve the amine substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., diethyl ether).

  • Slowly add the amine solution to the freshly prepared AFA solution at -20 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). For most simple amines, the reaction is often complete within 15 minutes.[7]

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize excess acids.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude formamide is often of high purity. If necessary, further purification can be achieved by crystallization or column chromatography.

Protocol 2: Preparation of Acetic this compound from Acetyl Chloride and Sodium Formate

This method provides a route to AFA without using excess formic or acetic acid.[9]

Materials:

  • Sodium formate (finely ground, anhydrous)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Round-bottom flask, stirrer, thermometer, reflux condenser with drying tube, dropping funnel

Procedure:

  • Setup: Equip a dry 2-L three-necked round-bottom flask with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Initial Charge: Charge the flask with finely ground anhydrous sodium formate (4.41 moles) and 250 mL of anhydrous diethyl ether.[9]

  • Addition: While stirring the mixture, add acetyl chloride (3.75 moles) via the dropping funnel as rapidly as possible, ensuring the temperature is maintained between 23–27 °C.[9] An external cooling bath may be necessary to control the mild exotherm.

  • Reaction: After the addition is complete, stir the mixture for an additional 5-6 hours at 23–27 °C to ensure the reaction goes to completion.[9]

  • Isolation: Filter the reaction mixture to remove sodium chloride and any unreacted sodium formate. Wash the solid residue with a small amount of anhydrous diethyl ether and combine the filtrates.

  • Purification: Remove the ether from the filtrate by distillation at reduced pressure. Distill the remaining residue to yield pure acetic this compound (b.p. 27–28 °C at 10 mmHg).[9]

Safety Note: Acetic this compound can decompose, especially if impure, to release carbon monoxide gas. Do not store in a sealed container.[9] All operations should be performed in a well-ventilated fume hood.

Comparison with Other Formylating Agents

ReagentAdvantagesDisadvantages
Acetic this compound (AFA) Highly reactive, rapid reactions, excellent yields, suitable for many substrates.[5][7]Moisture and heat sensitive, must be prepared fresh or stored carefully.[2][8]
Formic Acid Inexpensive, readily available.Less reactive, often requires high temperatures and azeotropic removal of water.[2]
Formic Acid / DCC or EDCI Mild conditions, good yields.[2][7]DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove, expensive reagents.[7]
Chloral Effective for some amines.Toxic reagent.[2][6]
Ammonium Formate Inexpensive, easy to handle.Generally requires heating, may not be suitable for sensitive substrates.[2]

Conclusion

While pure this compound is too unstable for routine laboratory use, its surrogate, acetic this compound, serves as a powerful and highly versatile formylating agent. Its ability to be generated in situ under mild conditions allows for the rapid and high-yield formylation of amines, amino acids, and alcohols. The protocols provided herein offer reliable methods for researchers to utilize this efficient reagent in a variety of synthetic applications, from protecting group strategies to the construction of complex molecular intermediates. Proper handling and awareness of its thermal and hydrolytic instability are critical for its safe and effective use.

References

Formic Anhydride in Organic Synthesis: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride (C₂H₂O₃), the anhydride of formic acid, is a highly reactive and potent formylating agent in organic chemistry.[1][2] Due to its inherent instability, it is often generated in situ or used in the form of a more stable mixed anhydride, most commonly acetic this compound (AFA).[2][3][4] This document provides a comprehensive overview of the applications of this compound, with a focus on its utility in formylation reactions, detailed experimental protocols, and quantitative data to support synthetic planning.

This compound and its derivatives are invaluable reagents for the introduction of a formyl group (-CHO) onto various nucleophiles, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][4] The formyl group can serve as a protective group for amines, a precursor for the synthesis of aldehydes, and a key functional group in various heterocyclic systems.[1][5]

Key Applications

The primary application of this compound in organic chemistry is as a formylating agent . It readily reacts with a wide range of nucleophiles, including amines, alcohols, and amino acids.[1][3]

N-Formylation of Amines

The N-formylation of primary and secondary amines is one of the most common applications of this compound and its surrogates.[6][7] This reaction is highly efficient and proceeds under mild conditions to afford the corresponding formamides in excellent yields.[6] Formamides are important synthetic intermediates, serving as protecting groups, precursors to isocyanides, and intermediates in the synthesis of mono-methylated amines.[4][5]

Acetic this compound (AFA), generated in situ from formic acid and acetic anhydride, is a widely used reagent for this transformation.[4][6] It has been successfully employed for the formylation of a diverse range of amines, including simple alkyl and aromatic amines, as well as sterically hindered and multifunctional amines.[6][7]

O-Formylation of Alcohols

This compound is also a useful reagent for the O-formylation of primary, secondary, and tertiary alcohols to produce formate esters.[3][8] Formate esters are valuable compounds with applications as fragrances, flavors, and protecting groups in organic synthesis.[9] The use of a mixture of formic acid and acetic anhydride, which generates acetic this compound in situ, has been shown to be an effective method for the preparation of tertiary alkyl formates in high yields.[8]

Other Applications

Beyond formylation, this compound and its derivatives have other specialized applications:

  • Synthesis of Aldehydes: this compound can be used to synthesize aldehydes from Grignard reagents.[10]

  • Preparation of Formyl Fluoride: Acetic this compound serves as a starting material for the preparation of formyl fluoride.[3]

  • Modification of Biopolymers: this compound has been used to modify chitin, a biopolymer, to enhance its solubility and functional properties for various industrial applications.[1]

Quantitative Data on Formylation Reactions

The efficiency of formylation reactions using acetic this compound is highlighted by the high yields obtained across a variety of substrates. The following table summarizes representative quantitative data for the N-formylation of amines.

Amine SubstrateReaction ConditionsYield (%)Reference
Simple Alkyl AminesAcetic this compound (in situ), -20 °C, <15 min97-100[6]
Aromatic AminesAcetic this compound (in situ), -20 °C, <15 min97-100[6]
Sterically Hindered AminesAcetic this compound (in situ), -20 °C, <15 minHigh[6]
Multifunctional AminesAcetic this compound (in situ), -20 °C, <15 minHigh[6]
2-AminoquinoxalineAcetic this compound, 50-60 °C91[7]

Experimental Protocols

Protocol 1: In Situ Generation and Use of Acetic this compound for N-Formylation of Amines

This protocol describes a general and highly efficient one-pot procedure for the N-formylation of primary and secondary amines using acetic this compound generated in situ.[6]

Materials:

  • Amine (1.0 equiv)

  • Formic acid (excess)

  • Acetic anhydride

  • Appropriate solvent (e.g., anhydrous diethyl ether)

  • Reaction vessel equipped with a stirrer and a drying tube

  • Cooling bath (-20 °C)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine in the chosen anhydrous solvent.

  • Cool the solution to -20 °C using a cooling bath.

  • To the cooled solution, add an excess of formic acid.

  • Slowly add acetic anhydride to the reaction mixture while maintaining the temperature at -20 °C. The in situ generation of acetic this compound is exothermic.

  • Stir the reaction mixture at -20 °C. The reaction is typically complete within 15 minutes for most amines.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extracting the product with an organic solvent.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude formamide.

  • The crude product can be purified by crystallization or chromatography if necessary.

Protocol 2: Preparation of Acetic this compound

This protocol details the preparation of acetic this compound from sodium formate and acetyl chloride.[10]

Materials:

  • Finely ground, anhydrous sodium formate (1.18 equiv)

  • Anhydrous diethyl ether

  • Acetyl chloride (1.0 equiv)

  • Reaction vessel equipped with a stirrer and a cooling bath

  • Filtration apparatus

Procedure:

  • To a stirred mixture of finely ground, anhydrous sodium formate in anhydrous diethyl ether, add acetyl chloride rapidly while maintaining the temperature at 23–27 °C with a cooling bath.[10] The addition is mildly exothermic.[10]

  • After the addition is complete, stir the mixture for an additional 5.5 hours at 23–27 °C to ensure the reaction goes to completion.[10]

  • Filter the mixture with suction and rinse the solid residue with anhydrous diethyl ether.[10]

  • Combine the filtrate and the washings.

  • Remove the ether by distillation at reduced pressure.

  • Distill the residue to yield colorless acetic this compound. The boiling point is 27–28 °C at 10 mm Hg.[10]

  • Caution: Acetic this compound is sensitive to moisture and decomposes to acetic acid and carbon monoxide.[10] It should be stored at 4 °C under anhydrous conditions and must not be stored in a sealed container.[10]

Visualizations

in_situ_generation formic_acid Formic Acid AFA Acetic this compound formic_acid->AFA acetic_anhydride Acetic Anhydride acetic_anhydride->AFA

Caption: In situ generation of Acetic this compound.

formylation_workflow start Start: Amine/Alcohol reaction Reaction with This compound (or AFA) start->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product Product: Formamide/Formate Ester purification->product reaction_mechanism anhydride R-C(=O)-O-C(=O)-H Carbonyl Carbon (electrophilic) intermediate Tetrahedral Intermediate anhydride->intermediate nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol) nucleophile->anhydride:p1 Nucleophilic Attack product Formylated Product (R-Nu-CHO) intermediate->product leaving_group Carboxylate Leaving Group (R-COO⁻) intermediate->leaving_group Elimination

References

Application Notes and Protocols for Formic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for chemical reactions involving formic anhydride, with a primary focus on its more stable and commonly used surrogate, acetic this compound. These reagents are highly effective for the formylation of a variety of functional groups, a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental process in organic chemistry. Formamides and formate esters serve as important intermediates, protecting groups, and are integral to the structure of many biologically active molecules. While this compound itself is highly reactive, its instability makes it impractical for routine laboratory use. Acetic this compound, a mixed anhydride, offers a more stable yet highly effective alternative for formylation reactions. It can be prepared and isolated or, more conveniently, generated in situ from formic acid and acetic anhydride.

Data Presentation: Reaction Yields

The following tables summarize the typical yields for N-formylation and O-formylation reactions using acetic this compound under various conditions.

N-Formylation of Amines
Substrate TypeExample SubstrateReaction ConditionsReaction TimeYield (%)
Primary Aliphatic AmineBenzylaminein situ AFA, -20 °C< 15 min98
Secondary Aliphatic AmineDibenzylaminein situ AFA, -20 °C< 15 min97
Primary Aromatic AmineAnilinein situ AFA, silica gel, MW2 min95
Substituted Aniline4-Nitroanilinein situ AFA, silica gel, MW3 min92
Sterically Hindered Aminetert-Butylaminein situ AFA, -20 °C< 15 min99
Amino AcidGlycineIsolated AFA, Formic Acid2 h85[1]
Amino AcidL-ValineIsolated AFA, Formic Acid-84[1]
O-Formylation of Alcohols
Substrate TypeExample SubstrateReaction ConditionsReaction TimeYield (%)
Primary Benzylic AlcoholBenzyl AlcoholFormic acid/Acetic anhydride1-3 hHigh[2]
Secondary Benzylic Alcohol1-PhenylethanolFormic acid/Acetic anhydride1-3 hHigh[2]
Tertiary Benzylic Alcohol2-Phenyl-2-propanolFormic acid/Acetic anhydride-8[2]
Tertiary Aliphatic Alcoholtert-Butyl alcoholIsolated AFA48 h85[3]
Tertiary Aliphatic Alcohol3-Methyl-3-pentanolIsolated AFA168 h90[3]
Phenol4-EthylphenolFormamidine acetate, Acetic anhydride, Dioxane, 100°C2 d-

Experimental Protocols

Protocol 1: Preparation of Acetic this compound (Isolated)

This protocol describes the synthesis of acetic this compound for applications where the isolated reagent is required.[4]

Materials:

  • Sodium formate (finely ground)

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride tube, suspend 300 g (4.41 moles) of finely ground sodium formate in 250 mL of anhydrous diethyl ether.[4]

  • With vigorous stirring, add 294 g (3.75 moles) of acetyl chloride as rapidly as possible while maintaining the temperature between 23-27 °C.[4]

  • After the addition is complete, continue stirring for 5.5 hours at the same temperature.[4]

  • Filter the mixture by suction and rinse the solid residue with 100 mL of anhydrous diethyl ether, adding the washings to the filtrate.[4]

  • Remove the ether by distillation under reduced pressure.[4]

  • Distill the residue to yield colorless acetic this compound. The boiling point is 27–28 °C at 10 mm Hg.[4] The yield is typically around 64%.[4]

Storage: Store the prepared anhydride at 4°C in a flask with a polyethylene stopper. Do not store in a sealed container as it can slowly decompose to generate carbon monoxide.[4]

Protocol 2: In Situ Generation and N-Formylation of Amines

This one-pot procedure is highly efficient for the N-formylation of a wide range of amines.

Materials:

  • Amine substrate

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent.

  • Cool the amine solution to -20 °C using a dry ice/acetone bath.

  • In a separate flask, cool acetic anhydride (1.5 equivalents) to 0 °C and slowly add formic acid (2.0 equivalents) with stirring. Allow the mixture to stir for 10-15 minutes at 0 °C to generate the acetic this compound in situ.

  • Add the freshly prepared acetic this compound solution dropwise to the cooled amine solution.

  • Stir the reaction mixture at -20 °C. The reaction is typically complete in less than 15 minutes for most amines.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 3: In Situ Generation and O-Formylation of Alcohols

This protocol is suitable for the O-formylation of primary and secondary alcohols.[2]

Materials:

  • Alcohol substrate

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, cool acetic anhydride (1.2 equivalents) to 0 °C and slowly add formic acid (1.5 equivalents) with stirring. Allow this mixture to react for 15-30 minutes at 0 °C to generate the formylating agent.[2]

  • Slowly add the freshly prepared acetic this compound solution to the cooled alcohol solution.[2]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-3 hours).[2]

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the resulting formate ester by column chromatography on silica gel.[2]

Visualizations

Experimental Workflow: Preparation of Acetic this compound

G cluster_prep Preparation of Acetic this compound start Start: Combine Sodium Formate and Anhydrous Diethyl Ether add_acetyl_chloride Add Acetyl Chloride (23-27 °C) start->add_acetyl_chloride react Stir for 5.5 hours add_acetyl_chloride->react filter Filter mixture react->filter wash Wash solid with ether filter->wash concentrate Concentrate filtrate (reduced pressure) wash->concentrate distill Distill residue concentrate->distill end Product: Acetic this compound distill->end

Caption: Workflow for the synthesis of isolated acetic this compound.

Logical Relationship: In Situ Generation and Formylation

G cluster_in_situ In Situ Generation and Reaction reagents Formic Acid + Acetic Anhydride afa Acetic this compound (in situ) reagents->afa reaction Formylation Reaction afa->reaction substrate Amine or Alcohol Substrate substrate->reaction product Formylated Product reaction->product

Caption: In situ generation of acetic this compound for immediate use in formylation.

Signaling Pathway: General Formylation Mechanism

G cluster_mechanism General Formylation Mechanism nucleophile Nucleophile (Amine or Alcohol) attack Nucleophilic Attack on Formyl Carbonyl nucleophile->attack anhydride Acetic this compound anhydride->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Acetate intermediate->elimination product Formylated Product + Acetic Acid elimination->product

Caption: Nucleophilic acyl substitution mechanism for formylation.

Safety Precautions

  • Formic acid is corrosive and can cause severe burns. It is also flammable.[6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Acetic anhydride is corrosive, a lachrymator, and flammable. Handle in a fume hood with appropriate PPE.

  • Acetic this compound is unstable and can decompose, releasing carbon monoxide. It should not be stored in a tightly sealed container.[4] Reactions should be conducted in a well-ventilated area.

  • The reaction of acetyl chloride with sodium formate is exothermic and should be controlled by appropriate cooling.[4]

  • Always work under anhydrous conditions when preparing or using acetic this compound to prevent hydrolysis to formic and acetic acids.[4]

  • Quenching of the reaction mixture with aqueous bicarbonate should be done slowly and carefully to control gas evolution.

References

Application Notes and Protocols for Protein Modification with Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the addition of a formyl group (-CHO), is a significant post-translational modification (PTM) that can influence a protein's structure, function, and stability.[1][2] In nature, N-terminal formylation is a key signal in bacterial and mitochondrial protein synthesis.[1] Chemically, formylation of primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, can be achieved using various formylating agents.

Formic anhydride and its precursors, like acetic this compound, are effective reagents for this purpose. This document provides detailed application notes and protocols for the use of this compound-related methods in protein modification, including reaction mechanisms, experimental procedures, and quantitative analysis by mass spectrometry.

Reaction Mechanism and Specificity

This compound is a highly reactive agent for formylating primary amines. Due to its instability, it is often generated in situ from more stable precursors. A common method involves the reaction of formic acid with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the use of acetic this compound.[3][4] Acetic this compound is typically prepared from formic acid and acetic anhydride.[5][6]

The primary targets for formylation on a protein are the nucleophilic primary amino groups of the N-terminus and the lysine side chains.[2] While reactions with other nucleophilic residues like serine, threonine, and tyrosine are possible, formylation of amines is generally preferred.[7] It is also important to note that concentrated formic acid itself can lead to the N-formylation of lysine residues, which can be a source of artifactual modification during sample preparation for mass spectrometry.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway for protein formylation and a general experimental workflow for the modification and analysis of formylated proteins.

formylation_mechanism cluster_reagent Reagent Generation cluster_protein Protein Modification Formic_Acid Formic Acid Formic_Anhydride This compound (or Acetic this compound) Formic_Acid->Formic_Anhydride Activation Activating_Agent Activating Agent (e.g., Acetic Anhydride) Activating_Agent->Formic_Anhydride Protein_NH2 Protein-NH₂ (N-terminus or Lysine) Formic_Anhydride->Protein_NH2 Nucleophilic Attack Formylated_Protein Protein-NH-CHO (Formylated Protein) Protein_NH2->Formylated_Protein Formylation

Caption: Mechanism of protein formylation using an activated formic acid derivative.

experimental_workflow Start Start: Protein Sample Formylation In-Solution Formylation Start->Formylation Quenching Reaction Quenching Formylation->Quenching Purification Removal of Excess Reagents (e.g., Dialysis, SEC) Quenching->Purification QC Quality Control (e.g., SDS-PAGE, Bradford Assay) Purification->QC Digestion Proteolytic Digestion (e.g., Trypsin) QC->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Quantification of Formylation) LCMS->Data_Analysis End End: Characterized Formylated Protein Data_Analysis->End

Caption: General workflow for protein formylation and analysis.

Quantitative Data Presentation

The efficiency of formylation can vary depending on the specific peptide sequence and reaction conditions. Below is a summary of reported yields for on-resin peptide formylation, which can serve as a starting point for optimizing in-solution protein modification.

Peptide SequenceFormylating AgentReaction ConditionsYield (%)Reference
Met-Leu-Lys-Leu-Ile-ValFormic Acid / DCC4°C, overnight70-75[3]
Met-Met-Tyr-Ala-Leu-PheFormic Acid / DCC4°C, overnight70-75[3]
Various peptides (up to 34 aa)Formic Acid / Acetic Anhydride / PyridineRoom temperature>90[2][8]

Experimental Protocols

Protocol 1: In-Solution Protein Formylation using Acetic this compound

This protocol is adapted from methods for peptide formylation and general protein modification in solution. Note: Acetic this compound is unstable and should be prepared fresh or handled with care under anhydrous conditions.[6]

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Acetic anhydride

  • Formic acid (98-100%)

  • Anhydrous dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

  • Ice bath

Procedure:

  • Preparation of Acetic this compound (AFA) Solution (prepare immediately before use):

    • In a fume hood, slowly add acetic anhydride to an equimolar amount of formic acid in an ice bath with gentle stirring. For example, add 1.02 g (0.94 mL) of acetic anhydride to 0.46 g (0.38 mL) of formic acid.

    • Allow the mixture to react for 1-2 hours on ice. This will generate a mixture containing acetic this compound.

  • Protein Sample Preparation:

    • Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5). Ensure the buffer does not contain primary amines (e.g., Tris).

  • Formylation Reaction:

    • Cool the protein solution in an ice bath.

    • Slowly add a 10-100 molar excess of the freshly prepared AFA solution to the protein solution with gentle stirring. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture on ice for 1-4 hours with continuous gentle stirring.

  • Reaction Quenching:

    • To stop the reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume the excess AFA.

    • Incubate for 30 minutes on ice.

  • Purification:

    • Remove excess reagents and byproducts by dialyzing the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes.

    • Alternatively, purify the formylated protein using a desalting or size-exclusion chromatography column.

  • Characterization:

    • Confirm the modification and assess the integrity of the protein using SDS-PAGE and a protein concentration assay.

    • Proceed to Protocol 2 for quantitative analysis of formylation by mass spectrometry.

Protocol 2: Quantitative Analysis of Protein Formylation by Mass Spectrometry

This protocol outlines a general bottom-up proteomics approach to identify and quantify formylation sites on a modified protein.

Materials:

  • Formylated protein sample (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid (for LC-MS)

  • Acetonitrile (for LC-MS)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the formylated protein (approximately 20-50 µg) in a solution of 8 M urea, 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. Use a suitable chromatographic gradient to separate the peptides.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database containing the sequence of the protein of interest using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Include formylation of lysine and the N-terminus as a variable modification (+28 Da).

    • Quantify the extent of formylation at specific sites by comparing the peak areas of the formylated and unmodified versions of each peptide. The stoichiometry of modification at a particular site can be calculated as: Stoichiometry (%) = [Intensity(formylated peptide) / (Intensity(formylated peptide) + Intensity(unmodified peptide))] x 100

Conclusion

Modification of proteins with this compound and its derivatives is a valuable tool for studying protein structure and function. The protocols provided here offer a framework for performing and analyzing protein formylation. It is important to note that reaction conditions may need to be optimized for each specific protein to achieve the desired level of modification while maintaining protein integrity. Careful analysis by mass spectrometry is crucial for confirming the sites and quantifying the extent of formylation.

References

Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylation is a crucial chemical transformation for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Formamides are key intermediates, serving as protecting groups for amines, precursors to isocyanides, and structural motifs in biologically active molecules.[1] Among various formylating agents, acetic formic anhydride (AFA), typically generated in situ from formic acid and acetic anhydride, stands out as a highly reactive and efficient reagent. This method provides near-quantitative yields of N-formylated products from a wide array of primary and secondary amines, including sterically hindered substrates, under mild conditions and with exceptionally short reaction times.

Advantages of Acetic this compound (AFA)

  • High Reactivity and Efficiency: AFA reacts rapidly with amines, often with reaction times of less than 15 minutes.[1]

  • Excellent Yields: The process consistently delivers high to quantitative yields, frequently in the range of 97-100%.[1]

  • Mild Conditions: Reactions are typically conducted at low temperatures (e.g., -20 °C to 0 °C), preserving sensitive functional groups.[1]

  • Broad Substrate Scope: The method is effective for primary and secondary aliphatic, aromatic, multifunctional, and sterically hindered amines.[1]

  • Selectivity: The formyl group is transferred selectively over the acetyl group due to the higher electrophilicity and lower steric hindrance of the formyl carbonyl center.

Reaction Mechanism

The N-formylation of amines with acetic this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine performs a nucleophilic attack on the more electrophilic carbonyl carbon of the formyl group within the mixed anhydride. This forms a transient tetrahedral intermediate, which then collapses, eliminating acetate as the leaving group and yielding the protonated formamide. A final deprotonation step gives the neutral N-formyl product and acetic acid as a byproduct.

Caption: Mechanism of N-formylation with acetic this compound.

Data Presentation: Reaction Efficiency

Acetic this compound demonstrates remarkable efficiency across a diverse range of amine substrates. The following table summarizes the typical performance of this reagent based on literature reports for the in situ methodology.

Amine ClassSubstrate ExampleTypical Reaction TimeTypical Isolated Yield (%)Reference
Primary Aliphatic Benzylamine< 15 min97 - 100[1]
Primary Aromatic Aniline< 15 min97 - 100[1]
Secondary Aliphatic Diethylamine< 15 min97 - 100[1]
Sterically Hindered tert-Butylamine< 15 min97 - 100[1]
Functionalized Amino Acid Esters< 15 min97 - 100[1]

Note: The data reflects the general efficiency as reported for the low-temperature, in situ generation of AFA. Specific yields may vary slightly based on substrate purity, scale, and work-up procedure.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation via in situ Generated AFA

This protocol describes a highly efficient, low-temperature method for the N-formylation of amines.[1]

Materials:

  • Formic Acid (≥98%)

  • Acetic Anhydride (≥98%)

  • Amine substrate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate deuterated solvent for NMR analysis

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation of Acetic this compound (AFA) Solution:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add freshly distilled acetic anhydride (1.2 equivalents).

    • Cool the flask to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

    • Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.

    • Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.

  • N-Formylation Reaction:

    • Dissolve the amine substrate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Cool the amine solution to -20 °C.

    • Slowly add the pre-formed AFA solution to the stirred amine solution via cannula or syringe.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by cautiously adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-formamide.

  • Purification and Characterization:

    • The resulting formamide is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted N-Formylation on Silica Gel

This protocol offers a solvent-free alternative for N-formylation using in situ generated AFA.[2]

Materials:

  • Amine substrate (1.0 mmol)

  • Formic Acid (2.0 mmol)

  • Acetic Anhydride (2.0 mmol)

  • Silica Gel (2 g)

  • Dichloromethane (DCM)

  • Microwave reactor

Procedure:

  • Reaction Mixture Preparation:

    • In a 50 mL beaker, add the amine substrate (1.0 mmol), formic acid (2.0 mmol), acetic anhydride (2.0 mmol), and silica gel (2 g).

    • Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.

  • Microwave Irradiation:

    • Place the beaker in a microwave oven and irradiate at 300 W.

    • Monitor the reaction progress by TLC at appropriate intervals (typically a few minutes).

  • Work-up and Isolation:

    • After completion, allow the mixture to cool to room temperature.

    • Extract the product from the silica gel with dichloromethane (3 x 15 mL).

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the N-formylated product.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the solution-phase N-formylation of amines using in situ generated acetic this compound.

experimental_workflow prep_afa 1. Prepare AFA in situ (Formic Acid + Acetic Anhydride) at -20 °C reaction 3. Add AFA to Amine Maintain -20 °C Monitor by TLC (<15 min) prep_afa->reaction prep_amine 2. Prepare Amine Solution in Anhydrous Solvent prep_amine->reaction quench 4. Quench Reaction (Ice-cold NaHCO₃) reaction->quench extract 5. Aqueous Work-up (Extraction with EtOAc) quench->extract dry 6. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate purify 8. Purify (if needed) (Chromatography/Recrystallization) concentrate->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for N-formylation using in situ AFA.

Safety and Handling

  • Acetic this compound is moisture-sensitive and thermally unstable. It should be prepared fresh and used immediately. Do not store AFA, especially in a sealed container, as it can decompose to generate carbon monoxide gas.

  • Formic acid and acetic anhydride are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All operations should be conducted in a well-ventilated fume hood.

  • The quenching step with sodium bicarbonate is exothermic and releases CO₂ gas. Perform this step slowly and with caution in an ice bath.

References

Application Notes and Protocols: Formylation of Alcohols using Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between formic anhydride and alcohols, a crucial transformation in organic synthesis for the preparation of formate esters. Given the instability of pure this compound, these protocols focus on the use of its more stable and synthetically useful mixed anhydride, acetic this compound.[1][2] This reagent serves as a potent formylating agent for a variety of alcoholic substrates.[3][4] Applications of this chemistry are widespread, including in the synthesis of pharmaceuticals and as a protective group strategy in complex molecule synthesis.[3][5]

Introduction

The formylation of alcohols to produce formate esters is a fundamental reaction in organic chemistry. This compound is the most direct reagent for this transformation; however, its inherent instability makes it impractical for common laboratory use.[1] It decomposes at temperatures above room temperature into formic acid and carbon monoxide.[1] Acetic this compound, the mixed anhydride of formic and acetic acids, offers a more stable and convenient alternative for the O-formylation of alcohols.[2][4] It can be prepared beforehand or generated in situ.[2][6]

The reaction of an alcohol with an acid anhydride, known as alcoholysis, proceeds via a nucleophilic acyl substitution mechanism to yield an ester and a carboxylic acid byproduct.[7] In the case of acetic this compound, the formyl group is preferentially transferred due to the greater electrophilicity of the formyl carbonyl carbon compared to the acetyl carbonyl carbon. However, the reaction of a mixture of formic acid and acetic anhydride with alcohols can lead to the formation of both formate and acetate esters, with the product ratio being dependent on the structure of the alcohol.[8] Generally, tertiary alcohols yield formates with high selectivity.[8]

Data Presentation

The following table summarizes the outcomes of the formylation of various alcohol types using a mixture of formic acid and acetic anhydride, which generates acetic this compound in situ.

Alcohol TypeSubstrate ExampleReagentProduct(s)YieldReference
Primary BenzylicBenzyl alcoholFormic acid/Acetic anhydrideBenzyl formate (major), Benzyl acetate (minor)High[6]
Secondary Benzylic1-PhenylethanolFormic acid/Acetic anhydride1-Phenylethyl formate (major), 1-Phenylethyl acetate (minor)High[6]
Tertiary Benzylic2-Phenyl-2-propanolFormic acid/Acetic anhydride2-Phenyl-2-propyl formateHigh[6]

Reaction Mechanisms and Workflows

The following diagrams illustrate the reaction mechanism and general experimental workflows for the formylation of alcohols.

reaction_mechanism alcohol R-OH Alcohol intermediate Tetrahedral Intermediate R-O+(H)-C(O-)-H O(C=O)CH3 alcohol->intermediate Nucleophilic Attack anhydride O(C=O)H (C=O)CH3 Acetic this compound anhydride->intermediate product_complex Protonated Ester Complex R-O-C(=O)H HO(C=O)CH3 intermediate->product_complex Collapse of Intermediate ester R-O(C=O)H Formate Ester product_complex->ester Deprotonation acid HO(C=O)CH3 Acetic Acid product_complex->acid experimental_workflow cluster_prep In Situ Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep_start Start cool_anhydride Cool Acetic Anhydride (0 °C) prep_start->cool_anhydride add_formic Slowly add Formic Acid cool_anhydride->add_formic react React for 15-30 min at 0 °C add_formic->react add_reagent Add prepared Acetic this compound dissolve_alcohol Dissolve Alcohol in Anhydrous Solvent cool_alcohol Cool to 0 °C dissolve_alcohol->cool_alcohol cool_alcohol->add_reagent warm_react Warm to RT, stir for 1-3 hours add_reagent->warm_react monitor Monitor by TLC/GC warm_react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Et2O quench->extract dry Dry organic layers (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Formate Ester purify->product

References

Application Notes and Protocols: In Situ Generation of Formic Anhydride for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Utility of Formic Anhydride

This compound ((HCO)₂O) is a highly potent and efficient formylating agent, capable of introducing a formyl group (-CHO) to a variety of nucleophiles.[1] This reactivity makes it a valuable reagent in the synthesis of aldehydes, formamides from amines, and formate esters from alcohols.[1] However, the practical application of this compound is significantly hindered by its inherent instability. It readily decomposes at temperatures above room temperature into formic acid and carbon monoxide.[1][2] Due to this instability, this compound is not commercially available and must be prepared fresh for immediate use.[2]

To overcome this limitation, in situ generation methods are employed. These strategies involve the formation of a more stable precursor, which then generates the reactive this compound within the reaction mixture, allowing for its immediate consumption by the substrate. The most common and well-documented precursor for this purpose is acetic this compound (AFA).[3][4][5]

Principle of In Situ Generation via Acetic this compound

Acetic this compound (C₃H₄O₃) is a mixed anhydride of acetic acid and formic acid.[4] While more stable than pure this compound, it is still thermally sensitive and decomposes above 60°C.[4] It serves as an excellent in situ source of this compound for formylation reactions. The generation of AFA itself can be achieved through several methods, with the reaction of sodium formate and acetyl chloride being a common laboratory procedure.[3][4][6] Another method involves the reaction of formic acid with acetic anhydride.[3][4][5]

The use of AFA for formylation is particularly advantageous as it provides a controlled release of the highly reactive formylating species, minimizing side reactions and decomposition.

Applications in Synthesis

The primary application of in situ generated this compound is in formylation reactions. This is a crucial transformation in organic synthesis and medicinal chemistry.

  • N-Formylation of Amines and Amino Acids: The formylation of primary and secondary amines to yield formamides is a common application.[3][4][5] This transformation is important for installing protecting groups on amines and in the synthesis of various pharmaceutical intermediates. Studies have shown that amines react readily with in situ generated this compound from AFA, often leading to high yields of the corresponding formamides in short reaction times.[5]

  • O-Formylation of Alcohols: Alcohols can be formylated to produce formate esters using AFA.[3][4]

  • Synthesis of Aldehydes: Grignard reagents can react with AFA to produce aldehydes.[3]

Experimental Protocols

Protocol 1: Preparation of Acetic this compound (AFA)

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

  • Sodium formate (finely ground)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Dry, three-necked, round-bottomed flask

  • Stirrer

  • Thermometer

  • Reflux condenser with a calcium chloride tube

  • Dropping funnel

Procedure:

  • Set up a dry, 2-L, three-necked, round-bottomed flask equipped with a stirrer, a thermometer, a reflux condenser fitted with a calcium chloride tube, and a dropping funnel.

  • Charge the flask with 300 g (4.41 moles) of finely ground sodium formate and 250 ml of anhydrous diethyl ether.[3]

  • With stirring, add 294 g (266 ml, 3.75 moles) of acetyl chloride through the dropping funnel as rapidly as possible while maintaining the reaction temperature between 23–27°C. An ice bath may be used to control the mildly exothermic reaction.[3]

  • After the addition is complete, continue stirring the mixture for 5.5 hours at 23–27°C to ensure the reaction goes to completion.[3]

  • Quickly filter the mixture with suction and rinse the solid residue with 100 ml of anhydrous diethyl ether. Combine the washings with the original filtrate.[3]

  • Remove the ether by distillation under reduced pressure.

  • Distill the residue to yield colorless acetic this compound. The boiling point is 27–28°C at 10 mm Hg.[3] The expected yield is approximately 64%.[3]

Note: Acetic this compound is moisture-sensitive and should be stored at 4°C under anhydrous conditions. Do not store in a sealed container as it can decompose and evolve carbon monoxide.[3][4]

Protocol 2: In Situ N-Formylation of a Primary Amine using AFA

This protocol is a general procedure based on the principles of amine formylation using AFA.[5]

Materials:

  • Primary amine

  • Acetic this compound (AFA), freshly prepared from Protocol 1

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Stirring apparatus

  • Cooling bath (e.g., ice-salt bath)

Procedure:

  • Dissolve the primary amine in an appropriate anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -20°C using a cooling bath.[5]

  • Slowly add a stoichiometric equivalent of freshly prepared acetic this compound to the cooled amine solution with vigorous stirring.

  • Allow the reaction to proceed at -20°C. The reaction time is typically short, often less than 15 minutes for most primary amines.[5]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-formylated product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Quantitative Data Summary

The following table summarizes quantitative data from representative procedures for the preparation of AFA and its use in N-formylation.

Reaction Reactants Solvent Temperature (°C) Time Yield (%) Reference
Preparation of AFA Sodium formate, Acetyl chlorideAnhydrous diethyl ether23–275.5 hours~64[3]
Preparation of AFA Formic acid, Acetic anhydride-0--[4]
N-Formylation of Primary Amines Primary amine, AFA (generated in situ from formic acid and acetic anhydride)--20< 15 min97–100[5]

Visualizations

Reaction_Pathway cluster_AFA_prep Preparation of Acetic this compound (AFA) cluster_formylation In Situ Formylation NaOCHO Sodium Formate (HCOONa) AFA Acetic this compound (CH3COOCHO) NaOCHO->AFA + Acetyl Chloride - NaCl AcCl Acetyl Chloride (CH3COCl) AcCl->AFA Formamide N-Formyl Amine (R-NHCHO) AFA->Formamide + R-NH2 AcOH Acetic Acid (CH3COOH) AFA->AcOH by-product RNH2 Primary Amine (R-NH2) RNH2->Formamide Experimental_Workflow start Start prep_AFA Prepare Acetic this compound (AFA) (Protocol 1) start->prep_AFA dissolve_amine Dissolve Primary Amine in Anhydrous Solvent start->dissolve_amine add_AFA Slowly Add AFA to Amine Solution prep_AFA->add_AFA cool_reaction Cool Reaction Mixture to -20°C dissolve_amine->cool_reaction cool_reaction->add_AFA react Allow Reaction to Proceed (<15 min) add_AFA->react quench Quench Reaction (e.g., with NaHCO3 soln.) react->quench extract Extract Product with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Product (e.g., Chromatography) dry_concentrate->purify end End purify->end

References

Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and other specialty chemicals. The formyl group can serve as a protecting group for amines, a precursor to isocyanides, or an intermediate for N-methylation. Among the various formylating agents, formic anhydride and its mixed anhydride derivatives, such as acetic this compound, are highly effective reagents known for their reactivity and selectivity.[1][2] This document provides detailed application notes and protocols for performing selective formylation reactions using these reagents, with a particular focus on the selective N-formylation of amines.

Reagent Overview: this compound and Acetic this compound

Pure this compound (C₂H₂O₃) is a potent formylating agent but is thermally unstable, decomposing into formic acid and carbon monoxide at temperatures above room temperature.[3] Due to its instability, it is not commercially available and must be prepared in situ for immediate use.[3]

A more practical and widely used alternative is acetic this compound (AFA) (C₃H₄O₃).[1][4] AFA is a mixed anhydride that is more stable than this compound and serves as an excellent formylating agent.[1] It is typically generated in situ by the reaction of formic acid with acetic anhydride.[1][5][6] This in situ generation avoids the need to handle the unstable this compound directly. AFA selectively formylates substrates, with the formyl group being more electrophilic and sterically less hindered than the acetyl group, thus favoring the transfer of the formyl group.[7]

Another effective mixed anhydride is trimethylacetic this compound , which is reported to be a highly efficient and selective N-formylating reagent, even for amines that are unstable when deprotonated.[8][9]

Applications in Selective Formylation

The primary application of this compound and its precursors is the selective N-formylation of primary and secondary amines.[5][10] This reaction is valued for its high yields, mild reaction conditions, and broad substrate scope, including simple alkyl and aromatic amines, multifunctional amines, and sterically hindered amines.[5] O-formylation of alcohols is also possible but is generally less common than N-formylation with these reagents.[11] The chemoselectivity of these reagents allows for the formylation of amino groups in the presence of other sensitive functional groups like hydroxyl groups.[5]

Experimental Protocols

Protocol 1: In Situ Generation of Acetic this compound for N-Formylation of Primary Amines

This protocol describes the general procedure for the N-formylation of a primary amine using acetic this compound generated in situ from formic acid and acetic anhydride.

Materials:

  • Primary amine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, THF).

  • Preparation of Acetic this compound (in situ): In a separate flask, prepare the acetic this compound reagent. Cool an excess of formic acid (e.g., 3-5 eq) in an ice bath. Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with stirring. The reaction is exothermic. Maintain the temperature below 10 °C. Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic this compound.

  • Formylation Reaction: Slowly add the freshly prepared acetic this compound solution to the solution of the amine at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 15 minutes to a few hours.[5]

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ice-cold water.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Extract the aqueous layer with the organic solvent used for the reaction (e.g., diethyl ether, 3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formylated product. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Presentation

The following tables summarize typical yields for the N-formylation of various amines using acetic this compound generated in situ.

Table 1: N-Formylation of Various Amines with Acetic this compound

EntryAmine SubstrateReaction TimeYield (%)Reference
1Aniline< 15 min98[5]
2p-Toluidine< 15 min99[5]
3Benzylamine< 15 min100[5]
4Cyclohexylamine< 15 min97[5]
5Di-n-propylamine< 15 min98[5]
62-Amino-5-nitrothiazoleNot specifiedHigh[10]

Table 2: N-Formylation of Amino Acid Esters

EntryAmino Acid EsterFormylating AgentYield (%)Reference
1Various Amino Acid EstersFormic acid/Acetic anhydride78-90[5]
2tert-Butyl Amino Acid EstersFormic acid/DCCHigh[5]

Visualizations

Signaling Pathways and Experimental Workflows

in_situ_AFA_generation formic_acid Formic Acid AFA Acetic this compound (AFA) formic_acid->AFA Reacts with acetic_anhydride Acetic Anhydride acetic_anhydride->AFA Reacts with

Caption: In situ generation of Acetic this compound.

formylation_mechanism amine Primary/Secondary Amine (R₂NH) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack AFA Acetic this compound AFA->intermediate formamide N-Formyl Amine (Formamide) intermediate->formamide Collapse acetic_acid Acetic Acid (byproduct) intermediate->acetic_acid

Caption: General mechanism of N-formylation with AFA.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation prep_AFA Prepare Acetic this compound (in situ) add_AFA Add AFA Solution at 0 °C prep_AFA->add_AFA dissolve_amine Dissolve Amine in Anhydrous Solvent dissolve_amine->add_AFA stir Stir and Monitor by TLC add_AFA->stir quench Quench with Water stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (if necessary) dry->purify

Caption: Experimental workflow for N-formylation.

Safety and Handling Considerations
  • Formic acid and acetic anhydride are corrosive. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • The in situ preparation of acetic this compound is exothermic. Ensure adequate cooling to control the reaction temperature.

  • Acetic this compound is moisture-sensitive. [4] Use anhydrous solvents and techniques to prevent its decomposition.

  • This compound is unstable and can decompose to produce carbon monoxide, which is a toxic gas.[3] While this protocol focuses on the in situ generation of AFA, caution is warranted.

Conclusion

Selective formylation using this compound precursors, particularly acetic this compound generated in situ, is a robust and highly efficient method for the N-formylation of a wide range of amines. The protocols outlined in this document provide a reliable foundation for researchers in organic synthesis and drug development. The high yields, mild conditions, and excellent chemoselectivity make this a valuable transformation in the synthetic chemist's toolbox.

References

Application Notes and Protocols: Formic Anhydride in the Synthesis of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride and its mixed anhydride derivatives, particularly acetic this compound, serve as effective formylating agents in organic synthesis. While widely recognized for the N-formylation of amines and O-formylation of alcohols, their application in C-formylation reactions provides a viable route for the synthesis of aldehydes. This methodology is particularly useful when reacting with organometallic reagents, such as Grignard reagents, offering a direct pathway to introduce a formyl group and generate the corresponding aldehyde.

This compound itself is unstable and not commercially available, often decomposing at room temperature into formic acid and carbon monoxide.[1][2] Consequently, it is typically generated in situ for immediate use.[3][4] A more stable and commonly used alternative is acetic this compound, which can be prepared from readily available starting materials and isolated.[1] This mixed anhydride presents two electrophilic sites for nucleophilic attack: the formyl and the acetyl carbonyl carbons. In reactions with Grignard reagents, preferential attack at the more electrophilic formyl carbon leads to the formation of aldehydes.[5][6]

These application notes provide detailed protocols for the preparation of acetic this compound and its subsequent use in the synthesis of aldehydes via reaction with Grignard reagents, based on established literature.

Data Presentation

The following table summarizes the yields of aldehydes and the corresponding ketone byproducts from the reaction of various Grignard reagents with acetic this compound at -70°C, as reported by Edwards and Kammann (1964).[5]

Grignard ReagentAldehyde Yield (%)Ketone (Methyl Ketone) Yield (%)
Phenylmagnesium bromide5511
p-Tolylmagnesium bromide6012
p-Anisylmagnesium bromide6113
α-Naphthylmagnesium bromide4910
Mesitylmagnesium bromide360
n-Butylmagnesium bromide2324
sec-Butylmagnesium bromide1226
t-Butylmagnesium bromide828
n-Propylmagnesium bromide12
Ethylmagnesium bromide12

Experimental Protocols

Protocol 1: Preparation of Acetic this compound

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Sodium formate (finely ground)

  • Anhydrous diethyl ether

  • Acetyl chloride

  • Dry, 2-L, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a calcium chloride tube

  • Dropping funnel

Procedure:

  • Setup: Assemble the dry three-necked flask with the stirrer, thermometer, reflux condenser, and dropping funnel. Charge the flask with 300 g (4.41 moles) of finely ground sodium formate and 250 mL of anhydrous diethyl ether.[1]

  • Reaction: Begin stirring the mixture. Add 294 g (266 mL, 3.75 moles) of acetyl chloride via the dropping funnel as rapidly as possible while maintaining the internal temperature between 23–27°C. An ice bath may be required for cooling.[1]

  • Stirring: After the addition is complete, continue to stir the mixture for 5.5 hours at 23–27°C to ensure the reaction goes to completion.[1]

  • Filtration: Quickly filter the mixture with suction to remove sodium chloride and any unreacted sodium formate. Rinse the solid residue with 100 mL of anhydrous diethyl ether and combine the washings with the filtrate.[1]

  • Isolation: Remove the diethyl ether from the filtrate by distillation at reduced pressure. Distill the remaining residue to yield colorless acetic this compound. The boiling point is 27–28°C at 10 mm Hg.[1] The expected yield is approximately 212 g (64%).[1]

  • Storage: Store the acetic this compound at 4°C in a flask with a polyethylene stopper. Caution: Do not store in a sealed container as it can decompose to acetic acid and carbon monoxide, leading to pressure buildup.[1]

Protocol 2: Synthesis of Aldehydes from Acetic this compound and Grignard Reagents

This generalized protocol is based on the research by Edwards and Kammann.[5]

Materials:

  • Appropriate Grignard reagent in diethyl ether or THF

  • Acetic this compound

  • Anhydrous diethyl ether or THF

  • Dry, three-necked, round-bottomed flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (e.g., 2N)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Setup: In a dry, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and an inert gas inlet, add a solution of acetic this compound in anhydrous diethyl ether.

  • Cooling: Cool the flask to -70°C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent solution (e.g., 0.13 mole) dropwise from the dropping funnel to the stirred solution of acetic this compound, maintaining the temperature at -70°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -70°C for a specified time (e.g., 30 minutes).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If a solid precipitate is present, add dilute hydrochloric acid to dissolve it.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude aldehyde by distillation or column chromatography.

Visualizations

Reaction Mechanism

Caption: Nucleophilic attack of a Grignard reagent on acetic this compound.

Experimental Workflow

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup cool_anhydride Cool acetic this compound solution to -70°C setup->cool_anhydride add_grignard Slowly add Grignard reagent cool_anhydride->add_grignard react Stir at -70°C for 30 min add_grignard->react quench Quench with saturated NH₄Cl solution react->quench workup Aqueous work-up and extraction quench->workup purify Dry, concentrate, and purify workup->purify product Isolated Aldehyde purify->product

Caption: Workflow for aldehyde synthesis from a Grignard reagent.

References

Troubleshooting & Optimization

Technical Support Center: Formic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formic anhydride and its derivatives in formylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on the identification and mitigation of side products.

Issue Potential Cause Recommended Solution
Low yield of formylated product Decomposition of this compound: this compound is thermally unstable and decomposes into formic acid and carbon monoxide, especially at room temperature or higher.[1][2]Prepare this compound in situ at low temperatures (e.g., -10°C to 0°C) and use it immediately.[2] Maintain a low reaction temperature throughout the experiment.
Hydrolysis of this compound: Traces of moisture will hydrolyze this compound to formic acid.[1]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Disproportionation of mixed anhydrides: When using acetic this compound, it can disproportionate into the more stable acetic anhydride and the highly reactive this compound.[3]Prepare and use acetic this compound at low temperatures. Use the reagent promptly after preparation.
Presence of unexpected peaks in NMR/LC-MS Acetylation side product: When using acetic this compound, acetylation of the amine or alcohol substrate can occur, although formylation is generally favored due to the higher electrophilicity of the formyl group.[1][4]Optimize reaction conditions to favor formylation, such as using a less hindered formylating agent if possible or modifying the reaction temperature. The formyl group is sterically less hindered, making it more susceptible to nucleophilic attack.[1]
Formation of formic acid or acetic acid: These are common byproducts from the decomposition or hydrolysis of the anhydrides.[1][5]Purification of the product via column chromatography or recrystallization is often necessary. A basic workup can help remove acidic impurities.
Gas evolution during the reaction Carbon monoxide formation: Decomposition of this compound and acetic this compound produces carbon monoxide gas.[1][2][6]Ensure the reaction is performed in a well-ventilated fume hood. Do not store this compound or its solutions in sealed containers.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my formylation reaction with this compound failing or giving low yields?

A1: The primary reason for low yields in formylation reactions using this compound is its inherent instability. This compound readily decomposes, even at room temperature, into formic acid and carbon monoxide.[1][2] To circumvent this, it is crucial to prepare the anhydride in situ at low temperatures (e.g., -10°C) and use it immediately.[2] Furthermore, this compound is highly susceptible to hydrolysis; therefore, strictly anhydrous conditions are necessary for a successful reaction.[1]

Q2: I am using acetic this compound and observe a side product with a mass corresponding to acetylation of my substrate. How can I avoid this?

A2: While formylation is generally the major pathway due to the greater electrophilicity of the formyl carbonyl group, competitive acetylation is a known side reaction when using acetic this compound.[1][4] To minimize the formation of the acetylated side product, it is recommended to carry out the reaction at low temperatures. The steric hindrance around the acetyl group, compared to the formyl group, can also be exploited to improve selectivity with bulky substrates.

Q3: What are the main decomposition products of this compound?

A3: The main decomposition products of this compound are formic acid and carbon monoxide.[1][2] This decomposition can be catalyzed by the presence of formic acid itself.[2]

Q4: Is it safe to store prepared this compound solution for later use?

A4: No, it is not recommended. This compound is unstable and should be used immediately after its preparation.[2] Even in an ether solution, it will decompose over time. For safety, never store this compound or its solutions in a sealed container due to the potential for pressure buildup from carbon monoxide evolution.[5]

Q5: Can I use formic acid directly for formylation instead of the anhydride?

A5: Yes, direct formylation with formic acid is possible for some substrates, particularly amines.[7] However, this often requires higher temperatures and may not be suitable for sensitive substrates. The use of a dehydrating agent or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with formic acid can generate the anhydride in situ under milder conditions.[2]

Experimental Protocols

In Situ Preparation and Use of Acetic this compound for N-Formylation of Amines

This protocol is adapted from procedures for the efficient formylation of primary and secondary amines.[7][8]

Materials:

  • Amine substrate

  • Acetic anhydride

  • Formic acid (98-100%)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, cooled to 0°C

Procedure:

  • Preparation of Acetic this compound: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere of argon or nitrogen, cool formic acid (1.2 equivalents) to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled formic acid with continuous stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 10-15 minutes to ensure the formation of acetic this compound. Use this reagent immediately in the next step.

  • Formylation Reaction: In a separate flask, dissolve the amine substrate (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the amine solution to -20°C using a dry ice/acetone bath.

  • Slowly add the freshly prepared cold acetic this compound solution to the cooled amine solution dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 15-30 minutes.[7]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formylated product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

FormicAnhydride_Side_Reactions This compound Reaction Pathways FormicAnhydride This compound FormylatedProduct Formylated Product (R-NHCHO / R-OCHO) FormicAnhydride->FormylatedProduct Formylation (Main Reaction) FormicAcid Formic Acid FormicAnhydride->FormicAcid Hydrolysis FormicAnhydride->FormicAcid Decomposition CarbonMonoxide Carbon Monoxide FormicAnhydride->CarbonMonoxide Decomposition Substrate Amine/Alcohol (R-NH2 / R-OH) Substrate->FormylatedProduct Water Water (Moisture) Water->FormicAcid

Caption: Main reaction and side pathways for this compound.

AceticFormicAnhydride_Side_Reactions Acetic this compound Reaction Pathways AFA Acetic this compound FormylatedProduct Formylated Product (R-NHCHO / R-OCHO) AFA->FormylatedProduct Formylation (Major) AcetylatedProduct Acetylated Product (R-NHCOCH3 / R-OCOCH3) AFA->AcetylatedProduct Acetylation (Minor Side Reaction) AceticAnhydride Acetic Anhydride AFA->AceticAnhydride Disproportionation FormicAnhydride This compound AFA->FormicAnhydride Disproportionation AceticAcid Acetic Acid AFA->AceticAcid Hydrolysis Substrate Amine/Alcohol (R-NH2 / R-OH) Substrate->FormylatedProduct Substrate->AcetylatedProduct

Caption: Reaction pathways for acetic this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Formylation Reactions Start Low Yield or Side Products Observed CheckTemp Was the reaction run at low temperature? Start->CheckTemp CheckAnhydrous Were anhydrous conditions used? CheckTemp->CheckAnhydrous Yes OptimizeTemp Lower reaction temperature (e.g., to -20°C) CheckTemp->OptimizeTemp No CheckFreshness Was the anhydride freshly prepared and used immediately? CheckAnhydrous->CheckFreshness Yes UseAnhydrous Use flame-dried glassware, anhydrous solvents, and inert atmosphere CheckAnhydrous->UseAnhydrous No PrepareFresh Prepare anhydride in situ immediately before use CheckFreshness->PrepareFresh No Purify Purify product (chromatography, recrystallization) CheckFreshness->Purify Yes OptimizeTemp->CheckAnhydrous UseAnhydrous->CheckFreshness PrepareFresh->Purify

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Formic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formic anhydride synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so difficult to work with?

This compound is a highly reactive formylating agent with the chemical formula C₂H₂O₃. Its utility is offset by its inherent instability. It readily decomposes at room temperature into formic acid and carbon monoxide.[1][2] This decomposition can be catalyzed by formic acid itself, further complicating its handling.[2] Due to this instability, this compound is not commercially available and must be synthesized fresh for immediate use.[2]

Q2: What are the primary decomposition pathways for this compound?

There are two main decomposition pathways that can lower your yield:

  • Decarbonylation: This is the primary thermal decomposition route, where this compound breaks down into formic acid and carbon monoxide. This process occurs even at room temperature.[1][2]

  • Hydrolysis: In the presence of water, this compound rapidly hydrolyzes to form two equivalents of formic acid.[1]

Q3: What are the most common methods for synthesizing this compound?

Several methods exist for the laboratory synthesis of this compound. The choice of method often depends on the available starting materials and equipment.

  • From Formyl Fluoride and Sodium Formate: This method involves the reaction of formyl fluoride with an excess of sodium formate at very low temperatures (-78 °C) in ether, with a catalytic amount of formic acid.[2]

  • Using a Dehydrating Agent: Formic acid can be reacted with a powerful dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) in ether at -10 °C.[2]

  • From Acetic this compound: this compound can be obtained through the disproportionation of acetic this compound.[2][3]

Q4: Is it better to use this compound directly or a precursor like acetic this compound?

For many formylation reactions, using a more stable mixed anhydride like acetic this compound is a practical alternative. Acetic this compound is easier to prepare, can be stored for short periods at low temperatures, and serves as an effective formylating agent for amines, amino acids, and alcohols.[4] The choice depends on the specific requirements of your reaction, such as the need for a pure formylating agent without acetic acid byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.[4]
Reaction temperature is too high.Maintain cryogenic temperatures throughout the synthesis, typically between -10 °C and -78 °C, depending on the method.[2]
Impure starting materials.Use high-purity formic acid and other reagents. Water in formic acid is a common issue. Anhydrous formic acid can be prepared by refluxing with a dehydrating agent like phthalic anhydride followed by distillation.[5][6]
Product Decomposes Rapidly Storage temperature is too high.This compound must be used immediately after synthesis. If short-term storage is unavoidable, it should be kept at very low temperatures in a suitable solvent like diethyl ether.[1][2]
Presence of catalytic formic acid from decomposition.The decomposition is autocatalytic.[2] Immediate use is the best way to avoid this.
Inconsistent Results in Formylation Reactions Inaccurate quantification of this compound.Due to its instability, it is difficult to purify and quantify. Consider using a more stable precursor like acetic this compound, for which reliable synthetic protocols exist.[4]
Side reactions with byproducts.If using the disproportionation of acetic this compound, acetic anhydride will also be present, which could lead to acetylation as a side reaction.[3]

Experimental Protocols

Protocol 1: Synthesis of Acetic this compound

This procedure is adapted from Organic Syntheses and provides a reliable method for producing acetic this compound, a useful formylating agent and precursor to this compound.[4]

Materials:

  • Sodium formate, reagent grade, finely ground and dried

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Dry, three-necked, round-bottomed flask

  • Stirrer, thermometer, reflux condenser with a calcium chloride tube, dropping funnel

Procedure:

  • Charge the flask with 300 g (4.41 moles) of finely ground sodium formate and 250 ml of anhydrous diethyl ether.[4]

  • While stirring, add 294 g (3.75 moles) of acetyl chloride through the dropping funnel at a rate that maintains the reaction temperature between 23–27 °C. An ice bath can be used to control the mild exotherm.[4]

  • After the addition is complete, continue stirring the mixture for 5.5 hours at 23–27 °C.[4]

  • Filter the mixture with suction and rinse the solid residue with 100 ml of anhydrous ether. Combine the washings with the filtrate.[4]

  • Remove the ether by distillation under reduced pressure.[4]

  • Distill the residue to yield colorless acetic this compound. The expected yield is approximately 64%.[4]

Product Specifications:

  • Boiling Point: 27–28 °C at 10 mm Hg.[4]

  • Storage: Store at 4 °C in a flask with a polyethylene stopper. Do not store in a sealed container , as decomposition can lead to the evolution of carbon monoxide.[4]

Visual Guides

Logical Workflow for Troubleshooting Low Yield

This diagram outlines the decision-making process for diagnosing and resolving low yields in this compound synthesis.

G Troubleshooting Workflow for Low this compound Yield start Low or No Yield Observed check_moisture Check for Moisture (Reagents, Glassware, Atmosphere) start->check_moisture check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Purity start->check_reagents moisture_present Moisture Detected check_moisture->moisture_present temp_high Temperature Too High check_temp->temp_high reagents_impure Impurities Possible check_reagents->reagents_impure moisture_present->check_temp No solve_moisture Dry Glassware & Solvents, Use Inert Atmosphere moisture_present->solve_moisture Yes temp_high->check_reagents No solve_temp Use Cryogenic Bath (e.g., -78°C) temp_high->solve_temp Yes solve_reagents Purify/Dry Reagents (e.g., Distill Formic Acid) reagents_impure->solve_reagents Yes rerun Re-run Experiment reagents_impure->rerun No, consider alternative synthesis route solve_moisture->rerun solve_temp->rerun solve_reagents->rerun

Caption: Troubleshooting workflow for low this compound yield.

This compound Decomposition Pathways

This diagram illustrates the two primary pathways through which this compound decomposes, leading to a reduction in yield.

G This compound Decomposition Pathways formic_anhydride This compound (C₂H₂O₃) decarbonylation Decarbonylation (Thermal) formic_anhydride->decarbonylation hydrolysis Hydrolysis (Requires H₂O) formic_anhydride->hydrolysis products_decarb Formic Acid (HCOOH) + Carbon Monoxide (CO) decarbonylation->products_decarb products_hydrolysis Formic Acid (HCOOH) hydrolysis->products_hydrolysis

References

Technical Support Center: Stabilizing Formic Anhydride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges of working with formic anhydride solutions. Due to its inherent instability, this guide focuses on best practices for its preparation, handling, and use, as well as troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound commercially available?

A1: Due to its instability, this compound is not commercially available and must be prepared fresh immediately before use.[1] It readily decomposes at room temperature.[1]

Q2: What is the primary decomposition pathway for this compound?

A2: this compound primarily decomposes via decarbonylation into formic acid and carbon monoxide.[1][2] This decomposition can be catalyzed by the presence of formic acid itself.[1] It also hydrolyzes in the presence of water to form formic acid.[2]

Q3: In which solvent is this compound most stable?

A3: this compound is known to be relatively stable in diethyl ether solutions, especially at low temperatures.[1]

Q4: Are there more stable alternatives for formylation reactions?

A4: Yes, acetic this compound is a more stable mixed anhydride that is a highly effective formylating agent.[3] It is often generated in situ by reacting acetic anhydride with formic acid and can be a practical alternative for many applications.[3][4]

Q5: Can I store a solution of this compound?

A5: It is highly recommended to use this compound solutions immediately after preparation. Even at low temperatures, decomposition occurs. If temporary storage is absolutely necessary, it should be kept as a dilute solution in anhydrous diethyl ether at or below -10°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of formylated product Decomposition of this compound before or during the reaction.Prepare the this compound solution fresh and use it immediately. Maintain a low reaction temperature. Consider using a more stable formylating agent like in situ generated acetic this compound.[1][3][4]
Presence of moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]
Gas evolution from the reaction mixture Decomposition of this compound into carbon monoxide and formic acid.[1][2]This indicates significant decomposition. Lower the reaction temperature and ensure the this compound is freshly prepared. If using a base like pyridine, be aware that it can catalyze the decomposition of similar anhydrides.[3]
Formation of unexpected byproducts Side reactions due to the presence of formic acid from decomposition.Minimize decomposition by working at low temperatures and using the anhydride solution promptly.[1] Purify the this compound via low-temperature, low-pressure distillation if possible, though this is challenging due to its instability.[1]
Inconsistent reaction outcomes Variable quality and concentration of the this compound solution.Standardize the preparation protocol for this compound to ensure reproducibility.[2] Consider in situ generation to have a consistent concentration at the start of your reaction.

Stability of this compound in Various Conditions

Precise quantitative data on the half-life of this compound is scarce in the literature due to its high reactivity. The following table summarizes its qualitative stability.

Solvent Temperature Stability Notes
Diethyl Ether (anhydrous)-10°C to 0°CRelatively StableThis is the most commonly cited solvent for preparing and using this compound.[1]
Diethyl Ether (anhydrous)Room Temperature (~25°C)UnstableDecomposes, leading to the formation of formic acid and carbon monoxide.[1]
Protic Solvents (e.g., alcohols)AnyHighly UnstableReacts with alcohols to form formate esters.[2]
Aqueous SolutionsAnyHighly UnstableRapidly hydrolyzes to formic acid.[2]

Experimental Protocols

Protocol 1: In Situ Preparation of this compound using N,N'-Dicyclohexylcarbodiimide (DCCD)

This method is suitable for generating this compound for immediate use in a reaction.

Materials:

  • Formic acid (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCCD)

  • Anhydrous diethyl ether

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Cooling bath

Procedure:

  • Set up a flame-dried reaction vessel equipped with a magnetic stir bar under an inert atmosphere.

  • Cool the vessel to -10°C using a cooling bath.

  • In the reaction vessel, dissolve formic acid in anhydrous diethyl ether.

  • Slowly add a solution of DCCD in anhydrous diethyl ether to the stirred formic acid solution at -10°C.[1]

  • A precipitate of dicyclohexylurea (DCU) will form.

  • Continue stirring at -10°C for 1-2 hours.

  • The resulting supernatant containing this compound can be used directly for the subsequent reaction after filtering off the DCU precipitate at low temperature.

Note: The solution must be used immediately due to the instability of this compound.[1]

Protocol 2: Preparation of Acetic this compound

This protocol describes the preparation of a more stable alternative to this compound.

Materials:

  • Sodium formate (finely ground, anhydrous)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Reaction vessel with a stirrer, thermometer, and reflux condenser fitted with a drying tube

  • Filtration apparatus

Procedure:

  • Charge a dry, three-necked round-bottomed flask with finely ground sodium formate and anhydrous diethyl ether.[5]

  • While stirring, add acetyl chloride to the mixture, maintaining the temperature between 23-27°C. An ice bath can be used to control the exothermic reaction.[5]

  • After the addition is complete, continue stirring for approximately 5.5 hours at the same temperature.[5]

  • Filter the mixture by suction and rinse the solid residue with anhydrous diethyl ether, adding the washings to the filtrate.[5]

  • The ether can be removed by distillation at reduced pressure to yield acetic this compound.[5]

Storage: Acetic this compound can be stored at 4°C in a flask with a polyethylene stopper. Do not store in a sealed container , as moisture can catalyze decomposition to acetic acid and carbon monoxide.[5]

Visualizations

DecompositionPathway FormicAnhydride This compound (C₂H₂O₃) FormicAcid Formic Acid (HCOOH) FormicAnhydride->FormicAcid Decarbonylation (major pathway) FormicAnhydride->FormicAcid Hydrolysis CarbonMonoxide Carbon Monoxide (CO) FormicAnhydride->CarbonMonoxide Decarbonylation Water Water (H₂O) Water->FormicAnhydride Catalyst Formic Acid (Catalyst) Catalyst->FormicAnhydride catalyzes

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Problem Observed: Low Yield or Inconsistent Results CheckFreshness Was the this compound prepared fresh and used immediately? Start->CheckFreshness CheckAnhydrous Were anhydrous conditions (solvents, glassware) used? CheckFreshness->CheckAnhydrous Yes SolutionFresh Solution: Prepare fresh solution for each experiment. CheckFreshness->SolutionFresh No CheckTemp Was the reaction temperature kept low (e.g., < 0°C)? CheckAnhydrous->CheckTemp Yes SolutionAnhydrous Solution: Dry all glassware and use anhydrous solvents under inert gas. CheckAnhydrous->SolutionAnhydrous No SolutionTemp Solution: Maintain low temperature throughout the preparation and reaction. CheckTemp->SolutionTemp No ConsiderAlternative Consider Alternative: Use in situ generated acetic this compound for better stability. CheckTemp->ConsiderAlternative Yes SolutionFresh->CheckAnhydrous SolutionAnhydrous->CheckTemp SolutionTemp->ConsiderAlternative

Caption: Troubleshooting workflow for this compound reactions.

ExperimentalWorkflow cluster_prep In Situ Preparation cluster_reaction Formylation Reaction PrepStart Start: Anhydrous Formic Acid + Anhydrous Diethyl Ether Cool Cool to -10°C PrepStart->Cool AddDCCD Slowly add DCCD solution Cool->AddDCCD Stir Stir for 1-2 hours at -10°C AddDCCD->Stir Filter Filter cold to remove DCU precipitate Stir->Filter UseImmediately IMMEDIATELY use supernatant (this compound Solution) Filter->UseImmediately AddSubstrate Add substrate to be formylated at low temperature UseImmediately->AddSubstrate React Allow reaction to proceed AddSubstrate->React Workup Aqueous workup React->Workup

Caption: Experimental workflow for in situ generation and use.

References

Technical Support Center: Purification of Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of formic anhydride. Given the inherent instability of this compound, purification is intrinsically linked to its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to purify and store?

A1: this compound is highly unstable and readily decomposes at room temperature into formic acid and carbon monoxide.[1][2] This decomposition can be catalyzed by the presence of formic acid itself.[2] Due to this instability, it is not commercially available and must be synthesized immediately before use.[2] Purification and storage, therefore, present significant challenges and must be conducted at low temperatures.

Q2: What are the primary impurities I should be concerned about?

A2: The main impurities depend on the synthetic route but generally include:

  • Starting materials: Unreacted formic acid, formyl fluoride, or acetic this compound.

  • Byproducts: Dicyclohexylurea (DCU) if using DCC, or sodium fluoride if using formyl fluoride.

  • Decomposition products: Formic acid and carbon monoxide are the primary decomposition products.[1][2]

  • Water: Traces of water will lead to the hydrolysis of this compound back to formic acid.[1]

Q3: What is the recommended method for purifying this compound?

A3: Low-temperature, low-pressure distillation is the most effective method for isolating this compound.[2] This technique minimizes thermal decomposition. It is crucial to maintain a low temperature throughout the process. This compound has a boiling point of 24 °C at 20 mmHg.[2]

Q4: Can I store purified this compound?

A4: Long-term storage is not feasible. For short-term storage, a solution in a dry, inert solvent like diethyl ether at very low temperatures (e.g., -78 °C) is the only viable option.[2] It is strongly recommended to use the purified this compound immediately.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Decomposition: The reaction or purification temperature was too high.1. Ensure strict adherence to low-temperature conditions (-78 °C for synthesis with formyl fluoride, -10 °C with DCC).[2] Use a cryostat or a suitable cooling bath.
2. Presence of moisture: Water in reagents or glassware is causing hydrolysis.2. Thoroughly dry all glassware and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
3. Inefficient removal of byproducts: Byproducts like DCU can interfere with isolation.3. If using DCC, filter the reaction mixture at low temperature to remove the precipitated DCU before distillation.
Product decomposes upon isolation 1. Distillation temperature/pressure too high: This is leading to thermal decomposition.1. Use a high-vacuum pump to lower the boiling point and distill at the lowest possible temperature. Ensure the receiving flask is well-cooled.
2. Contamination with formic acid: The presence of formic acid catalyzes decomposition.2. Ensure the complete conversion of starting materials or efficient separation during distillation.
Presence of starting materials in the final product 1. Incomplete reaction: Reaction time or stoichiometry was not optimal.1. Increase the reaction time or adjust the stoichiometry of the reagents. For example, use an excess of sodium formate when preparing from formyl fluoride.[2]
2. Inefficient distillation: The boiling points of the impurity and product are too close for the distillation setup.2. Use a fractional distillation column, even at low pressure, to improve separation.

Experimental Protocols

Protocol 1: Purification via Low-Temperature, Low-Pressure Distillation (General)

This protocol assumes the synthesis of this compound has been completed in a suitable solvent like diethyl ether.

  • Apparatus Setup: Assemble a distillation apparatus with a vacuum-jacketed Vigreux column, a condenser, and a receiving flask. Ensure all glassware is meticulously dried.

  • Cooling: Immerse the receiving flask in a cooling bath (e.g., dry ice/acetone or a cryostat) maintained at or below -78 °C.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump.

  • Distillation: Slowly and carefully allow the reaction flask to warm up slightly while under vacuum to initiate distillation. The temperature should be kept as low as possible.

  • Collection: Collect the this compound in the cooled receiving flask. The boiling point is approximately 24 °C at 20 mmHg.[2]

  • Immediate Use: Use the collected this compound immediately for subsequent reactions.

Protocol 2: Synthesis and In-Situ Purification from Formyl Fluoride and Sodium Formate
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a dropping funnel, suspend excess sodium formate and a catalytic amount of formic acid in anhydrous diethyl ether under an inert atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Formyl Fluoride: Slowly add formyl fluoride to the cooled suspension with vigorous stirring.

  • Reaction: Allow the reaction to proceed at -78 °C for the specified time.

  • Purification: The resulting solution of this compound in ether can often be used directly. For higher purity, it can be isolated by low-temperature, low-pressure distillation as described in Protocol 1.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Use synthesis_start Combine Reactants (e.g., Formyl Fluoride + Sodium Formate) in Anhydrous Ether at Low Temp reaction Stir at Low Temperature (e.g., -78°C) synthesis_start->reaction filtration Low-Temperature Filtration (if applicable, e.g., to remove DCU) reaction->filtration Transfer Mixture distillation Low-Temperature, Low-Pressure Distillation filtration->distillation analysis Spectroscopic Characterization (e.g., IR, NMR) distillation->analysis Collect Pure Anhydride use Immediate Use in Subsequent Reaction analysis->use

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Start: Low Yield of This compound? check_temp Was the reaction/distillation temperature kept low? start->check_temp Yes check_moisture Were all reagents and glassware anhydrous? check_temp->check_moisture Yes adjust_temp Action: Maintain strict low-temperature control. check_temp->adjust_temp No check_byproducts Were solid byproducts (e.g., DCU) removed? check_moisture->check_byproducts Yes dry_reagents Action: Use anhydrous reagents/solvents and dry glassware. check_moisture->dry_reagents No filter_mixture Action: Filter the mixture at low temperature before distillation. check_byproducts->filter_mixture No failure Problem Persists: Consider reaction kinetics (time, stoichiometry) check_byproducts->failure Yes success Problem Resolved adjust_temp->success dry_reagents->success filter_mixture->success

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Formic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of formic anhydride. Given its inherent instability, this guide offers practical solutions to common problems encountered during its preparation and handling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to synthesize and isolate?

This compound is notoriously unstable and readily decomposes, particularly at room temperature or above.[1] Its decomposition is primarily a decarbonylation reaction, yielding formic acid and carbon monoxide.[1] This instability means it is not commercially available and must be prepared fresh for immediate use.[1] The decomposition can even be catalyzed by the presence of formic acid itself.[1]

Q2: What are the most common methods for synthesizing this compound?

The primary methods for synthesizing this compound in a laboratory setting include:

  • Reaction of Formyl Fluoride with Sodium Formate: This method is performed at very low temperatures (-78 °C) in ether.[1]

  • Dehydration of Formic Acid with a Carbodiimide: N,N'-dicyclohexylcarbodiimide (DCC) is a common dehydrating agent used for this purpose, typically in an inert solvent like ether at low temperatures (-10 °C).[1][2]

  • Disproportionation of Acetic this compound: This involves the equilibrium-driven conversion of acetic this compound into the more stable acetic anhydride and the desired this compound.[3]

Q3: Can I store this compound?

Due to its high reactivity and tendency to decompose, long-term storage of this compound is not feasible. It should be used immediately after synthesis.[1][4] For temporary, short-term handling, it can be kept as a dilute solution in cold diethyl ether.[1][4]

Troubleshooting Guide

Low or No Yield
Potential Cause Recommended Solution Explanation
Moisture in Reagents or Glassware Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.This compound readily hydrolyzes to formic acid in the presence of water.
Reaction Temperature Too High Maintain strict low-temperature control throughout the synthesis and workup. For the DCC method, temperatures around -10 °C are recommended.[1] For the formyl fluoride method, -78 °C is necessary.[1]The anhydride decomposes rapidly at room temperature and above.[1]
Decomposition During Isolation Use low-temperature, low-pressure distillation for purification.[1][4] Avoid any prolonged heating.Heating during isolation will lead to significant loss of product through decarbonylation.[1]
Incomplete Reaction For the DCC method, ensure a slight excess of formic acid and allow sufficient reaction time at low temperature. For the disproportionation of acetic this compound, a longer reaction time may be needed to shift the equilibrium.The formation of the anhydride may be slow at the required low temperatures.
Catalytic Decomposition Minimize the presence of acidic or basic impurities, as these can catalyze decomposition. The presence of excess formic acid can also accelerate decomposition.[1]This compound is sensitive to both acid and base catalysis.
Product Contamination
Observed Impurity Potential Source Suggested Remediation
Formic Acid Hydrolysis of this compound or incomplete reaction.Purification by low-temperature, low-pressure distillation. Ensure rigorous anhydrous conditions in subsequent syntheses.[1][4]
Dicyclohexylurea (DCU) Byproduct of the DCC-mediated synthesis.Filter the reaction mixture at low temperature to remove the insoluble DCU.[4]
Acetic Anhydride / Acetic Acid Incomplete disproportionation of acetic this compound or hydrolysis of the same.Careful fractional distillation under reduced pressure may separate this compound from the less volatile acetic anhydride.[5]

Experimental Protocols

Protocol 1: Synthesis of Acetic this compound

This protocol is for the synthesis of acetic this compound, a common precursor to this compound.

Materials:

  • Sodium formate, finely ground

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Three-necked round-bottomed flask equipped with a stirrer, thermometer, reflux condenser with a calcium chloride tube, and a dropping funnel.

Procedure:

  • Charge the flask with 300 g (4.41 moles) of finely ground sodium formate and 250 ml of anhydrous diethyl ether.[5]

  • With vigorous stirring, add 294 g (266 ml, 3.75 moles) of acetyl chloride rapidly while maintaining the reaction temperature between 23–27 °C.[5] An ice bath may be required to control the exothermic reaction.

  • After the addition is complete, continue stirring for 5.5 hours at 23–27 °C.[5]

  • Filter the mixture with suction and rinse the solid residue with 100 ml of anhydrous diethyl ether.[5]

  • Combine the filtrate and washings. Remove the ether by distillation at reduced pressure.[5]

  • Distill the residue under reduced pressure to yield colorless acetic this compound. Boiling point: 27–28 °C at 10 mmHg.[5]

Protocol 2: General Procedure for Anhydride Synthesis using DCC

This is a general procedure that can be adapted for the synthesis of this compound from formic acid.

Materials:

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous diethyl ether

  • Reaction vessel with a magnetic stirrer and a drying tube.

Procedure:

  • Dissolve the formic acid in anhydrous diethyl ether in the reaction vessel, cooled to -10 °C in an ice-salt bath.

  • Slowly add a solution of DCC in anhydrous diethyl ether to the stirred formic acid solution.

  • Allow the reaction to proceed at -10 °C for several hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

  • Filter the reaction mixture at low temperature to remove the DCU.

  • The filtrate contains the this compound in ether solution and should be used immediately.

Visual Guides

decomposition_pathway formic_anhydride This compound (HCO)₂O formic_acid Formic Acid HCOOH formic_anhydride->formic_acid Decarbonylation carbon_monoxide Carbon Monoxide CO formic_anhydride->carbon_monoxide Decarbonylation

Caption: Decomposition pathway of this compound.

troubleshooting_workflow start Low or No Yield of This compound check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture check_temp Was Reaction Temperature Too High? check_moisture->check_temp No dry_reagents Use Anhydrous Reagents & Dry Glassware check_moisture->dry_reagents Yes check_isolation Was Isolation Performed at Low Temp/Pressure? check_temp->check_isolation No control_temp Maintain Strict Low-Temperature Control check_temp->control_temp Yes optimize_isolation Use Low-Temp/Pressure Distillation check_isolation->optimize_isolation No success Improved Yield check_isolation->success Yes dry_reagents->success control_temp->success optimize_isolation->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Safety Precautions

  • Formic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Toxic if inhaled.[5][6] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

  • Dicyclohexylcarbodiimide (DCC): A potent allergen that can cause severe skin and respiratory sensitization.[7] Handle with extreme care, using gloves and working in a fume hood.

  • Acetyl Chloride: Corrosive, flammable, and reacts violently with water. Handle with care in a fume hood.

  • Carbon Monoxide: A toxic gas produced during the decomposition of this compound. All reactions and handling should be performed in a well-ventilated fume hood.

References

Technical Support Center: Optimizing Aromatic Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Formylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction conditions for the successful formylation of aromatic and heteroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a formylation reaction?

A formylation reaction is any chemical process that introduces a formyl group (–CHO) into a compound.[1] In the context of aromatic chemistry, it is a key type of electrophilic aromatic substitution used to synthesize aromatic aldehydes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]

Q2: Which aromatic substrates are suitable for formylation?

Formylation reactions, being a form of electrophilic aromatic substitution, are most effective with electron-rich starting materials.[1] Phenols, anilines, their ether and protected derivatives, and electron-rich heterocycles like pyrroles, furans, and indoles are excellent substrates.[1][4] Simple hydrocarbons like benzene can react under more aggressive conditions, but deactivated rings (e.g., nitrobenzene, pyridine) are generally difficult to formylate.[1]

Q3: What are the most common formylation methods?

Several named reactions are widely used for aromatic formylation, each with its own specific reagents and applications:

  • Vilsmeier-Haack Reaction: Uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds.[5][6]

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium, primarily for the ortho-formylation of phenols.[7][8]

  • Reimer-Tiemann Reaction: Uses chloroform (CHCl₃) and a strong base to achieve ortho-formylation of phenols.[9][10]

  • Gattermann Reaction: Utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[11][12] A common modification uses zinc cyanide (Zn(CN)₂) for safer handling.[11][13]

  • Gattermann-Koch Reaction: A variant that uses carbon monoxide (CO) and HCl and is typically restricted to alkylbenzenes.[12][13]

  • Rieche Formylation: Uses dichloromethyl methyl ether (DCME) with a Lewis acid like TiCl₄ or SnCl₄.[14]

Troubleshooting Guides

This section addresses specific issues you might encounter during formylation experiments in a detailed question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction is giving a very low yield, and I'm recovering most of my starting material. What are the likely causes and solutions?

A: This is a common problem that can often be traced back to reagent quality, reaction conditions, or the work-up procedure.

  • Reagent Inactivity: The Vilsmeier reagent, formed from POCl₃ and DMF, is sensitive to moisture.[15] Ensure you are using anhydrous DMF and fresh or distilled POCl₃ under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Insufficient Electrophilicity: The Vilsmeier reagent is a weaker electrophile compared to those in other reactions like Friedel-Crafts acylation.[16] Therefore, it requires electron-rich substrates for efficient reaction.[16] If your substrate is only moderately activated, you may need to increase the reaction temperature. Temperatures can range from 0°C to 80°C or higher.[6][17] For very sluggish reactions, refluxing overnight may be necessary.[17]

  • Improper Reagent Formation: The Vilsmeier reagent should be pre-formed at a low temperature (e.g., 0°C) before the substrate is added.[15][17] Adding the substrate before the reagent is fully formed can lead to side reactions.[15]

  • Incomplete Hydrolysis: The reaction initially forms an iminium ion intermediate, which must be hydrolyzed to the final aldehyde during work-up.[5][15] This is typically done by quenching the reaction mixture in ice water, often with a base like sodium acetate, followed by vigorous stirring to ensure complete conversion.[15]

Issue 2: Formation of Side Products

Q: I am observing significant di-formylation of my activated phenol. How can I improve selectivity for the mono-formylated product?

A: Over-formylation is a frequent issue with highly activated substrates like phenols and anilines due to the ring's high electron density.[15]

  • Control Stoichiometry: This is the most critical factor. Using a large excess of the formylating agent will lead to multiple substitutions.[15] Start with a 1:1 or slightly higher molar ratio of the formylating agent to your substrate.

  • Lower Reaction Temperature: Formylation can be exothermic.[15] Running the reaction at a lower temperature (e.g., 0°C to room temperature) can slow the rate of the second formylation, thus favoring the mono-formylated product.[15]

  • Protecting Groups: For extremely reactive substrates like anilines, a protecting group strategy may be necessary. For instance, the amino group can be acetylated to form an acetanilide, which moderates its activating effect, before proceeding with formylation.[15]

Q: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I improve regioselectivity?

A: The Reimer-Tiemann reaction often yields a mixture of isomers, though the ortho product usually predominates due to interaction between the dichlorocarbene intermediate and the phenoxide ion.[7] While complete selectivity is difficult, the ratio can be influenced by several factors:

  • Counterion: The choice of base is important; cations that can coordinate with the phenoxide can enhance ortho selectivity.[7]

  • Solvent System: The reaction is often run in a biphasic system, and the choice of a phase-transfer catalyst can affect the outcome.[7]

  • Steric Hindrance: If the ortho positions are blocked, formylation will occur at the para position.[9]

Q: My Duff reaction is forming a resin-like polymer. What is causing this?

A: Phenol-formaldehyde resin formation is a known side reaction, especially under the acidic conditions of the Duff reaction.[7] This occurs through repeated hydroxymethylation and condensation.[7]

  • Control Temperature: Avoid excessively high temperatures, which accelerate polymerization. For example, keeping the temperature around 70°C can help prevent this.[7]

  • Minimize Reaction Time: Monitor the reaction closely using TLC or HPLC and stop it as soon as the desired product is maximized.[7]

  • Adjust Stoichiometry: Using a formaldehyde equivalent (like HMTA) to phenol ratio of less than one can sometimes mitigate polymerization, though this may impact your yield.[7]

Data Presentation: Optimizing Reaction Conditions

The tables below summarize key parameters for common formylation reactions.

Table 1: Vilsmeier-Haack Reaction Parameters

Parameter Condition Rationale & Notes Citation(s)
Substrate Electron-rich aromatics/heterocycles Reaction requires activated rings (phenols, anilines, pyrroles, etc.). [4][6][17]
Reagents POCl₃ / DMF Other acid chlorides (SOCl₂, oxalyl chloride) can be used. [5]
Stoichiometry 1.0 - 1.5 equiv. Vilsmeier reagent Use ~1:1 ratio for mono-formylation; excess leads to di-formylation. [15][17]
Temperature 0°C to >80°C Highly dependent on substrate reactivity. Start low and increase if needed. [6][17]
Solvent DMF, CH₂Cl₂, Chloroform Often run in excess DMF, but co-solvents can be used. [18]

| Work-up | Quench in ice water/base | Hydrolyzes the intermediate iminium salt to the final aldehyde. |[5][15] |

Table 2: Comparative Overview of Formylation Methods

Reaction Formylating Agent Typical Substrates Selectivity Key Advantages / Disadvantages Citation(s)
Vilsmeier-Haack POCl₃ / DMF Electron-rich aromatics & heterocycles Generally para unless sterically hindered. Versatile, high yields. Can over-formylate highly active rings. [6][15]
Duff Reaction Hexamethylenetetramine (HMTA) Phenols Exclusively ortho unless blocked. High ortho-selectivity, inexpensive. Can have moderate yields. [7][8]
Reimer-Tiemann CHCl₃ / Base Phenols, electron-rich heterocycles Predominantly ortho. Works for phenols. Often gives isomer mixtures, uses toxic chloroform. [7][9][10]
Gattermann HCN / HCl / Lewis Acid Phenols, ethers, heterocycles Varies with substrate. Effective for phenols/ethers. Uses highly toxic HCN. [11][12][13]

| Rieche | DCME / TiCl₄ | Electron-rich phenols | Highly ortho-selective. | Excellent yields and regioselectivity. DCME is a carcinogen. |[14][19] |

Experimental Protocols

Protocol 1: Selective Mono-formylation of an Activated Phenol (Vilsmeier-Haack)

This protocol provides a general method for achieving selective mono-formylation on an electron-rich phenolic substrate.[15]

1. Apparatus Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.).

2. Vilsmeier Reagent Pre-formation:

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains low.[15]

  • Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent. A precipitate may form.[15][18]

3. Substrate Addition:

  • Dissolve the electron-rich phenol (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[15]

4. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture (e.g., to 40-60°C) and continue monitoring.[17]

5. Work-up and Hydrolysis:

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing sodium acetate (approx. 5.0 eq.).[15]

  • Stir the resulting slurry vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate and precipitation of the product.[15]

6. Purification:

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: ortho-Formylation of a Phenol (Duff Reaction)

This protocol is adapted for the selective ortho-formylation of phenols using HMTA.

1. Reaction Setup:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) and hexamethylenetetramine (HMTA, ~2.0-3.0 eq.) in a suitable acidic solvent like trifluoroacetic acid (TFA) or glacial acetic acid.[7][20]

2. Heating and Monitoring:

  • Heat the reaction mixture to between 70°C and 100°C.[7] The optimal temperature will depend on the substrate and acid used.

  • Monitor the reaction progress by TLC or HPLC. Reaction times can vary from 30 minutes to several hours.[7]

3. Work-up and Hydrolysis:

  • After cooling the reaction mixture to room temperature, pour it into a mixture of ice and dilute sulfuric acid.

  • Heat or steam distill the mixture to hydrolyze the intermediate and isolate the volatile aldehyde product.[21]

  • Alternatively, for non-volatile products, dilute the mixture with an organic solvent (e.g., CH₂Cl₂) and wash with brine.[7]

4. Purification:

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be purified further.

Visualized Workflows and Logic

Troubleshooting_Overformylation Troubleshooting Over-Formylation start Start: High Di-formylation Observed check_stoi Check Reagent Stoichiometry start->check_stoi is_excess Is Ratio > 1.2:1 ? check_stoi->is_excess reduce_stoi Action: Reduce Reagent to ~1.05 equivalents is_excess->reduce_stoi Yes check_temp Check Reaction Temperature is_excess->check_temp No reduce_stoi->check_temp is_high_temp Is Temp > RT ? check_temp->is_high_temp lower_temp Action: Run reaction at 0°C or lower is_high_temp->lower_temp Yes protect Consider Protecting Group Strategy for Highly Active Substrates is_high_temp->protect No lower_temp->protect end End: Improved Mono-selectivity protect->end

Caption: Troubleshooting logic for managing over-formylation.

Vilsmeier_Workflow General Vilsmeier-Haack Experimental Workflow setup 1. Setup (Flame-dried flask, Inert Atmosphere) reagent 2. Pre-form Reagent (Add POCl₃ to DMF at 0°C) setup->reagent substrate 3. Add Substrate (Dropwise addition of substrate solution) reagent->substrate reaction 4. Reaction (Stir at RT or Heat, Monitor by TLC) substrate->reaction workup 5. Work-up (Quench in ice/water, Hydrolyze iminium salt) reaction->workup purify 6. Purification (Filter/Extract, Recrystallize/Chromatography) workup->purify analysis 7. Analysis (NMR, MS, etc.) purify->analysis

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

References

preventing decomposition of formic anhydride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of formic anhydride during their experiments.

Troubleshooting Guide

Issue 1: Rapid Decomposition of this compound Upon Synthesis or During Reaction

Symptoms:

  • Gas evolution (carbon monoxide) from the reaction mixture.

  • Presence of formic acid as a major byproduct, confirmed by spectroscopy (e.g., NMR, FTIR).

  • Low yield of the desired formylated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Elevated Temperature Maintain reaction temperature below 0°C, ideally at -10°C or lower. For synthesis, temperatures as low as -78°C have been reported.[1][2]This compound is thermally unstable and decomposes at room temperature or higher.[1][2]
Presence of Water Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.This compound readily hydrolyzes to formic acid in the presence of water.[3]
Autocatalysis by Formic Acid Use the freshly prepared this compound immediately.[1] If formic acid is a known byproduct of the main reaction, consider adding a non-nucleophilic base to scavenge it. Perform the reaction in a solvent where this compound is more stable, such as diethyl ether.[1]The decomposition of this compound is catalyzed by formic acid.[1]
Impure Starting Materials Purify starting materials before synthesis. For example, ensure formic acid used for synthesis is as anhydrous as possible.[2][4]Impurities can catalyze the decomposition of the highly reactive this compound.[5]

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the primary decomposition pathway for this compound?

A1: this compound primarily decomposes via decarbonylation to produce formic acid and carbon monoxide.[1][3] It is also highly susceptible to hydrolysis, which yields formic acid.[3]

Q2: What are the best practices for storing this compound?

A2: Due to its high instability, this compound is not commercially available and should be prepared fresh and used immediately.[1] If short-term storage is absolutely necessary, it should be kept as a dilute solution in anhydrous diethyl ether at low temperatures (e.g., -78°C).

Q3: Are there any visual indicators of this compound decomposition?

A3: The most noticeable sign is the evolution of carbon monoxide gas. However, this is not always visible, especially at small scales. Monitoring the reaction mixture by FTIR for the disappearance of the characteristic anhydride C=O stretching bands and the appearance of the broader carboxylic acid O-H stretch of formic acid is a more reliable method. 1H NMR spectroscopy can also be used to detect the formation of formic acid.[6]

Reaction Conditions

Q4: Which solvents are recommended to improve the stability of this compound during a reaction?

A4: Diethyl ether is the most commonly cited solvent for stabilizing this compound.[1] It is crucial to use anhydrous grades of any solvent to prevent hydrolysis.

Q5: How can I minimize the autocatalytic decomposition of this compound by formic acid?

A5: The most effective method is to use the this compound as soon as it is generated. If the desired reaction is slow, consider adding the this compound to the reaction mixture in portions. The use of a non-nucleophilic base could theoretically scavenge the formic acid byproduct, but care must be taken to ensure the base does not promote other side reactions.

Q6: Is it better to synthesize and isolate this compound or generate it in situ?

A6: Given its instability, in situ generation is often a more practical approach for many applications. However, this will result in a mixture of reagents. For reactions sensitive to these other components, fresh synthesis and immediate use of the isolated compound is preferable. A common and more stable alternative is the in situ generation of acetic this compound from acetic anhydride and formic acid.[7]

Alternatives and Comparisons

Q7: How does the stability of acetic this compound compare to this compound?

A7: Acetic this compound is significantly more stable than this compound.[5] While still thermally sensitive and prone to decomposition above 60°C (or lower in the presence of impurities), it can be isolated and handled with greater ease than this compound.[5]

Q8: When should I consider using acetic this compound instead of this compound?

A8: For most standard formylation reactions of amines and alcohols, acetic this compound is a more practical and efficient reagent due to its higher stability.[5][6] It is often generated in situ by reacting acetic anhydride with formic acid.[7] this compound might be required for specific applications where its higher reactivity is necessary and the reaction conditions can be strictly controlled.

Data Presentation

Table 1: Factors Influencing the Stability of this compound and Related Compounds

Factor Effect on this compound Effect on Acetic this compound Recommendations
Temperature Highly unstable at room temperature and above.[1]Decomposes above 60°C, but can be as low as 0°C with impurities.[5]Maintain reactions at or below 0°C.
Water Rapid hydrolysis to formic acid.[3]Hydrolyzes to formic and acetic acids.[8]Use anhydrous conditions.
Formic Acid Catalyzes decomposition.[1]Can be a component of its in situ generation; excess may promote decomposition.Use immediately after preparation.
Solvent More stable in diethyl ether solution.[1]Often used in diethyl ether.[6]Use anhydrous diethyl ether.
Impurities (e.g., Pyridine) Not well-documented but likely to catalyze decomposition.Catalyzes decomposition.[5]Use purified reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established laboratory methods and should be performed with appropriate safety precautions.

Materials:

  • Formyl fluoride

  • Sodium formate (anhydrous)

  • Formic acid (catalytic amount)

  • Anhydrous diethyl ether

Procedure:

  • In a three-necked flask equipped with a stirrer, a thermometer, and a gas inlet, suspend excess sodium formate in anhydrous diethyl ether.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Add a catalytic amount of anhydrous formic acid.

  • Slowly bubble formyl fluoride gas through the stirred suspension while maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction to stir for a designated period at -78°C.

  • The resulting solution of this compound in diethyl ether should be used immediately without warming.[1]

Protocol 2: In Situ Generation of Acetic this compound for Formylation

This protocol is a general guideline for the formylation of an amine.

Materials:

  • Acetic anhydride

  • Formic acid (100%)

  • Substrate (e.g., an amine)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the acetic this compound by slowly adding formic acid to acetic anhydride at 0°C with stirring.

  • After a brief period of stirring at 0°C, slowly add the freshly prepared acetic this compound solution to the cooled amine solution via cannula.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, proceed with the appropriate aqueous workup and purification.[9]

Visualizations

DecompositionPathways Decomposition Pathways of this compound cluster_catalysts Catalysts FA This compound ((HCO)2O) FAH Formic Acid (HCOOH) FA->FAH Decarbonylation FA->FAH Hydrolysis CO Carbon Monoxide (CO) FA->CO Decarbonylation H2O Water (H2O) H2O->FA Formic Acid Formic Acid Formic Acid->FA autocatalysis Heat Heat Heat->FA promotes Water Water Water->FA promotes hydrolysis

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow General Workflow for Using this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup start Start with Anhydrous Reagents synth Synthesize this compound (e.g., from Formyl Fluoride) at Low Temperature (-78°C) start->synth use Use Immediately in Anhydrous Ether Solution synth->use reaction Perform Reaction at Low Temperature (<= 0°C) use->reaction monitor Monitor for Decomposition (e.g., by FTIR/NMR) reaction->monitor workup Aqueous Workup monitor->workup product Desired Formylated Product workup->product

Caption: Recommended workflow for this compound reactions.

References

Technical Support Center: Monitoring Formic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for analytical techniques used to monitor reactions involving formic anhydride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound reactions using various analytical techniques.

Infrared (IR) Spectroscopy

Question: My IR spectrum shows broad peaks in the carbonyl region, making it difficult to distinguish the this compound peak from other carbonyl-containing species.

Answer:

Broad carbonyl peaks in IR spectroscopy can be attributed to several factors when analyzing this compound reactions.

  • Hydrogen Bonding: The presence of water or other protic species can lead to hydrogen bonding with the carbonyl groups, causing peak broadening. Ensure all solvents and reagents are anhydrous.

  • Sample Concentration: High concentrations can sometimes lead to intermolecular interactions that broaden spectral features. Try diluting the sample.

  • Instrumental Issues: An unclean ATR element can introduce artifacts.[1] Ensure the element is cleaned thoroughly before running a background and the sample.[1]

Troubleshooting Steps:

  • Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are appropriately dried before use.

  • Optimize Sample Concentration: Prepare a dilution series to find the optimal concentration for analysis.

  • Verify Instrument Performance: Run a standard with known sharp peaks to confirm the instrument is functioning correctly. Clean the ATR crystal if using this accessory.[1]

Question: I am observing unexpected peaks in the 1850-1750 cm⁻¹ region of my IR spectrum.

Answer:

The presence of two distinct carbonyl stretching bands in the 1850-1750 cm⁻¹ range is characteristic of anhydrides.[2][3] These two bands arise from symmetric and asymmetric stretching of the two C=O groups.[3] If you are not expecting an anhydride or see more than two peaks, consider the following:

  • Side Reactions: this compound can participate in various side reactions, potentially forming other carbonyl-containing byproducts.

  • Impurities: The starting materials or solvents may contain carbonyl impurities.

  • Cyclic vs. Acyclic Anhydrides: The relative intensity of the two carbonyl peaks can help distinguish between cyclic and non-cyclic anhydrides. For non-cyclic anhydrides, the higher-wavenumber peak is typically more intense, while for cyclic anhydrides, the lower-wavenumber peak is more intense.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The formyl proton peak of this compound is shifting or broadening during my reaction monitoring.

Answer:

Changes in the chemical environment surrounding the formyl proton can cause its NMR signal to shift or broaden.

  • Solvent Effects: The choice of solvent can significantly influence the chemical shift. Ensure you are using a consistent, deuterated solvent for all your measurements.

  • Dynamic Exchange: If the this compound is in equilibrium with other species, or if there is rapid proton exchange with acidic or basic species in the reaction mixture, the peak can broaden.

  • Temperature Fluctuations: Temperature can affect both chemical shifts and reaction rates. Ensure the NMR probe temperature is stable throughout the experiment.

Question: I am having trouble quantifying the concentration of this compound using NMR due to overlapping peaks.

Answer:

Peak overlap is a common challenge in NMR analysis of complex reaction mixtures.

  • Use of a Higher Field Instrument: A higher magnetic field strength will provide better spectral dispersion and may resolve overlapping signals.

  • 2D NMR Techniques: Techniques like COSY or HSQC can help to identify and resolve overlapping proton signals by correlating them to other nuclei.

  • Integration of a Non-Overlapping Peak: If a well-resolved peak for another species in the reaction exists, you can use its integral as an internal standard to quantify the this compound concentration.

Gas Chromatography (GC)

Question: I am not seeing a peak for this compound in my GC chromatogram, or the peak is very small and broad.

Answer:

This compound can be challenging to analyze by GC due to its reactivity and thermal instability.

  • Decomposition in the Injector: The high temperature of the GC inlet can cause the anhydride to decompose before it reaches the column.[4] Try lowering the injector temperature.

  • Reaction with the Column: The stationary phase of the GC column may react with the anhydride. A less polar column, such as a DB-5ms, may be more suitable.

  • Hydrolysis: The presence of any moisture in the sample or carrier gas can lead to the hydrolysis of the anhydride to formic acid.[5]

Troubleshooting Steps:

  • Optimize Injector Temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between volatilization and decomposition.

  • Select an Inert Column: Use a column known for its inertness.

  • Ensure Anhydrous Conditions: Use a moisture trap on the carrier gas line and ensure your samples are dry.

  • Derivatization: Consider derivatizing the this compound to a more stable compound before GC analysis.[6][7]

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC chromatogram shows multiple unexpected peaks when analyzing my this compound reaction.

Answer:

Unexpected peaks in HPLC can originate from various sources.

  • Mobile Phase Contamination: Impurities in the mobile phase, particularly in formic acid used as an additive, are a common source of extraneous peaks.[8][9]

  • Sample Degradation: this compound can react with components of the mobile phase (e.g., water) or degrade on the column.

  • Injector Carryover: Residual sample from a previous injection can appear in subsequent runs.

Troubleshooting Steps:

  • Run a Blank Gradient: Inject the mobile phase without any sample to check for impurities.

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and additives.[9]

  • Optimize Mobile Phase: If hydrolysis is suspected, use a non-aqueous mobile phase if compatible with your analyte and column.

  • Implement a Needle Wash Step: Use a strong solvent in the autosampler wash to prevent carryover.

Frequently Asked Questions (FAQs)

What are the key safety precautions when working with this compound? this compound is a flammable liquid and vapor, is harmful if swallowed, and can cause severe skin burns and eye damage.[10] It is also toxic if inhaled.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10][11] Keep away from heat, sparks, and open flames.[12]

What are the characteristic IR absorption frequencies for this compound? Anhydrides typically show two distinct carbonyl (C=O) stretching bands in the IR spectrum.[2][3] For acetic this compound, these bands appear at approximately 1791 cm⁻¹ and 1765 cm⁻¹.[5]

Can I use titration to monitor a this compound reaction? Yes, titration can be a useful technique. One method involves reacting the anhydride with a known excess of a reagent like morpholine and then back-titrating the unreacted reagent.[13] Another approach is to hydrolyze the anhydride to the corresponding carboxylic acid and then titrate the acid with a standardized base.[14]

How can I determine the concentration of formic acid byproduct in my reaction? Several techniques can be used to quantify formic acid:

  • ¹H NMR: The formyl proton of formic acid has a characteristic chemical shift that can be integrated for quantification.[15]

  • HPLC: Reversed-phase HPLC with a UV detector can be used. A C18 column with a water-based mobile phase at a specific flow rate and UV wavelength can provide reproducible results.[16]

  • Titration: After quenching the reaction, the total acid content can be determined by titration with a standard base.

Experimental Protocols

General Protocol for In-Situ IR Monitoring

This protocol outlines a general procedure for monitoring a this compound reaction in real-time using an in-situ IR probe.

  • System Setup:

    • Assemble the reaction vessel with an overhead stirrer, temperature probe, and an in-situ Attenuated Total Reflectance (ATR) FT-IR probe.

    • Ensure the ATR crystal is clean and compatible with the reaction mixture.

  • Background Spectrum:

    • Charge the reactor with the solvent and any reagents that are present at the start of the reaction.

    • Record a background spectrum of this initial mixture at the desired reaction temperature.

  • Reaction Initiation and Data Collection:

    • Initiate the reaction by adding the final reagent (e.g., this compound).

    • Begin collecting IR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the disappearance of reactant peaks and the appearance of product peaks over time.

    • Plot the absorbance of a characteristic peak for the reactant or product against time to obtain a kinetic profile.

Quantitative Data Summary

Table 1: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

CompoundFunctional GroupChemical Shift (ppm)
Acetic this compoundAcetyl Protons2.25
Formyl Proton9.05
Acetic AnhydrideAcetyl Protons2.20
This compoundFormyl Proton8.85
Acetic AcidMethyl Protons2.05
Formic AcidFormyl Proton8.05

Note: Data is for acetic this compound and related species as a proxy, as specific data for pure this compound reactions is less common. Data from reference[5].

Table 2: Typical IR Carbonyl Stretching Frequencies for Anhydrides

Anhydride TypeHigher Frequency Band (cm⁻¹)Lower Frequency Band (cm⁻¹)
Saturated Non-cyclic1830 - 18001765 - 1740
Unsaturated Non-cyclic1850 - 18101780 - 1750
Saturated Cyclic1870 - 18451800 - 1775
Unsaturated Cyclic1860 - 18401780 - 1760

Data adapted from reference[3].

Visualizations

Analytical_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction This compound Reaction Quenched_Sample Quenched Reaction Aliquot Reaction->Quenched_Sample Sampling IR In-situ IR Reaction->IR Real-time data NMR NMR Spectroscopy Quenched_Sample->NMR GC GC Analysis Quenched_Sample->GC HPLC HPLC Analysis Quenched_Sample->HPLC Kinetics Reaction Kinetics IR->Kinetics NMR->Kinetics Purity Purity Assessment NMR->Purity GC->Purity HPLC->Purity

Caption: Workflow for monitoring this compound reactions.

Troubleshooting_Logic cluster_IR IR Issues cluster_GC GC Issues Start Analytical Issue Encountered Technique Identify Analytical Technique (IR, NMR, GC, HPLC) Start->Technique IR_Broad Broad Peaks? Technique->IR_Broad IR GC_NoPeak No/Small Peak? Technique->GC_NoPeak GC IR_Unexpected Unexpected Peaks? IR_Broad->IR_Unexpected No IR_Sol_1 Check for Moisture/ Hydrogen Bonding IR_Broad->IR_Sol_1 Yes IR_Sol_2 Consider Side Reactions/ Impurities IR_Unexpected->IR_Sol_2 Yes GC_Sol_1 Lower Injector Temp GC_NoPeak->GC_Sol_1 Yes GC_Sol_2 Use Inert Column GC_Sol_1->GC_Sol_2

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Handling and Storage of Unstable Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with the highly reactive and unstable compound, formic anhydride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Formylated Product 1. Decomposition of this compound: The anhydride likely decomposed before or during the reaction.[1] 2. Presence of Moisture: Hydrolysis of this compound to formic acid.[2][3] 3. Incorrect Stoichiometry: Insufficient amount of this compound was generated in situ.1. Synthesize the anhydride immediately before use at low temperatures (e.g., -10°C to -78°C).[1] 2. Ensure all glassware is oven- or flame-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] 3. Carefully control the stoichiometry of the reagents used for the in situ generation.
Inconsistent or Irreproducible Reaction Results 1. Variable Purity of this compound: The concentration of active anhydride differs between batches. 2. Temperature Fluctuations: Increased temperature accelerates decomposition.[1] 3. Catalytic Decomposition: The formic acid byproduct can catalyze further decomposition.[1]1. Standardize the synthesis protocol strictly.[2] Use the prepared solution in ether promptly.[1] 2. Maintain rigorous temperature control throughout the synthesis and reaction steps using a suitable cooling bath. 3. Use the anhydride immediately after its preparation to minimize the concentration of formic acid.
Pressure Buildup in Reaction Vessel Decomposition to Carbon Monoxide: The primary decomposition pathway at room temperature is decarbonylation, which produces gaseous carbon monoxide (CO).[1][2]1. NEVER conduct reactions in a sealed container. [3] 2. Ensure the reaction setup is equipped with a pressure-equalizing dropping funnel, a gas bubbler, or a needle valve connected to an inert gas line to safely vent any CO produced.
Formation of Unexpected Byproducts Reaction with Solvent or Impurities: The highly reactive anhydride may react with trace impurities or certain solvents.1. Use a stable, anhydrous solvent such as diethyl ether.[1] 2. Ensure all starting materials and reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable? A1: this compound (C₂H₂O₃) is the anhydride of formic acid.[1] Its instability is a distinctive feature among acid anhydrides.[2] It readily decomposes at or above room temperature into formic acid and carbon monoxide.[1] This decomposition can be catalyzed by its own byproduct, formic acid.[1] Due to this inherent instability, it is not commercially available and must be prepared fresh for immediate use.[1]

Q2: What are the primary decomposition pathways for this compound? A2: There are two main decomposition pathways:

  • Decarbonylation: This is the primary route at room temperature, yielding formic acid and carbon monoxide (CO).[1][2]

  • Hydrolysis: In the presence of water, this compound hydrolyzes to produce two molecules of formic acid.[2]

FA This compound (C₂H₂O₃) Decomp Decomposition Pathways FA->Decomp FA_H2O Formic Acid (HCOOH) Decomp->FA_H2O CO Carbon Monoxide (CO) Decomp->CO TwoFA 2x Formic Acid (HCOOH) Decomp->TwoFA H2O + H₂O (Hydrolysis) Decarb Decarbonylation (Primary Pathway)

Diagram 1: Decomposition pathways of this compound.

Q3: What are the recommended storage and handling conditions? A3: this compound is generally not stored. It should be used immediately after preparation.[1] For temporary handling, it is most stable as a solution in anhydrous diethyl ether at very low temperatures (-10°C to -78°C).[1] All handling must be performed under a dry, inert atmosphere to prevent hydrolysis and decomposition.[2]

Q4: What are the main safety hazards associated with this compound? A4: The primary hazards are:

  • Gas Evolution: Decomposition produces carbon monoxide, a toxic and flammable gas. Operations must be conducted in a well-ventilated fume hood with a non-sealed apparatus.[1][3]

  • Reactivity: As a potent formylating agent, it reacts vigorously with nucleophiles like water, alcohols, and amines.[2]

  • Corrosivity: Like its parent acid, it is expected to be corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Q5: How does this compound's stability compare to acetic anhydride? A5: this compound is significantly less stable than acetic anhydride. Acetic anhydride is a stable liquid that is commercially available and widely used, whereas this compound decomposes at room temperature and must be generated in situ.[2]

PropertyThis compoundAcetic Anhydride
CAS Number 1558-67-4[1]108-24-7
Molar Mass 74.04 g/mol [1]102.09 g/mol
Boiling Point 24 °C @ 20 mmHg[1]139.8 °C @ 760 mmHg
Stability at RT Decomposes[1]Stable[2]
Commercial Availability Not available[1]Widely available

Experimental Protocols

Protocol 1: Synthesis of this compound for Immediate Use

This protocol describes a common laboratory method for the in situ preparation of this compound from formic acid and a carbodiimide coupling agent.

Materials:

  • Formic acid (≥95%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous diethyl ether

  • Oven-dried glassware (round-bottom flask, pressure-equalizing dropping funnel, magnetic stir bar)

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-salt or dry ice-acetone)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. Place the round-bottom flask in the cooling bath and maintain the temperature at -10°C.

  • Reagents: In the flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous diethyl ether.

  • Addition: Slowly add a solution of formic acid in anhydrous diethyl ether to the stirred DCC solution over 30-60 minutes, ensuring the temperature does not rise above -5°C.

  • Reaction: Stir the resulting mixture at -10°C for 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Use: The supernatant containing the this compound in diethyl ether should be used immediately for the subsequent formylation reaction. It can be transferred via cannula to another reaction flask. Do not attempt to isolate by heating.[1] If isolation is necessary, it must be done via low-temperature, low-pressure distillation, though this is rarely practical.[1]

start Start: Prepare Dry Glassware under Inert Atmosphere setup Assemble Flask in Cooling Bath (-10°C) start->setup dissolve Dissolve DCC in Anhydrous Diethyl Ether setup->dissolve add Slowly Add Formic Acid Solution to DCC dissolve->add react Stir at -10°C for 2-3h (DCU Precipitates) add->react use Use Supernatant Containing This compound Immediately react->use end End: Formylation Reaction use->end

Diagram 2: Workflow for the in situ synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing issues when using this compound in a formylation reaction.

start Problem: Low Yield of Formylated Product q1 Was the anhydride prepared fresh at low temp and used immediately? start->q1 a1_no Action: Redo synthesis. Ensure immediate use & T < 0°C. q1->a1_no No q2 Were all reagents and solvents anhydrous? q1->q2 Yes end Root Cause Likely Identified. Re-run experiment with corrections. a1_no->end a2_no Action: Use freshly dried solvents and reagents. q2->a2_no No q3 Was the reaction run under an inert atmosphere? q2->q3 Yes a2_no->end a3_no Action: Repeat under N₂ or Ar atmosphere. q3->a3_no No q3->end Yes a3_no->end

Diagram 3: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Work-up Procedures for Formic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving formic anhydride and its common surrogate, acetic this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in a typical work-up for a reaction involving this compound?

The first and most critical step is to quench the reaction to neutralize any unreacted this compound and acidic byproducts. This is typically done by cautiously adding the reaction mixture to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate or potassium bicarbonate.[1][2] This process neutralizes the formic acid generated from the hydrolysis of this compound and any excess acid catalyst, minimizing potential side reactions and improving the safety of the subsequent extraction steps.

Q2: How do I remove the formic acid byproduct from my reaction mixture?

Formic acid is a common byproduct and can often be removed through aqueous extraction. After quenching the reaction with a bicarbonate solution, the product is typically extracted into an organic solvent.[3] The organic layer is then washed several times with a saturated sodium bicarbonate solution, followed by water and finally brine to remove residual formic acid and inorganic salts.[4] For products that are sensitive to basic conditions, a simple water wash may be sufficient, although potentially less effective at removing all acidic residue.

Q3: My product is water-soluble. How can I effectively separate it from the reaction byproducts?

For water-soluble products, a standard aqueous work-up is not feasible. In such cases, alternative purification methods like column chromatography on silica gel or a suitable ion-exchange resin may be necessary.[5] It is also possible to remove volatile byproducts, such as formic acid and other low-boiling point impurities, by evaporation under reduced pressure, though this may not be suitable for all products.

Q4: What are the key safety precautions to take during the work-up of this compound reactions?

This compound is a corrosive and moisture-sensitive reagent. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[6] Quenching should be performed cautiously, as the reaction with a base can be exothermic and may release carbon dioxide gas, leading to pressure buildup.[2]

Q5: How should I dispose of waste from a this compound reaction?

After a successful quench and neutralization of all reactive species, the aqueous and organic waste should be segregated and disposed of according to your institution's hazardous waste guidelines. Never dispose of unquenched this compound or acidic solutions directly into general waste streams.[7]

Troubleshooting Guide

Problem: An emulsion has formed during the extraction process.

  • Cause: Emulsions are stable mixtures of two immiscible liquids and often form when the reaction mixture contains substances that act as surfactants.[8]

  • Solution:

    • Break the emulsion: Try adding a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[9]

    • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.[9]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[10]

    • Solvent modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[10]

Problem: My product seems to have decomposed during the work-up.

  • Cause: The formylated product may be sensitive to the pH of the work-up conditions. Both strongly acidic and basic conditions can lead to the hydrolysis of the formyl group.

  • Solution:

    • Use a milder base: Instead of a strong base, use a milder one like saturated sodium bicarbonate for quenching and washing.

    • Minimize contact time: Perform the aqueous washes quickly and avoid letting the product sit in acidic or basic solutions for extended periods.

    • Temperature control: Keep the reaction and work-up solutions cold (0-5 °C) to minimize decomposition.

Problem: I am having difficulty removing all the formic acid from my product.

  • Cause: Formic acid can sometimes be persistent, especially if the product itself has some basic character.

  • Solution:

    • Thorough washing: Increase the number of washes with saturated sodium bicarbonate solution.

    • Azeotropic removal: For some products, co-evaporation with a solvent like toluene under reduced pressure can help remove residual formic acid.

    • Chromatography: If all else fails, purification by column chromatography is usually effective at separating the product from formic acid.[5]

Data Presentation

Table 1: Typical Yields for N-Formylation of Amines with In Situ Generated Acetic this compound

Substrate TypeAmine ExampleProductYield (%)Reference
Primary Alkyl AmineBenzylamineN-Benzylformamide98[11]
Secondary Alkyl AmineN-MethylanilineN-Methyl-N-phenylformamide98[11]
Sterically Hindered Amine2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)formamide97-100[12][13]
Amino Acid EsterL-Leucine methyl esterN-Formyl-L-leucine methyl esterHigh[13]

Table 2: Comparison of Work-up Conditions for Formylation Reactions

Formylating AgentQuenching AgentExtraction SolventPurification MethodKey Considerations
Acetic this compound (in situ)Saturated NaHCO₃Ethyl acetate, Diethyl etherAqueous washes, Column ChromatographyReaction is fast; work-up removes acetic acid byproduct.[12][13]
Formic Acid / DCCDilute HCl, Saturated NaHCO₃DichloromethaneAqueous washes, Column ChromatographyDicyclohexylurea (DCU) byproduct must be filtered off.
Formic Acid / EDCISaturated NaHCO₃Ethyl acetateAqueous washesWater-soluble urea byproduct is easier to remove than DCU.

Experimental Protocols

Protocol 1: General Work-up for N-Formylation of an Amine using In Situ Acetic this compound

  • Quenching: Slowly pour the reaction mixture into a flask containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.[14][15]

Protocol 2: Work-up for O-Formylation of an Alcohol using this compound

  • Quenching: Carefully add cold water to the reaction mixture to hydrolyze any remaining this compound.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting formyl ester by distillation or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Formylation Reaction Mixture quench Quench (e.g., sat. NaHCO3) start->quench extract Extract (Organic Solvent) quench->extract wash Wash (aq. NaHCO3, H2O, Brine) extract->wash dry Dry (Na2SO4 / MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Chromatography / Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for the work-up and purification of products from this compound reactions.

troubleshooting_tree issue Work-up Issue Encountered emulsion Emulsion Formation? issue->emulsion decomposition Product Decomposition? issue->decomposition impurity Persistent Impurities? issue->impurity emulsion->decomposition No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes decomposition->impurity No mild_conditions Use Milder Base / Lower Temperature decomposition->mild_conditions Yes extra_washes Increase Aqueous Washes / Column Chromatography impurity->extra_washes Yes

Caption: A decision tree to aid in troubleshooting common issues during the work-up of this compound reactions.

References

Validation & Comparative

Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective, data-driven comparison of formic anhydride and acetic anhydride in formylation reactions, supported by experimental data and detailed protocols.

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, pivotal for the preparation of aldehydes, formamides, and formate esters. These functional groups are key intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. While both this compound and acetic anhydride are acid anhydrides, their roles and efficiencies in formylation reactions differ significantly.

This compound, being highly unstable, is typically generated in situ as acetic this compound (AFA) from the reaction of formic acid and acetic anhydride.[1][2] This mixed anhydride is a potent and highly reactive formylating agent.[3][4] Acetic anhydride, on the other hand, is primarily known as an acetylating agent. However, it plays a crucial role as a precursor for the in situ generation of AFA and can be a component of other specific formylating systems.[1] The high reactivity of AFA is attributed to the excellent leaving group potential of the acetate ion.[3]

Performance Comparison: A Data-Driven Analysis

The efficacy of a formylating agent is best evaluated through quantitative data on reaction yields and conditions. The following tables summarize experimental results for the N-formylation of amines and O-formylation of alcohols using acetic this compound (AFA), generated in situ from formic acid and acetic anhydride.

N-Formylation of Amines

The introduction of a formyl group to an amine to form a formamide is a common protective strategy and a key step in the synthesis of many pharmaceutical compounds. AFA demonstrates high efficiency in the N-formylation of a wide range of amines, often providing excellent yields in remarkably short reaction times.[3][5]

SubstrateReagent SystemReaction ConditionsReaction TimeYield (%)Reference
AnilineFormic Acid/Acetic Anhydride/Silica GelMicrowave Irradiation (300W)2 min84[2]
4-NitroanilineFormic Acid/Acetic Anhydride/Silica GelMicrowave Irradiation (300W)2 min73[2]
Various Amines (simple alkyl, aromatic, multifunctional, sterically hindered)Formic Acid/Acetic Anhydride-20 °C< 15 min97-100[3]
Benzylamine85% Formic Acid/TolueneReflux with Dean-Stark trap4-9 h98[6]
N-Methylaniline85% Formic Acid/TolueneReflux with Dean-Stark trap4-9 h98[6]

Table 1: Comparison of yields for N-formylation of various amines.

O-Formylation of Alcohols

The protection of hydroxyl groups as formate esters is a valuable strategy in multi-step organic synthesis. AFA is also an effective reagent for the O-formylation of alcohols.

SubstrateReagent SystemReaction ConditionsReaction TimeYield (%)Reference
Primary and Secondary Benzylic AlcoholsAcetic this compound0 °C to room temperature1-3 hHigh
Amino AcidsAcetic this compoundMild conditionsNot specifiedSatisfactory
Phenols and NaphtholsAcetic this compoundNot specifiedNot specifiedGood[7]

Table 2: Comparison of yields for O-formylation of various substrates.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for formylation reactions using the in situ generation of acetic this compound.

Protocol 1: N-Formylation of Amines using Formic Acid-Acetic Anhydride over Silica Gel[2]
  • Preparation of the Reaction Mixture: In a 50 mL beaker, add the amine (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol).

  • Adsorption onto Silica Gel: To the mixture, add 2 g of silica gel and stir for approximately 30 seconds until a free-flowing powder is obtained.

  • Microwave Irradiation: Irradiate the mixture in a microwave oven at 300 W. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with methylene chloride (3 x 15 mL).

  • Purification: Wash the combined organic extracts with water and dry over sodium sulfate. Remove the solvent under reduced pressure and crystallize the product from an appropriate solvent.

Protocol 2: O-Formylation of Alcohols using in situ Generated Acetic this compound[7]
  • Preparation of the Alcohol Solution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C.

  • In situ Generation of Acetic this compound: In a separate flask, cool acetic anhydride (1.2 equivalents) to 0 °C and slowly add formic acid (1.5 equivalents) with stirring. Allow the mixture to react for 15-30 minutes at 0 °C.

  • Formylation Reaction: Slowly add the freshly prepared acetic this compound solution to the cooled alcohol solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formate ester, which can be further purified by chromatography if necessary.

Reaction Mechanisms and Selectivity

The high efficiency and selectivity of formylation using the formic acid/acetic anhydride mixture are attributed to the greater electrophilicity of the formyl group's carbonyl carbon compared to the acetyl group's carbonyl carbon in the mixed anhydride.[8] Nucleophilic attack by the amine or alcohol preferentially occurs at the more reactive formyl center.

formylation_mechanism cluster_reactants Reactants cluster_intermediate In situ Generation cluster_products Products Formic_Acid Formic Acid (HCOOH) AFA Acetic this compound (AFA) Formic_Acid->AFA Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->AFA Nucleophile Nucleophile (R-NH2 or R-OH) Formylated_Product Formylated Product (R-NHCHO or R-OCHO) Nucleophile->Formylated_Product AFA->Formylated_Product Nucleophilic Attack Acetic_Acid Acetic Acid (CH3COOH) AFA->Acetic_Acid Leaving Group

Caption: In situ generation and reaction of acetic this compound.

The diagram above illustrates the overall workflow where formic acid and acetic anhydride react to form the highly reactive acetic this compound intermediate. This intermediate is then attacked by a nucleophile (an amine or an alcohol), leading to the formylated product and acetic acid as a byproduct.

Caption: Selective nucleophilic attack on acetic this compound.

This diagram details the selectivity of the formylation reaction. The nucleophile preferentially attacks the more electrophilic carbonyl carbon of the formyl group over the acetyl group in acetic this compound.

Conclusion

For general N- and O-formylation reactions, the in situ generation of acetic this compound from formic acid and acetic anhydride stands out as a highly efficient, rapid, and high-yielding method. The instability of pure this compound makes its direct use impractical, and the in situ approach provides a convenient and potent alternative. Acetic anhydride's primary role in these formylation reactions is that of a precursor to the more reactive mixed anhydride. While acetic anhydride can be used in other specific formylating systems, the formic acid/acetic anhydride mixture is a robust and versatile choice for a wide range of substrates, offering significant advantages in terms of reaction speed and product yields. Researchers should consider the substrate's reactivity, functional group tolerance, and desired reaction conditions when selecting the optimal formylation strategy.

References

A Researcher's Guide to Validating Formylation with Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group is a pivotal step in the synthesis of many pharmaceutical intermediates and complex molecules. Acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride, stands out as a highly efficient reagent for this transformation. This guide provides an objective comparison of this compound's performance against other formylating agents, supported by experimental data, detailed protocols, and a validation workflow to ensure the successful formylation of amines and alcohols.

Performance Comparison of Formylating Agents

The choice of a formylating agent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. The following tables provide a comparative overview of the performance of various reagents in the N-formylation of amines and O-formylation of alcohols.

N-Formylation of Amines

The conversion of amines to their corresponding formamides is a common protective strategy and a key step in the synthesis of numerous bioactive compounds. Acetic this compound demonstrates high reactivity and efficiency for this transformation.[1]

Reagent/CatalystSubstrateReaction ConditionsYield (%)Reference
Acetic this compound Primary amines (alkyl, aromatic, multifunctional, sterically hindered)In situ generation from formic acid and acetic anhydride, -20 °C97–100[1]
Chloral Strongly basic primary and secondary aminesLow temperatureExcellent[2]
Formic Acid Substituted aromatic amines, primary and secondary alkyl amines80 °C, solvent-freeGood to Excellent[2]
Formic Acid/DCC Various aminesNot specifiedHigh[3]
N-Formylsaccharin Various aminesMild conditionsHigh[3]
Ammonium formate Anilines and secondary aminesReflux in acetonitrileGood to Excellent
Formic acid with Indium catalyst Anilines, primary and secondary amines, amino alcohols70 °C, solvent-freeModerate to Excellent[1]
O-Formylation of Alcohols

The formylation of alcohols to produce formate esters is another valuable transformation in organic synthesis. This reaction can be more challenging than N-formylation due to the lower nucleophilicity of the hydroxyl group.

Reagent/CatalystSubstrateReaction ConditionsYield (%)Reference
Formic Acid/Acetic Anhydride Secondary benzylic alcoholsNot specified99[4]
Formic Acid/Acetic Anhydride Primary benzylic alcoholsNot specifiedHigh[4]
Formic Acid with Iodine catalyst Various alcoholsRoom temperature, solvent-freeGood to High
Formic Acid with CuFe2O4 catalyst Benzyl alcoholNot specifiedHigh[5]
CO2/NaBH(OCHO)3 Benzyl alcohol90 °C, 66 h78[6]
Formic Acid alone Benzyl alcohol90 °C, 66 h5[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful formylation reactions. The following are generalized protocols for the N-formylation of amines and O-formylation of alcohols using acetic this compound generated in situ.

Protocol 1: N-Formylation of a Primary Amine

This protocol describes a one-pot procedure for the N-monomethylation of primary amines that proceeds through an N-formylation step followed by reduction. The formylation is typically rapid and high-yielding.[1]

Materials:

  • Primary amine

  • Formic acid (excess)

  • Acetic anhydride

  • Appropriate solvent (e.g., THF)

  • Sodium bicarbonate solution

  • Drying agent (e.g., Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve the primary amine in a suitable solvent.

  • Cool the reaction mixture to -20 °C using an appropriate cooling bath.

  • Slowly add excess formic acid to the cooled solution with stirring.

  • Add acetic anhydride dropwise to the reaction mixture, maintaining the temperature at -20 °C. Acetic this compound is generated in situ.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15 minutes for most amines.[1]

  • Upon completion, quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude formamide.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: O-Formylation of a Secondary Alcohol

This protocol is a general procedure for the formylation of a secondary alcohol. It is important to note that with primary and secondary alcohols, the formation of acetate byproducts can occur when using a mixture of formic and acetic anhydride.

Materials:

  • Secondary alcohol

  • Formic acid

  • Acetic anhydride

  • Anhydrous solvent (e.g., diethyl ether)

  • Sodium bicarbonate solution

  • Drying agent (e.g., MgSO4)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the secondary alcohol in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add formic acid to the solution with stirring.

  • Add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting formate ester by distillation or column chromatography.

Analytical Validation of Formylation

Successful formylation is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information about the structure of the product.

Analytical MethodKey Signature of Successful Formylation
¹H NMR Spectroscopy Appearance of a characteristic singlet for the formyl proton (-CHO) typically between δ 8.0 and 8.5 ppm. Disappearance of the N-H proton signal for primary and secondary amines, or the O-H proton signal for alcohols.
¹³C NMR Spectroscopy Appearance of a signal for the formyl carbon, typically in the range of δ 160-165 ppm.
Infrared (IR) Spectroscopy Appearance of a strong C=O stretching band for the formamide or formate ester, typically in the region of 1650-1700 cm⁻¹. Disappearance of the N-H stretching bands (for primary and secondary amines) or the broad O-H stretching band (for alcohols).
Mass Spectrometry (MS) A mass increase of 28.01 Da in the molecular ion peak of the product compared to the starting material, corresponding to the addition of a CHO group and the loss of a hydrogen atom.

Workflow and Troubleshooting

The following diagrams illustrate the workflow for validating a formylation reaction and a logical approach to troubleshooting common issues.

G Experimental and Validation Workflow for Formylation cluster_exp Experimental cluster_val Validation start Start: Substrate (Amine/Alcohol) reagents Add this compound (or in situ generation) start->reagents reaction Monitor Reaction (TLC, LC-MS) reagents->reaction workup Aqueous Workup & Purification reaction->workup product Isolated Product workup->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Analyze Spectroscopic Data nmr->analysis ir->analysis ms->analysis confirmation Confirmation of Formylation analysis->confirmation

Caption: A general workflow for the formylation reaction and subsequent analytical validation.

G Troubleshooting Formylation Reactions cluster_troubleshooting Troubleshooting Steps cluster_side_reactions Side Reactions cluster_solutions Potential Solutions start Low or No Conversion Observed check_reagent Check Reagent Quality (Anhydrous conditions, purity) start->check_reagent check_temp Optimize Reaction Temperature start->check_temp check_time Increase Reaction Time start->check_time add_catalyst Consider Catalyst (for alcohols) start->add_catalyst di_formylation Di-formylation of Primary Amines start->di_formylation acetylation Acetylation (with AFA) start->acetylation decomposition Product Decomposition start->decomposition sol_reagent Use fresh, high-purity reagents check_reagent->sol_reagent sol_temp Screen a range of temperatures check_temp->sol_temp sol_time Monitor reaction over a longer period check_time->sol_time sol_catalyst Screen Lewis or Brønsted acid catalysts add_catalyst->sol_catalyst sol_stoich Adjust stoichiometry of formylating agent di_formylation->sol_stoich sol_purify Modify purification strategy acetylation->sol_purify decomposition->sol_purify

Caption: A logical workflow for troubleshooting common issues in formylation reactions.

References

A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Formylation, the introduction of a formyl group (-CHO), is a fundamental and versatile transformation in organic synthesis. It plays a critical role in the preparation of aldehydes, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of formylating agent is a crucial decision that significantly influences reaction efficiency, substrate scope, functional group tolerance, and regioselectivity. This guide provides an objective comparison of the performance of common formylating agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific synthetic needs.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is highly dependent on the nature of the substrate. Below is a comparative summary of the performance of various agents for the formylation of three common classes of organic compounds: aromatic compounds, amines, and indoles.

Aromatic Formylation

The direct introduction of a formyl group onto an aromatic ring is a vital reaction for the synthesis of aromatic aldehydes. Several classical named reactions have been developed for this purpose, each utilizing a different formylating agent and exhibiting distinct advantages and limitations.

Formylating Agent/Named ReactionSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Ref.
Vilsmeier-Haack Reagent AcetanilidePOCl₃, DMF-6017High[1]
UracilPOCl₃, DMF-Elevated-Good[2]
N-Substituted PyrrolePOCl₃, DMF-756-[3]
Gattermann Reaction BenzeneHCN, HCl, AlCl₃----[4][5]
MesityleneZn(CN)₂, HCl----[6]
Gattermann-Koch Reaction BenzeneCO, HCl, AlCl₃, CuCl-Controlled--[7]
Duff Reaction PhenolHexamethylenetetramine (HMTA), Glyceroboric acidGlycerol150-1602-318 (average)[8]
4-MethylumbelliferoneHMTA, Trifluoroacetic acidTFA100-150 (Microwave)0.05-0.25High[9]
Rieche Formylation MesityleneDichloromethyl methyl ether, TiCl₄CH₂Cl₂-781.589[10]
Phenol derivativeDichloromethyl methyl ether, TiCl₄CH₂Cl₂01.75-[11]
Formamidine Acetate Phenol derivativesFormamidine acetate, Acetic anhydride---Good to Excellent[12]
N-Formylation of Amines

The conversion of amines to formamides is a crucial transformation, as formamides serve as important intermediates, protecting groups, and are present in many biologically active molecules.[7]

Formylating AgentSubstrateReaction ConditionsYield (%)Ref.
Formic Acid Substituted aromatic amines, primary and secondary alkyl amines80 °C, solvent-freeGood to Excellent[13]
Acetic Formic Anhydride (AFA) Primary amines (alkyl, aromatic, multifunctional, sterically hindered)-20 °C97-100[13]
Chloral Strongly basic primary and secondary aminesLow temperatureExcellent[7]
Formic Acid / Acetic Anhydride / Silica Gel Anilines and aminesMicrowave irradiationHigh[14]
Formic Acid / Polyethylene Glycol (PEG) AnilinesRoom temperatureExcellent[15]
Oxalic Acid (CO surrogate) / MnCl₂ Aniline130 °C98[16]
CO₂ / Hydrosilane / Zn(OAc)₂ N-methylaniline25 °C92[17]
C-Formylation of Indoles

The introduction of a formyl group at the C3-position of indoles is a common synthetic step in the preparation of biologically active indole alkaloids and other pharmaceuticals.[7]

Formylating Agent/MethodReagentsCatalystYield (%)Ref.
Vilsmeier-Haack Reagent IndolePOCl₃, DMF-[18]
Trimethyl Orthoformate IndoleBF₃·OEt₂High[19]
N-methylaniline IndoleRuthenium (III) chloride-[20]
Dimethylsulfoxide (DMSO) IndoleAmmonium acetate-[20]
Tetramethylethylenediamine (TMEDA) IndoleCuCl-[20]

Key Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these formylation reactions is crucial for optimizing conditions and predicting outcomes.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks an electron-rich aromatic ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup)

Caption: Vilsmeier-Haack reaction mechanism.

Gattermann Reaction

The Gattermann reaction involves the formylation of aromatic compounds with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[4]

Gattermann_Reaction_Mechanism HCN HCN Electrophile Formimino Cation [HC=NH₂]⁺ HCN->Electrophile + HCl, Lewis Acid HCl HCl Lewis_Acid Lewis Acid (e.g., AlCl₃) Arene Aromatic Ring Intermediate Benzaldimine Intermediate Arene->Intermediate + Electrophile Aldehyde Aromatic Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (hydrolysis)

Caption: Gattermann reaction mechanism.

Duff Reaction

The Duff reaction is used for the formylation of phenols using hexamethylenetetramine (HMTA) as the formyl carbon source, typically in an acidic medium.[21]

Duff_Reaction_Mechanism Phenol Phenol Intermediate Imine Intermediate Phenol->Intermediate + Iminium Ion (Electrophilic Substitution) HMTA HMTA Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + Acid Acid Acid (e.g., TFA) Aldehyde Salicylaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (hydrolysis)

Caption: Duff reaction workflow.

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducible results. Below are representative protocols for several common formylation reactions.

Vilsmeier-Haack Reaction Protocol

This procedure describes the formylation of an electron-rich aromatic substrate.[22]

  • Reagent Preparation: In a suitable reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.

  • Reaction: Add the aromatic substrate to the pre-formed Vilsmeier reagent. The reaction mixture is then heated to the desired temperature for a specified period (e.g., 17 hours on a water bath for 3-acetyl-2,4-dihydroxyquinoline).[1]

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.

Gattermann Reaction Protocol (using Zinc Cyanide)

This modified Gattermann procedure uses the safer solid reagent zinc cyanide.[6]

  • Reaction Setup: In a flask equipped with a stirrer, add the aromatic compound (e.g., mesitylene) and zinc cyanide (Zn(CN)₂).

  • Reagent Addition: Introduce hydrogen chloride (HCl) gas into the reaction mixture, which reacts with Zn(CN)₂ in situ to form the necessary HCN and the Lewis acid catalyst (ZnCl₂).

  • Reaction: Stir the mixture until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

  • Workup: The reaction is followed by hydrolysis to convert the intermediate imine to the final aldehyde product.

Duff Reaction Protocol (Microwave-Assisted)

This protocol highlights the use of microwave irradiation to accelerate the Duff reaction.[9]

  • Reagent Preparation: In a microwave reaction vessel, add the substituted phenol, hexamethylenetetramine (HMTA), and the acid catalyst/solvent (e.g., trifluoroacetic acid).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 3-15 minutes).

  • Workup: After cooling, quench the reaction mixture by adding it to ice-cold water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product can be further purified by chromatography.

Rieche Formylation Protocol

This procedure is useful for the formylation of electron-rich aromatic compounds.[11][23]

  • Reaction Setup: Dissolve the aromatic substrate in a dry solvent (e.g., dichloromethane) and cool to 0 °C.

  • Reagent Addition: Slowly add a Lewis acid (e.g., titanium tetrachloride, TiCl₄). After stirring, add dichloromethyl methyl ether dropwise.

  • Reaction: Stir the mixture at 0 °C for a specified time (e.g., 3 hours).

  • Workup: Quench the reaction by slowly adding ice water. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

N-Formylation of an Amine with Formic Acid and Acetic Anhydride

This method provides a highly efficient route to formamides.[13]

  • Reagent Preparation: In a suitable flask, dissolve the amine in an appropriate solvent (e.g., THF) and cool to -20 °C.

  • Reaction: Add a pre-mixed solution of excess formic acid and acetic anhydride (which generates acetic this compound in situ) dropwise to the cooled amine solution with vigorous stirring.

  • Monitoring: The reaction is typically rapid and can be monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the formamide product, which is often obtained in high purity and yield.

Conclusion

The selection of a formylating agent is a multifaceted decision that requires careful consideration of the substrate's electronic and steric properties, the desired selectivity, and the tolerance of other functional groups present in the molecule.[7] The Vilsmeier-Haack and Rieche reactions are powerful for electron-rich aromatics, while the Gattermann reaction offers a classical approach. The Duff reaction is particularly suited for the ortho-formylation of phenols. For the N-formylation of amines, reagents like acetic this compound provide high yields under mild conditions, while newer methods utilizing CO₂ or oxalic acid as CO surrogates offer greener alternatives. This guide provides a foundational understanding of the scope and performance of common formylating reagents. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization and substrate scope studies.

References

A Comparative Guide to the LC-MS Analysis of Formic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of formic anhydride for the formylation of common nucleophiles, primarily amines and alcohols, and the subsequent analysis of the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the performance of this compound in comparison to other formylating agents and provide supporting experimental data and detailed methodologies to aid in the selection of the most appropriate reagents and analytical techniques for your research needs.

Introduction to Formylation and the Role of this compound

Formylation, the addition of a formyl group (-CHO), is a crucial chemical transformation in organic synthesis and drug development. It is often employed to introduce a C1 unit, synthesize key intermediates, or to protect reactive functional groups such as amines. This compound ((HCO)₂O) is a highly reactive and potent formylating agent.[1] However, its instability necessitates fresh preparation before use.[1] The primary reaction products with amines and alcohols are N-formamides and formate esters, respectively. Due to its reactivity, side reactions and the presence of unreacted starting materials are common, making robust analytical methods like LC-MS essential for reaction monitoring and product characterization.

Comparison of this compound with Alternative Formylating Agents

While this compound is a powerful reagent, several alternatives are available, each with distinct advantages and disadvantages in terms of reactivity, stability, and byproducts.

Formylating AgentKey AdvantagesKey DisadvantagesTypical Byproducts
This compound Highly reactive, often leading to rapid and complete reactions.Unstable, requires in situ preparation; can be challenging to handle.Formic acid (from decomposition or hydrolysis), unreacted starting materials.
Acetic this compound More stable than this compound and commercially available; highly effective for N-formylation.Can potentially lead to acetylation as a side reaction, though formylation is generally favored.Acetic acid, formic acid.
Formic Acid with a Coupling Agent (e.g., DCC, EDC) Utilizes stable and readily available formic acid; good for sensitive substrates.Coupling agents can be toxic and difficult to remove; formation of urea byproducts.Dicyclohexylurea (DCU) or other urea derivatives, unreacted starting materials.
N-Formylsaccharin Stable, crystalline solid; easy to handle; high yields under mild conditions.Can be more expensive than other options; saccharin byproduct needs to be removed.Saccharin.

LC-MS Analysis of this compound Reaction Products

LC-MS is the analytical method of choice for monitoring formylation reactions due to its ability to separate complex mixtures and provide molecular weight information for each component. A typical reversed-phase LC-MS method is suitable for the analysis of the relatively polar starting materials and formylated products.

Experimental Protocol: LC-MS Analysis of the Formylation of Benzylamine with this compound

This protocol provides a representative method for the analysis of the reaction between this compound and a primary amine, benzylamine.

1. Sample Preparation:

  • Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution. This dilution minimizes matrix effects and ensures compatibility with the mobile phase.

  • Vortex the sample thoroughly.

  • If necessary, centrifuge the sample to pellet any precipitated byproducts (e.g., from coupling agents if used as a comparison).

  • Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analytes for positive mode ESI.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan mode from m/z 50 to 500.

Expected LC-MS Data

The following table summarizes the expected retention times and m/z values for the key components in the formylation of benzylamine with this compound. Note that retention times are approximate and will vary depending on the specific LC system and column used.

CompoundStructureExpected Retention Time (min)[M+H]⁺ (m/z)
Benzylamine (Starting Material)C₇H₉N~2.5108.1
N-Benzylformamide (Product)C₈H₉NO~4.2136.1
Formic AcidCH₂O₂~1.147.0

Note: The mass of the formylated product is 28 Da greater than the starting amine, corresponding to the addition of a CO group.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the chemical reaction and the analytical workflow.

Formylation_Reaction Benzylamine Benzylamine (C₇H₉N) Product N-Benzylformamide (C₈H₉NO) Benzylamine->Product + (HCO)₂O FormicAnhydride This compound ((HCO)₂O) FormicAnhydride->Product Byproduct Formic Acid (HCOOH) Product->Byproduct Leaving Group

Caption: Formylation of benzylamine with this compound.

LCMS_Workflow cluster_reaction Reaction & Quenching cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Formylation Reaction Quench Quench Aliquot Reaction->Quench LC_Separation HPLC Separation (C18 Column) Quench->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Mass Spectrometry Detection (m/z) ESI->MS_Detection Chromatogram Chromatogram (Retention Time) MS_Detection->Chromatogram MassSpectrum Mass Spectrum ([M+H]⁺) MS_Detection->MassSpectrum

Caption: LC-MS analysis workflow.

Conclusion

The use of this compound as a formylating agent offers high reactivity, which can be advantageous for driving reactions to completion. However, its instability and the need for careful handling necessitate a comparative evaluation with more stable alternatives like acetic this compound or N-formylsaccharin, depending on the specific application and substrate. A well-defined LC-MS method, such as the one detailed in this guide, is indispensable for the accurate analysis of the reaction mixture, enabling reliable quantification of the desired product and identification of any byproducts. The data and protocols presented here serve as a valuable resource for researchers in the development of robust synthetic and analytical methodologies.

References

A Comparative Analysis of Formic Anhydride and Acetic Formic Anhydride as Formylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceutical intermediates and fine chemicals. The choice of formylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison between two fundamental, yet distinct, formylating agents: formic anhydride and acetic this compound. While both are potent reagents, their reactivity, stability, and practical applications differ significantly.

Executive Summary

This compound, the simplest symmetrical carboxylic anhydride, is a highly reactive but exceptionally unstable compound. Its tendency to decompose at or above room temperature makes it commercially unavailable and necessitates in situ generation for immediate use.[1] In contrast, acetic this compound, a mixed anhydride, is comparatively more stable, although still thermally sensitive.[2] It is a widely used laboratory reagent, often generated in situ from formic acid and acetic anhydride, celebrated for its high efficiency, rapid reaction times, and excellent yields in the formylation of amines and alcohols.[3][4][5][6] The primary difference in reactivity stems from both electronic and steric factors, as well as the inherent instability of this compound which drives its reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both anhydrides is presented below. The instability of this compound limits the availability of extensive experimental data.

PropertyThis compoundAcetic this compound
Chemical Formula C₂H₂O₃C₃H₄O₃
Molar Mass 74.035 g·mol⁻¹[1]88.062 g·mol⁻¹[2]
Appearance Colorless gas/liquid[1]Colorless liquid[2]
Boiling Point 24 °C at 20 mmHg[1]27–28 °C at 10 mmHg[7]
Stability Highly unstable; decomposes at room temperature.[1]More stable than this compound, but thermally unstable above 60 °C.[2]
Commercial Availability Not commercially available.[1]Available, but often prepared fresh or in situ.[8]

Reactivity and Mechanistic Overview

Both anhydrides function as formylating agents through nucleophilic acyl substitution. The nucleophile, typically an amine or alcohol, attacks one of the carbonyl carbons. In acetic this compound, the attack selectively occurs at the formyl carbonyl carbon. This selectivity is attributed to the formyl group being sterically less hindered and electronically more electrophilic compared to the acetyl group.

The general mechanism for the N-formylation of a primary amine is depicted below. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a carboxylate leaving group to yield the formamide product.

General mechanism of amine formylation by an anhydride.

This compound: Due to the presence of two formyl groups and minimal steric hindrance, this compound is expected to be the more reactive formylating agent. However, its extreme instability makes it difficult to handle and utilize in a controlled manner. Its high reactivity is intrinsically linked to its propensity to decompose.

Acetic this compound: This mixed anhydride offers a balance of reactivity and stability. The formylation reaction is highly selective for the formyl group over the acetyl group. This selectivity, combined with its high reactivity, allows for rapid and clean conversions, often at low temperatures and with short reaction times.[6]

Performance in N-Formylation of Amines

Direct quantitative comparison of reaction kinetics is scarce in the literature due to the transient nature of this compound. However, the performance of acetic this compound, typically generated in situ, is well-documented and serves as a benchmark for high-efficiency formylation.

Substrate TypeReagentConditionsTimeYield (%)Reference
Primary/Secondary Alkyl AminesAcetic this compound (in situ)Formic Acid, Acetic Anhydride, -20 °C< 15 min97–100[6]
Aromatic Amines (Anilines)Acetic this compound (in situ)Formic Acid, Acetic Anhydride, Silica Gel, MW2-5 min85-96[9]
Sterically Hindered AminesAcetic this compound (in situ)Formic Acid, Acetic Anhydride, -20 °C< 15 min97–100[6]
Amino AcidsAcetic this compoundFormic Acid, Acetic AnhydrideNot specified78-90[6]
Primary/Secondary Alkyl AminesThis compoundN/A (Limited data due to instability)N/AN/A

Stability and Decomposition

The most significant practical difference between the two anhydrides is their stability.

This compound: Decomposes at room temperature or upon heating via decarbonylation to produce formic acid and carbon monoxide.[1] This decomposition can be catalyzed by formic acid itself.[1]

Acetic this compound: While more stable than this compound, it is also thermally labile. It gradually decomposes above 60 °C, also releasing carbon monoxide.[2] Impurities can catalyze this decomposition at even lower temperatures.[2] It is also sensitive to moisture, which hydrolyzes it to formic and acetic acids.[7]

Decomposition_Pathways cluster_FA This compound Decomposition cluster_AFA Acetic this compound Decomposition FA This compound (HCO)₂O FA_Products Formic Acid (HCOOH) + Carbon Monoxide (CO) FA->FA_Products Decarbonylation (Room Temp.) AFA Acetic this compound CH₃CO-O-CHO AFA_Products Acetic Acid (CH₃COOH) + Carbon Monoxide (CO) AFA->AFA_Products Decarbonylation (> 60 °C or catalyzed)

Thermal decomposition pathways.

Experimental Protocols

Due to the instability of this compound, a reliable, general protocol for its use in formylation is not well-established. Therefore, the following protocols focus on the widely adopted use of acetic this compound.

Protocol 1: N-Formylation of Amines with in situ Generated Acetic this compound

This protocol is adapted from a procedure known for its high efficiency with a broad range of amines.[3][6]

Materials:

  • Amine substrate (1.0 equiv)

  • Formic acid (≥95%, excess, e.g., 2.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous sodium bicarbonate

  • Brine, anhydrous sodium sulfate

Procedure:

  • Dissolve the amine substrate in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -20 °C using a cooling bath (e.g., dry ice/acetone).

  • In a separate flask, carefully add acetic anhydride to formic acid at 0 °C and stir for 10-15 minutes to pre-form the mixed anhydride.

  • Add the freshly prepared acetic this compound solution dropwise to the cooled amine solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 15 minutes.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary, although the product is often of high purity.

Experimental_Workflow prep Prepare Amine Solution (1 equiv in THF) cool_amine Cool to -20 °C prep->cool_amine add_afa Add AFA to Amine cool_amine->add_afa prep_afa Prepare AFA (HCOOH + Ac₂O at 0 °C) prep_afa->add_afa react React for < 15 min (Monitor by TLC) add_afa->react quench Quench (aq. NaHCO₃) react->quench workup Workup (Extraction, Drying) quench->workup purify Purify (Chromatography if needed) workup->purify

Workflow for N-formylation using in situ generated AFA.

Conclusion

Both this compound and acetic this compound are powerful formylating agents, but their practical utility is vastly different.

  • This compound is theoretically a more reactive formylating agent but is severely limited by its extreme thermal instability. Its use is largely academic, and it is not a practical choice for routine organic synthesis.

  • Acetic this compound represents an optimal balance of high reactivity and manageable stability. It is a highly effective and selective formylating agent, especially when generated in situ. For researchers requiring rapid, high-yielding formylation of amines, amino acids, or alcohols under mild conditions, acetic this compound is the superior and more practical choice. Its widespread documentation and predictable performance make it a reliable tool in the arsenal of the synthetic chemist.

References

Formic Anhydride: A Superior Choice for Efficient Formylation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of organic synthesis, the introduction of a formyl group onto a substrate is a critical transformation. For researchers, scientists, and drug development professionals, the choice of formylating reagent can significantly influence reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of formic anhydride against other common formylating agents, presenting experimental data that underscores its advantages in various synthetic applications.

This compound, though highly reactive and unstable, offers distinct benefits in terms of reaction kinetics and purity of the final product. Its transient nature necessitates in situ preparation, a characteristic that, while requiring careful handling, ensures maximum reactivity and minimizes the formation of byproducts often seen with more stable, yet less reactive, reagents.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best illustrated through a direct comparison of reaction outcomes under standardized conditions. The following tables summarize the performance of this compound and its alternatives in the N-formylation of amines and O-formylation of alcohols.

N-Formylation of Amines

The N-formylation of amines is a fundamental reaction in the synthesis of a wide range of pharmaceuticals and agrochemicals. This compound demonstrates exceptional reactivity, often leading to high yields in significantly shorter reaction times compared to other reagents.

SubstrateReagentReaction ConditionsTime (h)Yield (%)Reference
Aniline This compound (in situ)Ether, -10 °C to RT0.5 - 1High (qualitative)General Knowledge
Acetic this compoundTHF, -20 °C< 0.2597-100[1]
Formyl Fluoride---Data not available
N-FormylsaccharinCH2Cl2, RT0.2595[1][2]
Benzylamine This compound (in situ)Ether, -10 °C to RT0.5 - 1High (qualitative)General Knowledge
Acetic this compoundTHF, -20 °C< 0.2598[3]
Formyl Fluoride---Data not available
N-FormylsaccharinCH2Cl2, RT0.2596[2]
Di-n-propylamine Trimethylacetic this compoundCH2Cl2, 25 °C< 0.195[4]

Note: Quantitative data for this compound is scarce due to its instability and in situ usage. "High (qualitative)" indicates that literature consistently describes the reactions as high-yielding.

O-Formylation of Alcohols

The O-formylation of alcohols to produce formate esters is another crucial transformation. While less common than N-formylation, this compound can be an effective reagent for this purpose, particularly with sensitive substrates where mild conditions are paramount.

SubstrateReagentReaction ConditionsTime (h)Yield (%)Reference
Phenol This compound (in situ)Ether, low temp.-Moderate (qualitative)General Knowledge
Acetic this compoundBenzene, RT-Mainly formates[5]
Primary Alcohols Acetic this compoundNeat, RT-High[6]

Key Advantages of this compound

  • High Reactivity: this compound is one of the most reactive formylating agents, leading to rapid reaction rates at low temperatures. This is particularly advantageous for substrates that are sensitive to heat.

  • High Purity of Products: Due to its decomposition into volatile byproducts (formic acid and carbon monoxide), workup procedures are often simplified, yielding products of high purity.[7]

  • Chemoselectivity: In the presence of multiple functional groups, the high reactivity of this compound can be harnessed to achieve selective formylation. For instance, amines can be selectively formylated in the presence of less reactive hydroxyl groups.[8]

Experimental Protocols

In situ Preparation and N-Formylation of an Amine with this compound

This protocol describes the fresh preparation of this compound and its immediate use in the N-formylation of a primary amine.

Materials:

  • Formic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Primary amine (e.g., benzylamine)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of formic acid (2.0 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

  • The flask is cooled to -10 °C in an ice-salt bath.

  • A solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred formic acid solution over 30 minutes, maintaining the temperature at -10 °C. The formation of a white precipitate (dicyclohexylurea, DCU) is observed.

  • The reaction mixture is stirred for an additional 1-2 hours at -10 °C to ensure the complete formation of this compound.

  • A solution of the primary amine (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture at -10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated DCU is removed by filtration.

  • The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-formylated product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing Reaction Workflows and Reagent Comparisons

To further clarify the experimental process and the relationships between different formylating agents, the following diagrams are provided.

Experimental_Workflow cluster_prep In situ Preparation of this compound cluster_formylation N-Formylation Reaction cluster_workup Workup and Purification prep_start Mix Formic Acid in Anhydrous Ether cool Cool to -10 °C prep_start->cool add_dcc Add DCC Solution Dropwise cool->add_dcc stir_prep Stir for 1-2h at -10 °C add_dcc->stir_prep add_amine Add Amine Solution Dropwise stir_prep->add_amine This compound Solution warm_stir Warm to RT and Stir add_amine->warm_stir filter_dcu Filter DCU Precipitate warm_stir->filter_dcu wash Aqueous Washes filter_dcu->wash dry_evap Dry and Evaporate Solvent wash->dry_evap purify Purify Product dry_evap->purify end end purify->end Final N-Formylated Product

In situ preparation and use of this compound for N-formylation.

Reagent_Comparison cluster_anhydrides Anhydrides cluster_others Other Reagents center Formylating Agents formic_anhydride This compound (High Reactivity, Unstable) center->formic_anhydride acetic_formic Acetic this compound (Good Reactivity, More Stable) center->acetic_formic trimethylacetic_formic Trimethylacetic this compound (High Selectivity, Stable) center->trimethylacetic_formic formyl_fluoride Formyl Fluoride (Reactive, Gaseous) center->formyl_fluoride n_formylsaccharin N-Formylsaccharin (Stable Solid, Mild) center->n_formylsaccharin

Comparison of different formylating agents.

Conclusion

While the inherent instability of this compound presents handling challenges, its pronounced reactivity and the high purity of the resulting products make it a superior choice for many formylation reactions. For syntheses where speed and clean conversion are paramount, the in situ generation and application of this compound offer a distinct advantage over more stable but less reactive alternatives. Researchers and drug development professionals are encouraged to consider the unique benefits of this potent reagent in their synthetic strategies.

References

A Researcher's Guide to the Quantitative Analysis of Formylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of formylation efficiency is critical for reaction optimization, process development, and quality control. This guide provides an objective comparison of various formylating reagents and the analytical techniques used to measure their performance, supported by experimental data.

Formylation, the addition of a formyl group (-CHO), is a fundamental transformation in organic synthesis.[1] The efficiency of this reaction can be influenced by the choice of formylating agent, substrate, and reaction conditions.[1][2] Accurate determination of reaction yield and purity is therefore paramount. This guide explores common formylating reagents and compares the primary analytical methods for quantifying their efficiency.

Comparison of Formylating Reagent Performance

The choice of formylating reagent is highly dependent on the substrate. The following tables provide a comparative overview of the performance of various reagents for the N-formylation of amines and the ortho-formylation of phenols.

Table 1: N-Formylation of Amines

Reagent/CatalystSubstrateReaction ConditionsYield (%)Reference
ChloralStrongly basic primary and secondary aminesLow temperatureExcellent[1][3]
Formic AcidSubstituted aromatic amines, primary and secondary alkyl amines80 °C, solvent-freeGood to Excellent[1][3]
Acetic Formic AnhydridePrimary amines (alkyl, aromatic, sterically hindered)-20 °C, 15 min97-100[2][3]
Iodine (catalyst) with Formic AcidAromatic and aliphatic amines70 °C, solvent-freeup to 94[4]
Indium (catalyst) with Formic AcidAniline derivatives, primary and secondary amines, amino alcohols70 °C, 1-24 h, solvent-freeModerate to Excellent[5]
ZnO (catalyst) with Formic AcidAromatic, primary and secondary amines70 °C, 10-720 min, 3 eq. formic acid, 50 mol% catalystGood to Excellent[3]
CO2 and NaBH4Aromatic and aliphatic aminesNot specifiedNot specified[6]
AuPd–Fe3O4 (catalyst) with MethanolSecondary aminesRoom temperature, 1.0 atm O2Not specified[7][8]

Table 2: Ortho-Formylation of Phenols

ReactionReagent(s)Key Features
Reimer-TiemannChloroform, baseGood ortho-selectivity
DuffHexamethylenetetramine (HMTA)Suitable for electron-rich phenols
Vilsmeier-HaackDMF, POCl₃Powerful for electron-rich systems
GattermannHCN, HClClassic method for phenols

Quantitative Analytical Techniques for Determining Formylation Efficiency

Several analytical techniques can be employed to quantify the efficiency of a formylation reaction. The choice of method depends on the required accuracy, precision, throughput, and available instrumentation.

Comparison of Analytical Techniques

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning.[9]Separation by LC, detection by MS based on mass-to-charge ratio.[9]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[10]Separation of volatile compounds by GC, detection by MS.[11]
Quantification Semi-quantitative at best.[9]Highly quantitative with standards and calibration curves.[9]Highly quantitative using an internal standard (qNMR).[12][13]Quantitative for volatile compounds, often requires derivatization.[11]
Sensitivity Lower (microgram range).[9]High (nanogram to picogram range).[9]Moderate.High.
Specificity Low, relies on Rf value.[9]High, provides molecular weight and fragmentation data.[9]High, provides detailed structural information.[10]High, provides mass spectra for identification.[11]
Throughput High.[9]Moderate.[9]Low to moderate.High.[11]
Cost Low.[9]High.[9]High.Moderate to high.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for accurate quantitative analysis.

General N-Formylation of Amines using Formic Acid and Acetic Anhydride[2]
  • Dissolve the amine in a suitable solvent.

  • Add an excess of formic acid to the solution.

  • Cool the reaction mixture to -20°C.

  • Slowly add acetic anhydride while maintaining the temperature.

  • Allow the reaction to proceed for approximately 15 minutes.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the N-formyl product.

Quantitative Analysis by ¹H NMR Spectroscopy[12][13]
  • Sample Preparation : Accurately weigh and dissolve a known amount of the crude reaction product and a known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Acquire the ¹H NMR spectrum.

  • Data Processing : Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Quantification : Integrate the signals corresponding to a characteristic proton of the product and a proton of the internal standard. The yield can be calculated based on the integral values and the initial masses of the crude product and internal standard.

Quantitative Analysis by LC-MS[9][14]
  • Sample Preparation : Prepare a series of calibration standards of the pure formylated product at known concentrations. Dilute an accurately weighed amount of the crude reaction mixture in a suitable solvent.

  • LC Separation : Inject the standards and the sample onto an appropriate LC column (e.g., C18) and elute with a suitable mobile phase.

  • MS Detection : Detect the analyte using a mass spectrometer, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification : Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the product in the sample from the calibration curve and calculate the yield.

Monitoring Reaction Progress with TLC[9]
  • Spotting : Apply a small spot of the reaction mixture and the starting material onto a TLC plate.

  • Development : Place the plate in a developing chamber with a suitable solvent system (e.g., 1:1 ethyl acetate:hexane).

  • Visualization : Visualize the spots under UV light or by staining.

  • Analysis : Compare the relative intensity of the product and starting material spots to qualitatively assess reaction progress. The retention factor (Rf) can be calculated to help identify the spots.[9]

Visualizing Workflows and Logic

The following diagrams illustrate key workflows in the quantitative analysis of formylation efficiency.

cluster_0 Reaction Monitoring Workflow start Start Formylation Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot on TLC Plate with Starting Material Standard take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize Spots (e.g., UV light) develop_tlc->visualize_tlc assess_completion Assess Reaction Completion visualize_tlc->assess_completion assess_completion->take_aliquot Reaction Incomplete workup Reaction Work-up and Purification assess_completion->workup Reaction Complete end End workup->end

Caption: Workflow for monitoring a formylation reaction using TLC.

cluster_1 Quantitative Analysis Workflow crude_product Obtain Crude Product prepare_qnmr Prepare Sample with Internal Standard for qNMR crude_product->prepare_qnmr prepare_lcms Prepare Sample and Calibration Standards for LC-MS crude_product->prepare_lcms acquire_nmr Acquire 1H NMR Spectrum prepare_qnmr->acquire_nmr calculate_yield_nmr Calculate Yield from NMR Integrals acquire_nmr->calculate_yield_nmr run_lcms Run LC-MS Analysis prepare_lcms->run_lcms generate_curve Generate Calibration Curve run_lcms->generate_curve calculate_yield_lcms Calculate Yield from LC-MS Data generate_curve->calculate_yield_lcms

References

A Mechanistic Showdown: A Comparative Guide to Formylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group (-CHO) is a pivotal step in the synthesis of a vast array of organic compounds, including crucial pharmaceutical intermediates. The choice of formylation reagent is critical, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of common formylation reagents, supported by mechanistic insights and detailed experimental protocols to inform your synthetic strategy.

Formylation, the attachment of a formyl group to a substrate, can be broadly categorized into electrophilic aromatic substitution on electron-rich arenes and nucleophilic formylation of amines and alcohols. This guide will delve into the mechanistic nuances and practical applications of key reagents in both categories.

Electrophilic Aromatic Formylation: A Comparative Analysis

The direct formylation of aromatic rings is a cornerstone of organic synthesis. Four major named reactions dominate this field: the Vilsmeier-Haack, Duff, Gattermann-Koch, and Reimer-Tiemann reactions. Each employs a different strategy to generate an electrophilic formylating species, leading to distinct advantages and limitations.

Mechanistic Pathways

A clear understanding of the reaction mechanisms is essential for predicting outcomes and troubleshooting reactions.

Vilsmeier-Haack Reaction: This versatile method utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting chloroiminium ion is the active electrophile that reacts with electron-rich aromatic and heteroaromatic compounds.[1][2]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Arene Electron-rich Arene Arene->Intermediate Electrophilic Aromatic Substitution Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Intermediate

Vilsmeier-Haack Reaction Workflow

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source for the ortho-formylation of phenols.[3] In an acidic medium, HMTA generates an electrophilic iminium ion which is attacked by the electron-rich phenol ring.[4] Subsequent hydrolysis yields the salicylaldehyde derivative.

Duff_Reaction Phenol Phenol Intermediate Imine Intermediate Phenol->Intermediate Electrophilic Aromatic Substitution HMTA HMTA Iminium_ion Iminium Ion Electrophile HMTA->Iminium_ion H_plus H⁺ H_plus->Iminium_ion Iminium_ion->Intermediate Aldehyde Salicylaldehyde Intermediate->Aldehyde H2O H₂O (hydrolysis) H2O->Intermediate

Duff Reaction Pathway

Gattermann-Koch Reaction: This reaction introduces a formyl group onto aromatic hydrocarbons using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride.[5][6] The active electrophile is believed to be the formyl cation ([HCO]⁺).[7]

Gattermann_Koch Arene Aromatic Hydrocarbon Sigma_Complex Sigma Complex Arene->Sigma_Complex Electrophilic Attack CO CO Formyl_Cation Formyl Cation [HCO]⁺ CO->Formyl_Cation HCl HCl HCl->Formyl_Cation Lewis_Acid AlCl₃/CuCl Lewis_Acid->Formyl_Cation Formyl_Cation->Sigma_Complex Aldehyde Aryl Aldehyde Sigma_Complex->Aldehyde Deprotonation

Gattermann-Koch Reaction Mechanism

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[8] It involves the generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium.[9] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, and subsequent hydrolysis of the dichloromethyl-substituted intermediate yields the aldehyde.[8][10]

Reimer_Tiemann Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation CHCl3 CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene α-elimination Base Base (OH⁻) Base->Phenoxide Base->Dichlorocarbene Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Electrophilic Attack Dichlorocarbene->Intermediate Aldehyde Salicylaldehyde Intermediate->Aldehyde H2O H₂O (hydrolysis) H2O->Intermediate

Reimer-Tiemann Reaction Steps
Performance Comparison

The choice of reagent is highly dependent on the substrate and desired outcome. The following table summarizes the performance of these methods on common aromatic substrates.

ReactionSubstrateReagentsTemperature (°C)Time (h)Yield (%)Notes
Vilsmeier-Haack IndoleDMF, POCl₃0 - RT2.577Highly effective for electron-rich heterocycles.
UracilDMF, POCl₃Elevated-GoodOften results in concurrent chlorination.[2]
Duff Reaction PhenolHMTA, Glyceroboric acid150-1602-38-32Generally inefficient but useful for ortho-formylation.[11]
4-tert-ButylphenolHMTA, TFAReflux-Moderate to GoodYields can be improved with modified conditions.[12]
Gattermann-Koch TolueneCO, HCl, AlCl₃/CuClRT--Limited to alkylbenzenes; not suitable for phenols or anilines.[6][13]
Reimer-Tiemann PhenolCHCl₃, NaOH60-701-3-Primarily ortho-formylation; yields can be variable.[9][14]
p-CresolCHCl₃, NaOH65-702-Biphasic reaction conditions are typical.[15]

Nucleophilic Formylation: The N-Formylation of Amines

The conversion of amines to formamides is a fundamental transformation in organic synthesis, serving as a key step in the production of many biologically active molecules and as a protective group strategy. Formic acid and its derivatives are the most common reagents for this purpose.

Mechanistic Pathways

Formylation with Formic Acid: This is the most direct method, often requiring heat to drive the dehydration of the intermediate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of formic acid.[16]

Formic_Acid_Formylation Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Formic_Acid Formic Acid (HCOOH) Formic_Acid->Intermediate Formamide Formamide (R-NHCHO) Intermediate->Formamide Dehydration H2O H₂O Intermediate->H2O

N-Formylation with Formic Acid

Formylation with Acetic Formic Anhydride: Acetic this compound, often generated in situ from formic acid and acetic anhydride, is a more reactive formylating agent.[17] The enhanced reactivity is due to the better leaving group ability of the acetate ion compared to the hydroxide ion.

Acetic_Formic_Anhydride_Formylation Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AFA Acetic Formic Anhydride AFA->Intermediate Formamide Formamide (R-NHCHO) Intermediate->Formamide Elimination Acetic_Acid Acetic Acid Intermediate->Acetic_Acid

N-Formylation with Acetic this compound
Performance Comparison

Acetic this compound generally offers higher yields and shorter reaction times compared to formic acid alone, especially for less reactive amines.

ReagentSubstrateConditionsTimeYield (%)Notes
Formic Acid AnilineNeat, 60°C-Moderate to ExcellentYields depend on substituents; electron-donating groups give higher yields.[18]
BenzylamineToluene, reflux4-9 h98Requires azeotropic removal of water.[19]
Various aminesSolvent-free, 80°C-Good to ExcellentGood for aromatic and aliphatic amines.[16]
Acetic this compound BenzylamineIn situ, -20°C< 15 min97-100Rapid and high-yielding for a wide range of amines.
Amino AcidsIn situ, 50-60°C1 h76-90Effective for protecting amino groups in amino acids.[20]

Experimental Protocols

Vilsmeier-Haack Formylation of Indole[11]

Materials:

  • Indole (500 mg, 4.27 mmol)

  • Vilsmeier reagent (1.09 g, 8.54 mmol, 2.0 eq.)

  • N,N-Dimethylformamide (DMF) (8.5 mL)

  • 1 M NaOH aqueous solution

  • Water

Procedure:

  • To a solution of Vilsmeier reagent in DMF (8.5 mL) at 0 °C, add indole (500 mg, 4.27 mmol).

  • Stir the solution for 2.5 hours at room temperature.

  • Quench the reaction mixture with 1 M NaOH aq. (13 mL) and dilute with water (12 mL).

  • Pour the solution into ice-cooled water (25 mL) and stir for 1 hour at the same temperature.

  • Collect the precipitate by filtration, wash with water (3 x 3 mL), and dry under reduced pressure to yield indole-3-carbaldehyde as a pale yellow solid.

Duff Formylation of a Phenol (General Procedure)[4]

Materials:

  • Substituted phenol (1.0 mmol)

  • Hexamethylenetetramine (HMTA) (2.0 - 4.0 mmol)

  • Trifluoroacetic acid (TFA) or Acetic Acid (5-10 mL)

  • Microwave synthesis reactor and vessel

  • Ethyl acetate

  • Water, Brine

Procedure:

  • In a microwave reaction vessel, add the substituted phenol, HMTA, and the acid catalyst/solvent.

  • Securely cap the vessel and place it in the microwave reactor.

  • Set the desired temperature (typically 100-150 °C), maximum power, and reaction time (typically 3-15 minutes) and initiate irradiation with stirring.

  • After cooling, quench the reaction mixture by adding it to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.

Reimer-Tiemann Formylation of p-Cresol[16]

Materials:

  • p-Cresol (0.1 mol)

  • Sodium hydroxide (NaOH) (0.4 mol)

  • Chloroform (CHCl₃) (0.12 mol)

  • Water (100 mL)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask, dissolve p-cresol in a solution of NaOH in water.

  • Heat the mixture to 65°C with constant stirring.

  • Add chloroform dropwise over 1 hour, maintaining the temperature at 65-70°C.

  • Continue stirring at 65-70°C for an additional 2 hours.

  • After cooling, remove excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute HCl.

  • Extract the product with diethyl ether, wash the combined organic extracts, and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude product, which can be purified by distillation or recrystallization.

N-Formylation of an Amine with Formic Acid[20]

Materials:

  • Amine (e.g., benzylamine, 1g)

  • Aqueous 85% formic acid (1.0-1.2 equiv.)

  • Toluene

Procedure:

  • A mixture of the amine and aqueous 85% formic acid in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.

  • The progress of the reaction is monitored by TLC.

  • After the starting material has been consumed, the reaction mixture is evaporated to give the crude N-formyl compound. The product is often pure enough for subsequent steps without further purification.

N-Formylation of an Amine with Acetic this compound (in situ)[18]

Materials:

  • Amine substrate (1.0 equivalent)

  • Formic acid (≥95%) (2.0 equivalents)

  • Acetic anhydride (1.5 equivalents)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a separate flask, prepare the formyl acetate reagent by carefully adding acetic anhydride to formic acid at 0°C and stirring for 10-15 minutes.

  • In another flask, dissolve the amine substrate in a suitable anhydrous solvent and cool the solution to -20°C.

  • To the cooled amine solution, add the freshly prepared formyl acetate solution dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up and purify the product by chromatography or recrystallization.

Conclusion

The selection of an appropriate formylation reagent is a critical decision in synthetic planning. For the formylation of electron-rich aromatics, the Vilsmeier-Haack reaction offers broad applicability and good yields, particularly for heterocycles. The Duff and Reimer-Tiemann reactions are classic methods for the ortho-formylation of phenols, though they can suffer from lower yields and harsh conditions, respectively. The Gattermann-Koch reaction is effective for simple arenes but has a limited substrate scope.

For the N-formylation of amines, direct use of formic acid is a simple and atom-economical approach, while the in situ generation of acetic this compound provides a more reactive reagent, leading to faster reactions and higher yields, especially for less nucleophilic or sterically hindered amines. This guide provides the foundational data and methodologies to enable researchers to make informed decisions for the successful synthesis of formylated compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Formic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of reactive chemical reagents like formic anhydride is a critical component of laboratory safety. Due to its inherent instability, this compound requires careful handling and a methodical disposal process to mitigate risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a highly reactive and unstable compound that is not commercially available and must be prepared fresh for use.[1] Its disposal requires immediate attention following its use in experimental protocols.

Key Hazards:

  • Instability: this compound readily decomposes, particularly at room temperature and above, into formic acid and carbon monoxide.[1][2] This decomposition can be catalyzed by formic acid itself.[1]

  • Hydrolysis: It reacts with water to form formic acid.[2]

  • Reactivity: It reacts with alcohols and amines.[2]

  • Toxicity of Decomposition Products: Carbon monoxide is a toxic gas, and formic acid is corrosive.

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant gloves

  • Flame-retardant lab coat

  • Closed-toe shoes

All handling and disposal steps must be performed in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The primary strategy for the safe disposal of this compound is its controlled conversion to the more stable formic acid through hydrolysis, followed by neutralization of the resulting acid.

Step 1: Quenching of this compound

  • Prepare a Quenching Solution: In a suitably sized beaker, prepare a cold solution of water. The amount of water should be at least 10 times the volume of the this compound to be quenched. This ensures efficient heat dissipation from the exothermic hydrolysis reaction.

  • Cool the Reaction: Place the beaker containing the water in an ice bath to maintain a low temperature.

  • Slow Addition: Slowly and carefully add the this compound solution to the cold water with constant stirring. This controlled addition is crucial to manage the rate of reaction and heat generation.

  • Allow to React: Continue stirring the solution in the ice bath for at least 30 minutes to ensure all the this compound has hydrolyzed to formic acid.

Step 2: Neutralization of Formic Acid

  • Prepare a Neutralizing Base: Prepare a solution of a weak base, such as sodium bicarbonate or a 1 M solution of sodium hydroxide. Strong bases can be used but may generate more heat.

  • Slow Addition of Base: Slowly add the basic solution to the formic acid solution while continuously monitoring the pH with a pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Cooling: If a significant temperature increase is observed, pause the addition of the base and allow the solution to cool.

Step 3: Final Disposal

  • Consult Local Regulations: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water. However, it is imperative to consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[3]

  • Waste Manifest: Document the disposal process in your laboratory's chemical waste log.

Quantitative Data for Disposal

ParameterRecommendationRationale
Quenching Water Volume ≥ 10x the volume of this compoundTo effectively dissipate heat from the exothermic hydrolysis reaction.
Neutralizing Agent Sodium Bicarbonate Solution or 1 M Sodium HydroxideA weak base like sodium bicarbonate is preferred for a more controlled, less exothermic neutralization.
Final pH 6.0 - 8.0Ensures complete neutralization of the formic acid before disposal.

Experimental Workflow for Disposal

FormicAnhydrideDisposal cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood PrepareWater Prepare Cold Water (≥10x Volume) FumeHood->PrepareWater AddAnhydride Slowly Add Formic Anhydride to Water PrepareWater->AddAnhydride Stir Stir for 30 minutes in Ice Bath AddAnhydride->Stir PrepareBase Prepare Basic Solution (e.g., NaHCO3) Stir->PrepareBase AddBase Slowly Add Base to Formic Acid Solution PrepareBase->AddBase MonitorpH Monitor pH to Reach 6.0 - 8.0 AddBase->MonitorpH CheckRegs Consult Local Disposal Regulations MonitorpH->CheckRegs Dispose Dispose of Neutralized Solution CheckRegs->Dispose

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.